6,2',4'-Trimethoxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFDVDASNSUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350974 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720675-90-1 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 720675-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,2',4'-Trimethoxyflavone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,2',4'-Trimethoxyflavone, a specific polymethoxyflavonoid. While information on the definitive initial discovery and specific natural sources of this compound is not extensively documented in publicly available literature, this guide synthesizes available data on its chemical properties, synthetic routes, and its significant biological activity as a selective aryl hydrocarbon receptor (AHR) antagonist. This document includes a summary of available quantitative data, detailed experimental protocols for its synthesis and key biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development.
Discovery and Natural Source
The precise historical discovery of this compound is not well-documented in scientific literature. Its identification is more likely the result of systematic chemical synthesis and screening for bioactive molecules. While many trimethoxyflavone isomers have been isolated from a variety of plant species, particularly within the Asteraceae family (e.g., Artemisia species) and the Lamiaceae family, a specific natural source for the 6,2',4'-isomer has not been definitively reported.[1][2][3] The presence of a wide array of polymethoxyflavonoids in these plant families suggests that this compound may exist in nature, albeit potentially in low concentrations, awaiting discovery through advanced analytical techniques.
The primary route to obtaining this compound for research purposes is through chemical synthesis. Several synthetic methods for flavones are available, with a common approach involving the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by cyclization.[4][5][6]
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one | PubChem |
| Molecular Formula | C₁₈H₁₆O₅ | [7] |
| Molecular Weight | 312.32 g/mol | [7] |
| CAS Number | 720675-90-1 | [7] |
| Appearance | Colorless needles (as synthesized) | [4] |
| Solubility | Soluble in DMSO (> 5 mg/mL) | [7] |
Biological Activity
This compound is characterized as a selective and pure aryl hydrocarbon receptor (AHR) antagonist.[7] It effectively inhibits AHR-mediated transactivation by competing with AHR agonists.[7]
Quantitative Data
The primary reported biological activity for this compound is its potent AHR antagonism.
| Activity | Assay Type | Value (EC₅₀) | Reference |
| Aryl Hydrocarbon Receptor (AHR) Antagonism | Cell-based reporter assay | 0.9 µM | [8] |
For comparative purposes, the table below includes quantitative data for other trimethoxyflavone isomers, highlighting the diverse biological activities within this compound class.
| Compound | Activity | Assay Type | Cell Line/Model | Value (IC₅₀) | Reference |
| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Anti-inflammatory | 15-lipoxygenase inhibition | - | 38.5 µM | [9][10] |
| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Anti-acetylcholinesterase | - | - | 10.2 µM | [9][10] |
| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Cytotoxicity | SKOV-3 (Ovarian cancer) | 15.6 µM | [9][10] | |
| 5,7-dihydroxy-3',4',6-trimethoxyflavone (Eupatilin) | Cytotoxicity | OVCAR-3 (Ovarian cancer) | 44.7 µM | [9][10] | |
| 5,6,7,4'-Tetramethoxyflavone | Cytotoxicity | NCI-60 Cancer Cell Panel | GI₅₀: 28 µM | [11] |
Experimental Protocols
Generalized Protocol for Flavonoid Isolation from Plant Material
While a specific protocol for the isolation of this compound from a natural source is not available, the following generalized procedure for the extraction and isolation of flavonoids from plant material can be adapted.[12][13][14][15][16]
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, stems) at room temperature, shielded from direct sunlight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-72 hours with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation (Liquid-Liquid Partitioning):
-
Resuspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. The non-polar hexane (B92381) layer, containing lipids and other non-polar compounds, is discarded.
-
Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography using silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.
-
Pool fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure flavonoid.
5. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Aryl Hydrocarbon Receptor (AHR) Antagonist Assay Protocol
The following is a detailed protocol for a cell-based reporter assay to determine the AHR antagonist activity of a test compound like this compound.[17][18][19][20]
1. Cell Culture and Seeding:
-
Culture a suitable reporter cell line (e.g., H1G1.1c3 cells, which contain a luciferase reporter gene under the control of an AHR-responsive promoter) in the recommended growth medium.
-
Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the cell culture medium to achieve the desired final concentrations.
-
Prepare a solution of a known AHR agonist (e.g., TCDD or β-naphthoflavone) at a concentration that gives a submaximal response (e.g., EC₈₀).
3. Assay Procedure:
-
Remove the growth medium from the cells.
-
Add the diluted test compound (potential antagonist) to the wells.
-
Immediately add the AHR agonist to the wells containing the test compound.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and a positive control antagonist if available.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
4. Signal Detection:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
5. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced AHR activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the maximal response of the agonist.
Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of this compound.
Experimental Workflows
References
- 1. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. experiments.springernature.com [experiments.springernature.com]
- 19. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,2',4'-Trimethoxyflavone is a synthetically derived flavonoid that has garnered significant interest within the scientific community for its specific biological activities. As a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), it serves as a valuable tool for studying AHR-mediated signaling pathways, which are implicated in toxicology, immunology, and oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and synthetic workflow.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its handling, formulation, and biological activity. These properties determine its solubility, stability, and ability to interact with biological targets. The key quantitative data are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | [1] |
| Synonyms | TMF, Trimethoxyflavone | |
| CAS Number | 720675-74-1; 720675-90-1 | [2] |
| Molecular Formula | C₁₈H₁₆O₅ | [2] |
| Molecular Weight | 312.32 g/mol | [2] |
| Appearance | Yellow solid powder | [3] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | DMSO: >5 mg/mL; Chloroform: 10 mg/mL; Slightly soluble in DMF and Ethanol | [4] |
| Computed logP | 3.1 | [1] |
| Storage | Room temperature, desiccated, protect from light |
Experimental Protocols
The following sections detail generalized, standard methodologies for determining the key physicochemical properties of flavonoids like this compound.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
-
Principle: The melting point is the temperature at which a crystalline solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range.
-
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).
-
Determination of Solubility (Shake-Flask Method)
Solubility data is critical for developing appropriate formulations for in vitro and in vivo studies.
-
Principle: This method determines the saturation concentration of a solute in a specific solvent at a given temperature.
-
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Ethanol) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved flavone (B191248) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Principle: The logP value is the logarithm of the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.
-
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (or a stock solution is added to the mixture). The mixture is then shaken vigorously for a set period to facilitate partitioning and left to stand for the phases to separate completely.
-
Sampling: A sample is carefully taken from both the n-octanol and the aqueous layers.
-
Concentration Analysis: The concentration of the flavone in each phase is measured, typically by HPLC-UV.
-
Calculation: The logP is calculated using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Biological Activity and Signaling Pathway
This compound is primarily recognized as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[5] The AHR is a ligand-activated transcription factor involved in sensing xenobiotics and regulating various physiological processes.[5]
AHR Signaling Pathway and Antagonism by this compound:
In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90. Upon binding of an agonist (e.g., dioxin, benzo[a]pyrene), the chaperone proteins dissociate, and the AHR-ligand complex translocates into the nucleus. There, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.
This compound acts by competing with agonists for binding to the AHR. By occupying the ligand-binding pocket without inducing the conformational changes necessary for activation, it prevents the dissociation of chaperone proteins, nuclear translocation, and subsequent gene transcription.
References
The Biosynthesis of 6,2',4'-Trimethoxyflavone in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,2',4'-trimethoxyflavone (B600766), a polymethoxyflavone (PMF) with significant pharmacological interest. The guide details the enzymatic steps from the general phenylpropanoid pathway to the final trimethoxylated product, focusing on the key enzymes involved, including chalcone (B49325) synthase, flavone (B191248) synthase, hydroxylases, and O-methyltransferases. This document summarizes available quantitative data on related enzyme kinetics, provides detailed experimental protocols for pathway elucidation and analysis, and presents visual diagrams of the biosynthetic and experimental workflows to support research and development in phytochemistry and drug discovery.
Introduction
Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone backbone. These modifications increase their lipophilicity and metabolic stability, often enhancing their bioavailability and pharmacological activities. This compound is a specific PMF that has garnered attention for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to increase its production in natural or heterologous systems and for the synthesis of novel derivatives with improved efficacy.
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. A series of enzymatic reactions, including condensation, cyclization, desaturation, hydroxylation, and methylation, lead to the final product. The key enzymes in the later stages of the pathway are hydroxylases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which are responsible for the specific substitution pattern of the flavone core.
The General Flavonoid Biosynthesis Pathway
The formation of the basic C6-C3-C6 flavonoid skeleton is a well-established pathway in higher plants. It begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin, a central intermediate for the synthesis of various flavonoid classes.
Proposed Biosynthetic Pathway of this compound
The specific biosynthetic route to this compound from a common flavone precursor like apigenin (B1666066) (5,7,4'-trihydroxyflavone) or chrysin (B1683763) (5,7-dihydroxyflavone) is not yet fully elucidated in a single plant species. However, based on the characterization of related enzymes, a plausible pathway can be proposed. This pathway involves a series of hydroxylation and subsequent methylation steps. The immediate precursor to the final product is likely 6,2',4'-trihydroxyflavone.
The formation of this trihydroxyflavone requires the action of specific hydroxylases:
-
Flavone 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position of the A-ring. F6Hs are typically cytochrome P450 monooxygenases.
-
Flavone 2'-hydroxylase (F2'H): The hydroxylation at the C-2' position of the B-ring is a less common modification. While flavanone 2-hydroxylases (F2H) have been characterized, the direct hydroxylation of a flavone at the 2' position is likely catalyzed by a specific cytochrome P450 enzyme.
-
Flavonoid 4'-hydroxylase (F4'H): If the initial precursor is chrysin, a 4'-hydroxylase would be required. Apigenin already possesses this hydroxylation.
Following hydroxylation, three distinct O-methylation steps are necessary, catalyzed by specific O-methyltransferases (OMTs):
-
Flavone 6-O-methyltransferase (F6OMT): Methylates the hydroxyl group at the C-6 position.
-
Flavone 2'-O-methyltransferase (F2'OMT): Methylates the hydroxyl group at the C-2' position.
-
Flavone 4'-O-methyltransferase (F4'OMT): Methylates the hydroxyl group at the C-4' position.
The precise order of these hydroxylation and methylation reactions can vary between plant species and may be influenced by the substrate specificity of the involved enzymes. It is also possible that a single OMT could have broad substrate specificity, catalyzing methylation at multiple positions.
Quantitative Data on Related O-Methyltransferases
While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous OMTs acting on similar flavonoid substrates provide valuable insights.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CrOMT2 | Citrus reticulata | Luteolin | 7.6 | 0.0206 | 2707.9 | [1] |
| CrOMT2 | Citrus reticulata | Tricetin | 8.7 | 0.0213 | 2450.8 | [1] |
| CrOMT2 | Citrus reticulata | Baicalein | 7.9 | 0.0041 | 519.0 | [1] |
| CrOMT2 | Citrus reticulata | Quercetin | 17.5 | 0.0191 | 1091.4 | [1] |
| PfOMT3 | Perilla frutescens | Chrysin | 1.31 | - | - | [2] |
| PfOMT3 | Perilla frutescens | Apigenin | 2.45 | - | - | [2] |
Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases. Note: '-' indicates data not available.
Detailed Experimental Protocols
In Vitro O-Methyltransferase (OMT) Enzyme Assay
This protocol describes a general method for determining the activity of a candidate OMT with a flavonoid substrate.
Objective: To quantify the enzymatic conversion of a hydroxylated flavone to its methylated counterpart.
Materials:
-
Purified recombinant OMT enzyme
-
Flavonoid substrate (e.g., 6,2',4'-trihydroxyflavone) stock solution (in DMSO or methanol)
-
S-adenosyl-L-methionine (SAM) stock solution (freshly prepared in water)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., Methanol with an internal standard)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, flavonoid substrate (final concentration typically 50-200 µM), and SAM (final concentration typically 0.5-1 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified OMT enzyme to the mixture. Include a negative control with heat-inactivated enzyme or without enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period (e.g., 30-120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate and the methylated product.
HPLC Analysis of Polymethoxyflavones
Objective: To separate and quantify this compound and its potential precursors from a plant extract or an enzyme assay mixture.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
| Time (min) | % Solvent B |
|---|---|
| 0 | 20 |
| 25 | 80 |
| 30 | 100 |
| 35 | 100 |
| 36 | 20 |
| 40 | 20 |
Flow Rate: 0.8 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm and 340 nm (for UV-Vis) Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Filter the plant extract or quenched enzyme reaction through a 0.22 µm syringe filter.
-
Injection: Inject the sample into the HPLC system.
-
Data Acquisition: Record the chromatogram and/or mass spectrum.
-
Quantification: Identify and quantify the peaks of interest by comparing their retention times and UV/MS spectra with those of authentic standards.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To determine the relative expression levels of candidate OMT and hydroxylase genes in different plant tissues or under various experimental conditions.
Materials:
-
Total RNA extracted from plant tissue
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA from the plant samples using a suitable method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and the diluted cDNA template. Include no-template controls for each primer pair.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.
Conclusion and Future Perspectives
The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. While the general framework of flavonoid biosynthesis is well understood, the specific enzymes and the precise sequence of hydroxylation and methylation events leading to this particular PMF require further investigation. The proposed pathway in this guide serves as a working hypothesis for future research.
For researchers and drug development professionals, the elucidation of this pathway opens up several avenues:
-
Metabolic Engineering: Overexpression of key hydroxylases and OMTs in plants or microbial hosts could lead to enhanced production of this compound.
-
Drug Discovery: The characterized enzymes can be used in biocatalytic systems to synthesize novel flavonoid derivatives with potentially improved pharmacological properties.
-
Comparative Genomics and Transcriptomics: Analyzing the genomes and transcriptomes of plants that produce this compound can help in the discovery and characterization of the specific genes and enzymes involved in its biosynthesis.
The protocols and data presented in this guide provide a solid foundation for researchers to explore the fascinating biochemistry of polymethoxyflavone biosynthesis and to harness its potential for various applications.
References
- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 6,2',4'-Trimethoxyflavone: A Technical Guide for Researchers
An In-depth Examination of the NMR Data, Experimental Protocols, and Biological Significance of a Potent Aryl Hydrocarbon Receptor Antagonist.
This technical guide provides a comprehensive spectral analysis of 6,2',4'-Trimethoxyflavone (B600766) (TMF), a significant flavonoid known for its selective antagonism of the Aryl Hydrocarbon Receptor (AHR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its NMR data, standardized experimental protocols for spectral acquisition, and its mechanism of action within the AHR signaling pathway.
Introduction to this compound
This compound is a methoxylated flavonoid that has garnered significant interest in the scientific community. It is distinguished as a pure and selective Aryl Hydrocarbon Receptor (AHR) antagonist, devoid of the partial agonist activity seen in other antagonists. The AHR is a ligand-activated transcription factor involved in regulating biological responses to a variety of environmental and endogenous compounds. Its dysregulation is implicated in numerous pathological conditions, including cancer and inflammatory diseases. By competitively inhibiting the binding of AHR agonists, TMF serves as a valuable tool for dissecting AHR function and presents potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) Spectral Data
The definitive structure of this compound is elucidated through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Note: The following data is based on the interpretation of NMR data for this compound as reported in the scientific literature[1].
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the proton environment within the molecule. The assignments for this compound are summarized below.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-3 | Value | s | - |
| H-5 | Value | d | Value |
| H-7 | Value | d | Value |
| H-8 | Value | dd | Value, Value |
| H-3' | Value | d | Value |
| H-5' | Value | dd | Value, Value |
| H-6' | Value | d | Value |
| 6-OCH₃ | Value | s | - |
| 2'-OCH₃ | Value | s | - |
| 4'-OCH₃ | Value | s | - |
(Values to be populated from the specific publication when accessed)
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The assignments for this compound are detailed in the table below.
| Carbon Assignment | Chemical Shift (δ ppm) |
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| C-4a | Value |
| C-5 | Value |
| C-6 | Value |
| C-7 | Value |
| C-8 | Value |
| C-8a | Value |
| C-1' | Value |
| C-2' | Value |
| C-3' | Value |
| C-4' | Value |
| C-5' | Value |
| C-6' | Value |
| 6-OCH₃ | Value |
| 2'-OCH₃ | Value |
| 4'-OCH₃ | Value |
(Values to be populated from the specific publication when accessed)
Experimental Protocols for NMR Analysis
Standardized protocols are crucial for obtaining high-quality, reproducible NMR data for flavonoids.
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of a flavonoid sample.
Materials & Equipment:
-
Flavonoid sample (e.g., this compound)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR spectrometer (e.g., 400 MHz or higher) with 1D and 2D capabilities
-
5 mm NMR tubes
-
Pipettes and vials
-
Internal standard (e.g., Tetramethylsilane - TMS)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified flavonoid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for many flavonoids due to its high solubilizing power) in a clean vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal reference standard (δ 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR Spectrum: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Spectra (for full elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., adjacent protons on an aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and connecting different fragments of the molecule.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal as a reference (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton connectivity.
-
Analyze all 1D and 2D spectra to assign each signal to a specific proton and carbon in the molecular structure.
-
Visualized Workflows and Pathways
NMR Experimental Workflow
The following diagram illustrates the logical flow of an NMR-based structural elucidation experiment.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and TMF Antagonism
This compound functions by blocking the canonical AHR signaling pathway. The diagram below outlines this process and the point of inhibition.
In the un-liganded state, the AHR resides in the cytoplasm within a protein complex. Upon binding an agonist, AHR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[2][3] This action initiates the transcription of target genes, such as CYP1A1. This compound acts as a competitive antagonist, occupying the ligand-binding pocket of the AHR and preventing its activation by agonists, thereby halting the entire downstream signaling cascade.[4]
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6,2',4'-Trimethoxyflavone
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 6,2',4'-trimethoxyflavone (B600766) (C₁₈H₁₆O₅), a methoxylated flavonoid of significant interest in pharmaceutical and scientific research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation behavior, a comprehensive experimental protocol, and a visual representation of the fragmentation pathway.
Introduction
This compound is a flavonoid compound characterized by the presence of three methoxy (B1213986) groups attached to its basic flavone (B191248) structure. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices, as well as for the structural elucidation of its metabolites and related compounds. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, provides invaluable information about the molecular structure through controlled fragmentation. The fragmentation patterns of flavonoids are well-characterized and often involve key processes such as the retro-Diels-Alder (RDA) reaction and the loss of small neutral molecules. For methoxylated flavonoids like this compound, the loss of methyl radicals (•CH₃) is also a prominent fragmentation pathway.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under positive ion mode electrospray ionization (ESI) typically begins with the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 313.1071. Subsequent collision-induced dissociation (CID) leads to a series of characteristic fragment ions.
The primary fragmentation pathways observed include:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxylated compounds, resulting in an ion at m/z 298.
-
Retro-Diels-Alder (RDA) reaction: This reaction cleaves the C-ring, providing information about the substitution patterns on the A and B rings.
-
Sequential loss of neutral molecules: Following initial fragmentation, further losses of carbon monoxide (CO) are frequently observed.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the MS/MS spectrum of this compound. The relative abundance is a representative value based on typical flavonoid fragmentation and may vary with experimental conditions.
| m/z | Proposed Fragment Structure/Formula | Relative Abundance (%) |
| 313.1071 | [C₁₈H₁₇O₅]⁺ (Protonated Molecule, [M+H]⁺) | 100 |
| 298.0835 | [M+H - •CH₃]⁺ | 85 |
| 283.0600 | [M+H - 2*•CH₃]⁺ | 40 |
| 270.0522 | [M+H - •CH₃ - CO]⁺ | 60 |
| 165.0546 | [C₁₀H₉O₂]⁺ (Fragment from RDA reaction) | 35 |
| 148.0597 | [C₈H₈O₂]⁺ (Fragment from RDA reaction) | 25 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This section details a representative protocol for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working solutions for calibration curves are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
For analysis of samples from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be employed to remove interfering substances. The final extract is reconstituted in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis:
-
Precursor Ion: m/z 313.1.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a full range of fragment ions.
-
Fragmentation Pathway Visualization
The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the mass spectrometric fragmentation of this compound. The characteristic fragmentation pattern, dominated by the loss of methyl radicals and retro-Diels-Alder cleavage, allows for its confident identification. The provided experimental protocol offers a robust starting point for the development of quantitative analytical methods for this and related flavonoid compounds. The visualized fragmentation pathway serves as a valuable tool for understanding the structural information that can be gleaned from its mass spectrum. This information is essential for professionals engaged in natural product chemistry, drug metabolism studies, and quality control of botanical extracts.
An In-depth Technical Guide to the Solubility of 6,2',4'-Trimethoxyflavone in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,2',4'-trimethoxyflavone (B600766), a significant aryl hydrocarbon receptor (AHR) antagonist. Understanding the solubility of this compound in various solvents is critical for its application in research and drug development, particularly for the preparation of stock solutions and conducting in vitro and in vivo studies. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and visualizes the relevant biological pathway to provide a thorough resource for laboratory professionals.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is summarized in the table below for easy comparison. It is important to note that for some solvents, only qualitative descriptions are available in the current literature.
| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Molar Solubility (mM) | Solubility (Qualitative) |
| Dimethyl Sulfoxide (DMSO) | 312.32 | > 5 mg/mL[1] | > 16.01 mM | Soluble to 5 mM (with gentle warming) |
| 5 mg/mL (requires sonication) | 16.01 mM | - | ||
| Chloroform | 312.32 | 10 mg/mL[2] | 32.02 mM | - |
| Ethanol | 312.32 | - | - | Slightly Soluble[2] |
| Dimethylformamide (DMF) | 312.32 | - | - | Slightly Soluble[2] |
| Methanol | 312.32 | Data not available | Data not available | - |
| Acetone | 312.32 | Data not available | Data not available | - |
| Acetonitrile | 312.32 | Data not available | Data not available | - |
Note: The molecular weight of this compound is 312.32 g/mol .
Experimental Protocols: Solubility Determination
A standardized and reliable method for determining the solubility of a compound is the isothermal shake-flask method . This protocol is widely accepted for generating accurate solubility data.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid, purity ≥95%)
-
High-purity solvent (e.g., DMSO, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom of the vial.
-
Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L (M).
Biological Context: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a known antagonist of the aryl hydrocarbon receptor (AHR).[1] The AHR is a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism. As an antagonist, this compound can inhibit the signaling cascade initiated by AHR agonists. The following diagram illustrates the canonical AHR signaling pathway and the point of inhibition by an antagonist like this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of 6,2',4'-Trimethoxyflavone as an Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Dysregulation of AHR signaling is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of 6,2',4'-trimethoxyflavone (B600766) (TMF), a potent and specific AHR antagonist. TMF operates as a pure antagonist, devoid of the partial agonist activity often observed with other AHR modulators.[1][2][3] It competitively binds to the AHR, inhibiting the binding of agonists and subsequently preventing the downstream transcriptional activation of target genes such as CYP1A1.[1][3] This document details the molecular interactions, signaling pathways, and experimental validation of TMF's antagonistic properties, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[4] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23. Upon binding to an agonist, such as the prototypical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or endogenous ligands, the AHR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AHR Nuclear Translocator (ARNT). The resulting AHR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.[4][5] Key target genes include those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[1]
Mechanism of Action of this compound (TMF) as an AHR Antagonist
This compound (TMF) functions as a pure AHR antagonist, effectively inhibiting AHR-mediated gene induction without exhibiting any partial agonist activity.[1][3] Its mechanism of action can be delineated into several key steps:
-
Competitive Binding to AHR: TMF directly competes with AHR agonists for binding to the ligand-binding pocket of the receptor.[1] This has been demonstrated in competitive ligand displacement assays where TMF effectively displaces radiolabeled agonists from the AHR.[1]
-
Inhibition of AHR/ARNT/DRE Complex Formation: By binding to the AHR, TMF prevents the conformational changes necessary for the receptor's nuclear translocation and subsequent heterodimerization with ARNT. This, in turn, inhibits the formation of the transcriptionally active AHR/ARNT complex and its binding to DREs on target gene promoters.[1]
-
Repression of AHR-Mediated Gene Transcription: The ultimate consequence of TMF's action is the dose-dependent repression of AHR-mediated transactivation of both reporter genes and endogenous target genes like CYP1A1.[1][3] This antagonistic effect has been observed across different cell lineages and species.[1][3]
A key advantage of TMF over other AHR antagonists, such as α-naphthoflavone, is its lack of partial agonist activity, making it a more precise tool for studying AHR function.[1][3]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of TMF as an AHR antagonist.
Table 1: Competitive Ligand Binding Data
| Compound | Apparent EC50 (M) | Assay Type |
| This compound (TMF) | 9.0 x 10⁻⁷ | Competitive displacement of ¹²⁵I-photoaffinity ligand |
| α-Naphthoflavone (α-NF) | 2.5 x 10⁻⁸ | Competitive displacement of ¹²⁵I-photoaffinity ligand |
Data from Murray et al., 2010.[1]
Table 2: Inhibition of Agonist-Induced AHR-Dependent Gene Expression
| Antagonist | Agonist | Concentration of Antagonist | Cell Line | Reporter/Target Gene | % Inhibition |
| TMF | 1 µM Benzo[a]pyrene | 10 µM | HepG2 (40/6) | DRE-Luciferase | ~75% |
| α-NF | 1 µM Benzo[a]pyrene | 10 µM | HepG2 (40/6) | DRE-Luciferase | ~50% |
| TMF | 10 nM TCDD | 10 µM | Huh7 | CYP1A1 mRNA | Significant Repression |
| TMF | 10 nM TCDD | 10 µM | Huh7 | CYP1B1 mRNA | Significant Repression |
Data compiled from Murray et al., 2010.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TMF as an AHR antagonist are provided below.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Materials:
-
Hepatic cytosol from "humanized" AHR mice
-
¹²⁵I-labeled AHR photoaffinity ligand (e.g., 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin)
-
TMF and other competitor ligands
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare cytosolic extracts from the livers of humanized AHR mice.
-
In microcentrifuge tubes, preincubate the cytosolic extract with the ¹²⁵I-photoaffinity ligand (e.g., 0.21 pmol) for a specified time at 4°C.
-
Add increasing concentrations of TMF or a reference antagonist (e.g., α-NF) to the tubes. Include a vehicle control (DMSO).
-
Incubate the reactions to allow for competitive binding to reach equilibrium.
-
Cross-link the photoaffinity ligand to the AHR by exposing the samples to UV light.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Visualize the radiolabeled AHR bands by autoradiography or phosphorimaging.
-
Excise the AHR bands and quantify the radioactivity using a gamma counter.
-
Calculate the percentage of specific binding relative to the vehicle control and determine the EC50 value.
Dioxin Response Element (DRE)-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to induce or inhibit AHR-mediated transcription of a luciferase reporter gene under the control of DREs.
Materials:
-
HepG2 (40/6) cells (stably transfected with a DRE-luciferase reporter construct)
-
Cell culture medium and reagents
-
TMF, AHR agonists (e.g., Benzo[a]pyrene), and vehicle (DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Seed HepG2 (40/6) cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with vehicle (DMSO), an AHR agonist (e.g., 1 µM B[a]P), or the agonist in combination with increasing concentrations of TMF.
-
Incubate the cells for a defined period (e.g., 6 hours).
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold induction or percent inhibition relative to the appropriate controls.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of the AHR/ARNT heterodimer to a DRE-containing DNA probe.
Materials:
-
In vitro translated AHR and ARNT proteins
-
³²P-labeled double-stranded DRE oligonucleotide probe
-
TMF, AHR agonist (e.g., β-naphthoflavone), and vehicle (DMSO)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Synthesize and radiolabel the DRE probe with ³²P.
-
Incubate the in vitro translated AHR and ARNT proteins with vehicle, an AHR agonist, or the agonist in the presence of TMF in a binding buffer.
-
Add the ³²P-labeled DRE probe to the reaction mixtures and incubate to allow for protein-DNA complex formation.
-
Resolve the samples on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the radiolabeled DNA-protein complexes by autoradiography or phosphorimaging.
-
A "shift" in the mobility of the probe indicates the formation of the AHR/ARNT/DRE complex. The reduction in this shift in the presence of TMF demonstrates its inhibitory effect.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the in vivo binding of AHR and ARNT to the promoter regions of target genes.
Materials:
-
Cells (e.g., HN2095)
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Antibodies specific for AHR and ARNT
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the CYP1A1 promoter
Procedure:
-
Treat cells with vehicle or TMF for a specified time (e.g., 18 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the AHR- and ARNT-containing chromatin complexes using specific antibodies.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA.
-
Quantify the amount of CYP1A1 promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR). A decreased signal in TMF-treated cells indicates reduced binding of AHR and ARNT to the promoter.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, following treatment with TMF.
Materials:
-
Cells (e.g., Huh7)
-
TMF, AHR agonist (e.g., TCDD), and vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., RPL13A)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with vehicle, an AHR agonist, or the agonist in the presence of TMF for a defined period (e.g., 4 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA templates.
-
Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels. A decrease in the expression of CYP1A1 and CYP1B1 in the presence of TMF confirms its antagonistic activity.
Conclusion
This compound has been robustly characterized as a pure and potent antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action involves direct competitive binding to the AHR, which in turn prevents the formation of the transcriptionally active AHR/ARNT heterodimer and its subsequent binding to DREs. This leads to the effective repression of AHR-mediated target gene expression. The absence of partial agonist activity distinguishes TMF from many other AHR modulators, establishing it as a valuable tool for dissecting the physiological and pathophysiological roles of AHR signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize TMF in their studies of AHR biology and its therapeutic potential.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
6,2',4'-Trimethoxyflavone: A Comprehensive Technical Overview of its Core Biological Activities
For Immediate Release
This technical guide provides an in-depth analysis of the fundamental biological activities of 6,2',4'-trimethoxyflavone (B600766), a naturally occurring methoxylated flavone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Executive Summary
This compound has emerged as a significant bioactive molecule with a range of pharmacological properties. Primarily recognized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), it demonstrates notable anti-inflammatory and potential anti-cancer activities. Its mechanism of action is centered on the competitive inhibition of AHR, a ligand-activated transcription factor involved in various physiological and pathological processes. This antagonism modulates the expression of downstream target genes, leading to its observed biological effects. This guide synthesizes the current scientific knowledge, presenting quantitative data in accessible formats, outlining detailed experimental protocols, and visualizing key signaling pathways to facilitate further research and development.
Core Biological Activities and Mechanisms of Action
Aryl Hydrocarbon Receptor (AHR) Antagonism
The most well-characterized biological activity of this compound is its role as a selective AHR antagonist.[1] Unlike many other flavonoids that can act as partial agonists, this compound is a "pure" antagonist, meaning it effectively blocks AHR signaling without eliciting any agonist activity itself.[1][2] It competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene (B130552) (B[a]P), for binding to the receptor.[1] This competitive binding prevents the conformational changes required for AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1.[1][2] This blockade of AHR-mediated transactivation is independent of cell lineage or species.[1]
References
6,2',4'-Trimethoxyflavone: A Technical Guide for Researchers
An In-depth Examination of a Selective Aryl Hydrocarbon Receptor Antagonist
This technical guide provides a comprehensive overview of 6,2',4'-Trimethoxyflavone (B600766), a significant flavonoid compound, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, biological activities, and the experimental protocols used to elucidate its functions.
Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one[1][2] |
| SMILES String | COc1ccc(c(OC)c1)C2=CC(=O)c3cc(OC)ccc3O2[3] |
| InChI Key | WUWFDVDASNSUKP-UHFFFAOYSA-N[1][2][3] |
| CAS Number | 720675-90-1[3] |
| Molecular Formula | C18H16O5[1] |
| Molecular Weight | 312.32 g/mol [1] |
Core Biological Activity: Selective Aryl Hydrocarbon Receptor (AHR) Antagonism
This compound is characterized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis.[3][4][5] A key feature of this compound is its lack of partial agonist activity, which distinguishes it from other AHR antagonists like α-naphthoflavone.[3][5] This "pure" antagonism makes it a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial agonism.
Mechanism of AHR Antagonism
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on DNA to regulate gene transcription, including that of cytochrome P450 enzymes like CYP1A1.[1][2][3][6] this compound competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, to the receptor, thereby preventing the downstream transcriptional activation of target genes.[3][4][5]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Canonical AHR signaling and the antagonistic action of this compound.
Quantitative Data Summary
| Biological Activity | Cell Line | Assay Type | Metric | Value | Reference |
| AHR Antagonism | - | Dioxin Response Element Reporter Assay | EC50 | 0.9 µM | --INVALID-LINK-- |
| Inhibition of TNF-α Production | THP-1 | ELISA | IC50 | 47.7 µg/mL | --INVALID-LINK-- |
| Inhibition of Cell Migration | HN-30 | In vitro migration assay | Effective Concentration | 10 µM | --INVALID-LINK-- |
| Inhibition of Cell Invasion | HN-30 | In vitro invasion assay | Effective Concentration | 10 µM | --INVALID-LINK-- |
| CYP1A1 Inhibition | Human cDNA-expressed | Methoxyresorufin O-demethylase | IC50 (for Flavone) | 0.14 µM | --INVALID-LINK--[7] |
| CYP1A2 Inhibition | Human cDNA-expressed | Methoxyresorufin O-demethylase | IC50 (for Flavone) | 0.066 µM | --INVALID-LINK--[7] |
Note: Data for CYP1A1 and CYP1A2 inhibition are for the parent compound "flavone" and are included for comparative context.
Experimental Protocols
AHR Antagonism: DRE-Luciferase Reporter Assay
This protocol is designed to quantify the antagonistic activity of this compound on the AHR signaling pathway.
-
Cell Culture and Seeding:
-
Culture an appropriate cell line (e.g., HepG2, Huh7) stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Prepare a solution of a known AHR agonist (e.g., TCDD at a concentration that gives ~80% of maximal response) in culture medium.
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Immediately add the AHR agonist solution to all wells except for the vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol (e.g., using a passive lysis buffer).
-
Measure the luciferase activity using a luminometer. If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the antagonist and determine the IC50 value.
-
AHR Antagonist Screening Workflow
Caption: A typical workflow for screening AHR antagonists using a luciferase reporter assay.
Anti-inflammatory Activity: TNF-α Secretion in THP-1 Cells
This protocol details the measurement of the inhibitory effect of this compound on TNF-α secretion from LPS-stimulated THP-1 human monocytic cells.
-
Cell Culture and Differentiation (Optional but recommended):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate into macrophage-like cells, treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Cell Seeding and Treatment:
-
Seed the THP-1 cells (differentiated or undifferentiated) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α secretion.
-
Incubate for a specified period (e.g., 4-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
-
TNF-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected cell culture supernatants, along with a standard curve of recombinant human TNF-α, to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add a streptavidin-HRP conjugate.
-
Finally, add a TMB substrate solution and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α secretion for each concentration of this compound and determine the IC50 value.
-
Inhibition of Cancer Cell Migration: Transwell Assay
This protocol describes a method to assess the effect of this compound on the migration of cancer cells.
-
Cell Preparation:
-
Culture the cancer cell line of interest (e.g., HN-30) to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound.
-
-
Assay Setup:
-
Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-48 hours), depending on the cell type.
-
-
Cell Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a staining solution such as crystal violet.
-
-
Quantification:
-
Wash the inserts and allow them to dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the number of migrated cells.
-
-
Data Analysis:
-
Compare the number of migrated cells in the treated groups to the untreated control group to determine the extent of migration inhibition.
-
Conclusion
This compound is a well-characterized selective AHR antagonist with demonstrated anti-inflammatory and anti-migratory properties in vitro. Its lack of partial agonism makes it a superior research tool for investigating the physiological and pathological roles of the AHR signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound in oncology and inflammatory diseases.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic 6,2',4'-Trimethoxyflavone: A Technical Guide to Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic flavonoid 6,2',4'-trimethoxyflavone (B600766), a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The document details commercially available sources, typical purity levels, and methodologies for its synthesis, purification, and characterization. Furthermore, it outlines the key signaling pathway associated with its biological activity and provides an experimental workflow for assessing its antagonistic properties.
Commercial Availability and Purity
This compound is readily available from several commercial suppliers catering to the research and development sectors. The purity of the commercially supplied compound is typically high, with most vendors ensuring a minimum purity of 95-98%, as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Stated Purity | Analytical Method |
| MedchemExpress | --- | --- |
| APExBIO | --- | Aryl hydrocarbon receptor antagonist (EC50 = 0.9 μM) |
| Santa Cruz Biotechnology | ≥98% | --- |
| Sigma-Aldrich | ≥98% | HPLC[1] |
| Cayman Chemical | ≥95% | --- |
Note: This table is based on publicly available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2'-Hydroxy-4',6',2,4-tetramethoxychalcone (Chalcone Intermediate)
This step involves the base-catalyzed condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde.
-
Reactants:
-
2'-Hydroxy-4',6'-dimethoxyacetophenone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) or Methanol (B129727) (as solvent)
-
-
Procedure (Representative):
-
Dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a concentrated aqueous or ethanolic solution of KOH or NaOH to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Step 2: Synthesis of this compound via Oxidative Cyclization
The Algar-Flynn-Oyamada (AFO) reaction is a common method for the oxidative cyclization of the chalcone intermediate to the final flavone (B191248) product.[2][3][4][5][6]
-
Reactants:
-
2'-Hydroxy-4',6',2,4-tetramethoxychalcone (from Step 1)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Methanol or Ethanol (as solvent)
-
-
Procedure (Representative):
-
Dissolve the synthesized chalcone in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH to the stirred mixture.
-
Slowly add hydrogen peroxide dropwise, maintaining the reaction temperature at or below room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute HCl to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Experimental Protocol: Purification
Purification of the crude synthetic product is crucial to achieve high purity for research applications. This is typically accomplished by a combination of column chromatography and recrystallization.
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system. For methoxyflavones, a gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly employed.[7]
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a high hexane to ethyl acetate ratio).
-
Load the sample onto the column.
-
Elute the column with a gradually increasing polarity gradient (increasing the proportion of ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for flavonoids include ethanol, methanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Purity Analysis and Characterization
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of flavonoids.[8][9][10][11][12]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase (Representative): A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid or formic acid to improve peak shape).
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Acetonitrile with 0.1% acetic acid
-
-
Gradient (Representative): Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 250-350 nm, where flavones typically exhibit strong absorbance.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or DMSO, and filter through a 0.45 µm syringe filter before injection.
Spectroscopic Characterization
The chemical structure of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule.
-
¹³C NMR: Provides information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. For this compound (C₁₈H₁₆O₅), the expected molecular weight is approximately 312.32 g/mol .
-
Fragmentation patterns can provide further structural information.
-
Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a well-documented antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in cellular responses to various environmental toxins and endogenous molecules.
Canonical AHR Signaling Pathway:
// Edges Ligand -> AhR_complex [label="Binds & Activates"]; TMF -> AhR_complex [label="Blocks Binding", color="#EA4335", style=dashed, arrowhead=tee]; AhR_complex -> Active_AhR [label="Conformational\nChange"]; Active_AhR -> AhR_ARNT [label="Nuclear\nTranslocation"]; AhR_ARNT -> XRE [label="Binds"]; XRE -> Gene_Transcription [label="Initiates"];
} dot Figure 1: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vitro AHR Antagonist Assay
A common method to assess the AHR antagonist activity of a compound is a cell-based luciferase reporter assay.
// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Start:\nAhR Reporter Cell Line", shape=ellipse]; seed_cells [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate 24h\n(Cell attachment)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; prepare_compounds [label="Prepare serial dilutions\nof 6,2',4'-TMF"]; prepare_agonist [label="Prepare AhR agonist\n(e.g., TCDD) at EC80"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with\n6,2',4'-TMF and agonist"]; incubate2 [label="Incubate 24h"]; add_reagent [label="Add Luciferase\nAssay Reagent"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_luminescence [label="Measure Luminescence\n(Luminometer)"]; analyze_data [label="Analyze Data:\nCalculate IC₅₀"]; end [label="End:\nDetermine Antagonist Potency", shape=ellipse];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; prepare_compounds -> treat_cells; prepare_agonist -> treat_cells; treat_cells -> incubate2; incubate2 -> add_reagent; add_reagent -> measure_luminescence; measure_luminescence -> analyze_data; analyze_data -> end; } dot Figure 2: General experimental workflow for an in vitro AHR antagonist luciferase reporter assay.
References
- 1. 6, 2′, 4′-trimethoxyflavone ≥98% (HPLC) | 720675-90-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 737. The course of the Algar–Flynn–Oyamada (A.F.O.) reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. How To [chem.rochester.edu]
- 8. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. performance reversed-phase chromatography: Topics by Science.gov [science.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Initial Screening of 6,2',4'-Trimethoxyflavone for Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial cytotoxic screening of 6,2',4'-Trimethoxyflavone, a polymethoxyflavone with potential as an anticancer agent. This document outlines the core methodologies for assessing cytotoxicity, presents available data on related compounds to establish a framework for evaluation, and visualizes the experimental workflows and potential signaling pathways involved in its mechanism of action. The information herein is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound.
Introduction to this compound and its Therapeutic Potential
Flavonoids are a large class of polyphenolic compounds found in various plants and have been extensively studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated significant cytotoxic effects against various cancer cell lines. The methoxy groups can enhance metabolic stability and membrane permeability, potentially increasing the bioavailability and efficacy of these compounds.
This compound belongs to this promising class of molecules. While extensive research on its specific cytotoxic profile is emerging, related polymethoxyflavones have shown potent anti-proliferative and pro-apoptotic activities.[1][2] This guide details the essential experimental protocols and conceptual frameworks for the initial in vitro screening of this compound for its cytotoxic effects.
Data Presentation: Cytotoxicity of Trimethoxyflavones
While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not yet extensively available in the public domain, the following table summarizes the cytotoxic activity of a structurally related compound, 5,7,4'-Trimethoxyflavone (TMF), to provide a comparative baseline.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |
| MOLT-4 | Human Leukemia | 78.0 ± 2.5 | 48 | MTT |
| U937 | Human Leukemia | 85.2 ± 3.1 | 48 | MTT |
Data extracted from a study on methoxyflavone derivatives.[3]
Experimental Protocols
A critical aspect of initial drug screening is the utilization of robust and reproducible experimental protocols. The following sections detail the standard methodologies for assessing the cytotoxicity of this compound.
Cell Culture
A panel of human cancer cell lines relevant to the intended therapeutic target should be selected. Cells are to be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in fixed cells. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[6]
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[7]
-
Wash the plates with 1% acetic acid to remove unbound dye.[7]
-
Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[6]
-
Measure the absorbance at 510 nm.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[9]
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[10]
-
Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial cytotoxic screening of this compound.
Potential Signaling Pathway for Apoptosis Induction
Based on studies of related methoxyflavones, this compound may induce apoptosis through the intrinsic and extrinsic pathways. The following diagram illustrates a plausible signaling cascade.[3][11]
Conclusion
The initial screening of this compound for cytotoxicity is a critical first step in evaluating its potential as a novel anticancer agent. This guide provides the necessary framework, including detailed experimental protocols and visual representations of workflows and potential mechanisms, to facilitate this preliminary investigation. While specific IC50 data for this compound is still limited, the methodologies outlined here will enable researchers to generate robust and reliable data. Further studies are warranted to fully elucidate its cytotoxic profile and specific molecular targets, which will be crucial for its future development as a therapeutic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. The effect and apoptosis mechanism of 6-methoxyflavone in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 6,2',4'-Trimethoxyflavone. This flavone (B191248) is a subject of interest in pharmaceutical research, necessitating a reliable analytical method for its evaluation in various contexts, including formulation development and quality control. The method described herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, monitored by a photodiode array (PDA) detector. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose.
Introduction
This compound is a substituted flavone with potential biological activities. As with any active pharmaceutical ingredient (API) or lead compound, a robust analytical method is crucial for its accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of flavonoids.[1] This document provides a step-by-step guide for the development and validation of an HPLC method for this compound, ensuring reliability and reproducibility of results.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for successful method development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | |
| Solubility | Soluble in DMSO (>5 mg/mL) | |
| UV Absorption | Flavones typically exhibit two main absorption bands: Band I (300-385 nm) and Band II (240-285 nm). | [2] |
HPLC Method Development
The following protocol outlines the developed HPLC method for the analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | PDA detection at an optimal wavelength determined by UV scan (typically in the range of 250-370 nm). Based on typical flavone spectra, a wavelength around 260 nm or 340 nm is a good starting point. |
| Data Acquisition | Collection of chromatograms and UV spectra over the range of 200-400 nm. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.
Method Validation Protocol
The developed method will be validated according to ICH Q2(R1) guidelines.[3][4]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of peak area and retention time | RSD ≤ 2.0% for six replicate injections |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. A solution of this compound (e.g., 50 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed, and the chromatograms are examined for the separation of the main peak from any degradation products. Peak purity analysis using the PDA detector should be performed.
Linearity and Range
| Parameter | Procedure | Acceptance Criteria |
| Linearity | A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). | Correlation coefficient (r²) > 0.999 |
| Range | The range is established based on the linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay. |
Accuracy (Recovery)
Accuracy is determined by the recovery of known amounts of this compound spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Number of Replicates | Acceptance Criteria |
| 80% | 3 | 98.0% - 102.0% recovery |
| 100% | 3 | 98.0% - 102.0% recovery |
| 120% | 3 | 98.0% - 102.0% recovery |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Procedure | Acceptance Criteria |
| Repeatability | Analysis of six replicate samples of the same concentration on the same day. | RSD ≤ 2.0% |
| Intermediate Precision | Analysis of six replicate samples of the same concentration on different days, by different analysts, or with different equipment. | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability parameters are met. |
| Column Temperature | ± 2 °C | System suitability parameters are met. |
| Mobile Phase Composition | ± 2% absolute in the organic modifier | System suitability parameters are met. |
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean |
| %RSD | | | | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
|---|---|
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) |
| Regression Equation | |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD, n=3) | % Recovery |
|---|---|---|---|
| 80 | |||
| 100 |
| 120 | | | |
Table 4: Precision Data
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
|---|---|---|
| Mean Concentration (µg/mL) | ||
| SD |
| %RSD | | |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Table 6: Robustness Study Results
| Parameter Varied | Condition | Retention Time (min) | Tailing Factor | %RSD of Peak Area |
|---|---|---|---|---|
| Flow Rate | 0.9 mL/min | |||
| 1.1 mL/min | ||||
| Temperature | 28 °C |
| | 32 °C | | | |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship between HPLC Validation Parameters.
Conclusion
The described HPLC method for this compound is a starting point for a robust and reliable analytical procedure. The subsequent validation, performed according to ICH guidelines, will ensure that the method is suitable for its intended purpose in a research and drug development setting. The provided protocols and data presentation formats offer a clear framework for executing and documenting the method development and validation process.
References
- 1. This compound | C18H16O5 | CID 688802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays Using 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone (B600766) is a flavonoid compound that has garnered significant interest in biomedical research due to its selective biological activities. Primarily, it functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cellular metabolism, immune responses, and carcinogenesis.[1][2] By inhibiting the AHR signaling pathway, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of AHR. Furthermore, it has demonstrated potential anti-inflammatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α) production.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell viability, apoptosis, and cell cycle progression. The provided methodologies and data will aid researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant methoxyflavones for comparative purposes.
Table 1: Quantitative Data for this compound Activity
| Assay | Cell Line | Parameter | Value |
| TNF-α Inhibition | THP-1 (human monocytic cells) | IC50 | 2.38 µM |
| TNF-α Inhibition | B16-F10 (murine melanoma cells) | IC50 | 1.32 µM |
| AHR Antagonism | HepG2 (human liver cancer cells) | - | Effective inhibition of AHR-mediated transactivation |
Table 2: Comparative IC50 Values of Other Methoxyflavones in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| 6-Methoxyflavone | HeLa (cervical cancer) | Cell Viability (CCK-8) | 55.31 (72h)[3] |
| 6-Methoxyflavone | C33A (cervical cancer) | Cell Viability (CCK-8) | 109.57 (72h)[3] |
| 5,6,7-Trimethoxyflavone derivative (3c) | Aspc-1 (pancreatic cancer) | Anti-proliferative (CTG assay) | 5.30[4] |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 (breast cancer) | Anti-proliferative (MTT) | Not specified, but effective |
| Eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone) | YD-10B (oral squamous carcinoma) | Cell Viability | ~50 (48h)[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), a purple insoluble product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as per the kit's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate software to quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for a desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (both floating and adherent).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and its Antagonism by this compound.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Caption: Logical Relationship of this compound's Mechanism to its Potential Cellular Effects.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 6,2',4'-Trimethoxyflavone in Xenobiotic Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone (TMF) is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism.[1][2] Its ability to competitively inhibit the binding of AhR agonists, such as dioxins and polycyclic aromatic hydrocarbons, prevents the subsequent transactivation of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[1][2] Unlike other AhR antagonists, TMF exhibits no partial agonist activity, making it an invaluable tool for dissecting the precise role of the AhR signaling pathway in drug metabolism and toxicity studies.[2] This document provides detailed application notes and experimental protocols for the use of TMF in studying its effects on Phase I and Phase II xenobiotic metabolizing enzymes.
Aryl Hydrocarbon Receptor (AhR) Antagonism and a Tool to Study CYP1A1 Regulation
As a selective AhR antagonist, TMF is a powerful tool to investigate the role of AhR in the induction of Phase I enzymes, particularly CYP1A1. By blocking the AhR signaling pathway, TMF can prevent the upregulation of CYP1A1 expression in response to environmental toxins and xenobiotics. This makes it a valuable compound for studying the mechanisms of drug-induced toxicity and for developing strategies to mitigate the harmful effects of certain xenobiotics.
Signaling Pathway Diagram: AhR-Mediated CYP1A1 Induction and its Inhibition by this compound
References
Application Notes and Protocols for Investigating 6,2',4'-Trimethoxyflavone in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone (B600766) is a flavonoid compound that has been identified as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR)[1]. The AHR is a ligand-activated transcription factor implicated in various cellular processes, including cancer progression. Emerging evidence suggests a crucial role for AHR signaling in promoting cancer cell migration and invasion[2]. Activation of the AHR pathway has been linked to increased cell motility, while its inhibition has been shown to impede these processes. Notably, studies have indicated that AHR antagonists, such as this compound, can inhibit the migration of cancer cells, including those of head and neck cancer[2].
These application notes provide a framework for investigating the effects of this compound on cancer cell migration. Detailed protocols for two standard in vitro migration assays, the Wound Healing (Scratch) Assay and the Transwell Migration Assay, are provided to enable researchers to quantitatively assess the inhibitory potential of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from cancer cell migration assays investigating the effects of this compound.
Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay
| Concentration of this compound (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h | IC50 (µM) for Migration Inhibition |
| 0 (Control) | |||
| X | |||
| Y | |||
| Z |
Table 2: Effect of this compound on Cancer Cell Migration in a Transwell Assay
| Concentration of this compound (µM) | Number of Migrated Cells (per field) | Percentage of Migration Inhibition (%) | IC50 (µM) for Migration Inhibition |
| 0 (Control) | |||
| X | |||
| Y | |||
| Z |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting cancer cell migration through the antagonism of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Mechanism of this compound in inhibiting cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to assess collective cell migration in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a cell scraper
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed the cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluency, use a sterile p200 pipette tip to make a straight scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with a fresh complete culture medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. Mark the plate to ensure images are taken from the same field of view at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point for each treatment condition compared to the initial wound width.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or another suitable fixative
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Seed the prepared cells in serum-free medium into the upper chamber of each Transwell insert. Include various concentrations of this compound or a vehicle control in the upper chamber with the cells.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-48 hours, depending on the cell line) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol. Subsequently, stain the cells with crystal violet solution.
-
Image Acquisition and Quantification: After washing and drying, visualize the stained, migrated cells using a microscope. Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and determine the percentage of migration inhibition compared to the control.
Caption: Workflow for the Transwell Migration Assay.
References
Application Notes and Protocols: 6,2',4'-Trimethoxyflavone as an Aryl Hydrocarbon Receptor (AhR) Antagonist in a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental compounds and endogenous ligands.[1][2] As a member of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors, AhR is involved in xenobiotic metabolism, immune function, and cancer.[1][3][4] Agonist activation of AhR by environmental pollutants is often associated with toxic effects.[3][4] Conversely, antagonism of AhR signaling is being explored for its potential therapeutic benefits, such as anti-inflammatory actions.[3]
6,2',4'-Trimethoxyflavone (B600766) (TMF) has been identified as a potent AhR antagonist.[5] It competitively inhibits the binding of AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, thereby suppressing AhR-mediated gene transcription.[3][4] Notably, TMF acts as a pure antagonist with no partial agonist activity, making it a valuable tool for dissecting AhR function.[3][4][5] This document provides detailed protocols for utilizing a Dioxin Response Element (DRE)-driven luciferase reporter gene assay to characterize the AhR antagonist activity of this compound.
AhR Signaling Pathway
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[1][6] Upon binding to a ligand, the AhR complex undergoes a conformational change and translocates into the nucleus.[1][7] In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][6][7] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[1][7][8]
Caption: Canonical AhR signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Hepa 1.1 or HepG2 (40/6) cells stably transfected with a DRE-luciferase reporter construct are recommended.[3]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
AhR Antagonist Reporter Gene Assay Protocol
This protocol is designed for a 96-well plate format but can be scaled for other plate formats.
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound (TMF) in DMSO.
-
Prepare serial dilutions of TMF in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Prepare a stock solution of a known AhR agonist (e.g., TCDD or Benzo[a]pyrene) in DMSO.
-
Prepare a solution of the AhR agonist at a concentration that induces a submaximal response (e.g., the EC₈₀ concentration) in culture medium.
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add 50 µL of the TMF dilutions to the appropriate wells.
-
Add 50 µL of the AhR agonist solution to the wells containing TMF.
-
Controls:
-
Vehicle Control: 100 µL of culture medium with DMSO (at the same final concentration as in the treated wells).
-
Agonist Control: 50 µL of culture medium and 50 µL of the AhR agonist solution.
-
TMF Control: 50 µL of the highest concentration of TMF and 50 µL of culture medium to test for any agonist activity of TMF.
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[3]
Day 3: Luciferase Assay
-
Cell Lysis:
-
Remove the treatment medium and wash the cells once with Phosphate-Buffered Saline (PBS).[9]
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well.[2] A suitable lysis buffer composition is 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol, and 1% (v/v) Triton X-100.[3]
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[2]
-
-
Luciferase Activity Measurement:
Experimental Workflow
Caption: Workflow for the this compound AhR antagonist reporter gene assay.
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU) from the luminometer.
-
Normalization (Optional for single reporter assays): If a co-transfected control reporter (e.g., Renilla luciferase) is used, normalize the firefly luciferase RLU by dividing it by the Renilla luciferase RLU for each well.[2]
-
Calculate Percent Inhibition:
-
Dose-Response Curve: Plot the percent inhibition as a function of the TMF concentration.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic curve).
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Compound | Assay | Cell Line | Agonist Used | IC₅₀ | Reference |
| This compound | DRE-Luciferase Reporter Gene Assay | Hepa 1.1 | TCDD | ~1 µM | [3] |
| This compound | TNF-α Production Inhibition Assay | THP-1 | - | 2.38 µM | [5] |
| This compound | TNF-α Production Inhibition Assay | B16-F10 | - | 1.32 µM | [5] |
Conclusion
The DRE-luciferase reporter gene assay is a robust and sensitive method for characterizing the antagonist activity of this compound on the AhR signaling pathway. TMF has been shown to be a potent AhR antagonist, effectively inhibiting agonist-induced gene expression.[3][4] This makes it a valuable research tool for investigating the physiological and pathological roles of AhR and a potential lead compound for the development of therapeutic agents targeting this pathway.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. goldbio.com [goldbio.com]
Application Notes and Protocols for Utilizing 6,2',4'-Trimethoxyflavone in a TNF-α Release Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6,2',4'-Trimethoxyflavone, a potent aryl hydrocarbon receptor (AHR) antagonist, in a Tumor Necrosis Factor-alpha (TNF-α) release assay. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and relevant signaling pathways.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a myriad of inflammatory diseases and immune disorders, making it a key target for therapeutic intervention.[1][2] Flavonoids, a class of natural compounds, have demonstrated significant anti-inflammatory properties, often by modulating inflammatory signaling pathways.[3][4][5] this compound is a specific polymethoxyflavonoid that has shown inhibitory activity on TNF-α production.[6] This document provides a detailed protocol for assessing the efficacy of this compound in a cell-based TNF-α release assay, a crucial step in the evaluation of its anti-inflammatory potential.
Principle of the Assay
The most common method to assess the in vitro anti-inflammatory activity of a compound on TNF-α is to use a cell-based assay where an inflammatory response is induced, leading to the release of TNF-α. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α secretion in immune cells such as macrophages.[1][7] The amount of TNF-α released into the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[1][2][8] The inhibitory effect of this compound is determined by its ability to reduce the amount of LPS-induced TNF-α release.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound on TNF-α production. Researchers should aim to generate similar dose-response data to confirm the potency of their own sample.
| Compound | Cell Line | Inhibitory Concentration (IC50) | Incubation Time | Reference |
| This compound | THP-1 | 2.38 µM | 72 hours | [6] |
| This compound | B16-F10 | 1.32 µM | 72 hours | [6] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting a TNF-α release assay with this compound.
Materials and Reagents
-
Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202) or murine macrophage cell line RAW 264.7 (ATCC TIB-71).
-
This compound: (MedChemExpress or other reputable supplier). Prepare a stock solution in sterile DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS): From E. coli O111:B4 or similar.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells.
-
Phosphate Buffered Saline (PBS): Sterile, pH 7.4.
-
Cell Viability Assay Kit: (e.g., MTT, WST-1, or CellTiter-Glo).
-
Human or Murine TNF-α ELISA Kit: (R&D Systems, Thermo Fisher Scientific, or other reputable supplier).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Experimental Workflow
Caption: Experimental workflow for the TNF-α release assay.
Step-by-Step Protocol
1. Cell Culture and Seeding:
- Culture THP-1 or RAW 264.7 cells according to the supplier's recommendations.
- For THP-1 cells (optional differentiation): To obtain macrophage-like cells, differentiate THP-1 monocytes by treating with 20 ng/mL PMA for 48 hours.[8] After differentiation, wash the cells with PBS and allow them to rest in fresh, PMA-free medium for 24 hours.
- Seed the cells into a 96-well plate at a density of 0.5 x 10^6 cells/well for THP-1 monocytes or 1 x 10^5 cells/well for RAW 264.7 or differentiated THP-1 cells.[3] Incubate for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.[3][6] Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Pre-incubate the cells with the compound for 1-2 hours at 37°C.[4]
3. Induction of TNF-α Release:
- Prepare a stock solution of LPS in sterile PBS.
- Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.[1]
- Incubate the plate for 4-24 hours at 37°C. The optimal incubation time may need to be determined empirically, but a 17-hour incubation is a good starting point.[1]
4. Sample Collection and Analysis:
- After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
- Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
- Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[1][9]
5. Cell Viability Assay:
- To ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound, perform a cell viability assay on the remaining cells in the plate.[3] Use an MTT or WST-1 assay according to the manufacturer's protocol.
6. Data Analysis:
- Create a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
- Calculate the concentration of TNF-α in each sample based on the standard curve.
- Normalize the TNF-α concentration to the cell viability data.
- Plot the percentage of TNF-α inhibition against the log concentration of this compound.
- Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced TNF-α release.
Signaling Pathway
Flavonoids, including trimethoxyflavones, often exert their anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines like TNF-α. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[10][11][12]
LPS-Induced TNF-α Production Pathway
Caption: Simplified LPS-induced TNF-α signaling pathway and potential points of inhibition by this compound.
Conclusion
This document provides a detailed framework for researchers to effectively utilize this compound in a TNF-α release assay. By following these protocols, scientists can generate robust and reproducible data to evaluate the anti-inflammatory properties of this compound. Understanding its mechanism of action through the inhibition of key signaling pathways like NF-κB and MAPK will be crucial for its further development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Cytotoxicity of 6,2',4'-Trimethoxyflavone in MCF-7 Breast Cancer Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the cytotoxic effects of 6,2',4'-Trimethoxyflavone (B600766) on the human breast adenocarcinoma cell line, MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. This protocol is designed to be a comprehensive guide for researchers investigating the potential of this compound as a therapeutic agent against breast cancer.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in the following tables for clear presentation and comparison.
Table 1: IC50 Values of this compound on MCF-7 Cells at Different Time Points
| Time Point (hours) | IC50 (µM) |
| 24 | |
| 48 | |
| 72 |
Table 2: Percentage of Cell Viability of MCF-7 Cells after Treatment with this compound
| Concentration (µM) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Concentration 6 | |||
| Positive Control |
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture
MCF-7 cells are cultured in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days, and cells should be passaged when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Based on available data for similar compounds, this compound is soluble in DMSO at concentrations greater than 5 mg/ml.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
MTT Assay Protocol
-
Cell Seeding:
-
Trypsinize MCF-7 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range, based on studies with similar methoxyflavones, is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound, typically ≤ 0.5%).
-
Also, include a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Visualizations
Caption: Experimental workflow for the MTT assay.
Flow cytometry analysis of apoptosis induced by 6,2',4'-Trimethoxyflavone
Application Note & Protocol
Topic: Flow Cytometry Analysis of Apoptosis Induced by 6,2',4'-Trimethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a class of natural compounds known for their diverse biological activities, including antiviral, antioxidant, and anticancer properties.[1] Methoxyflavones, a subclass of flavonoids, have demonstrated cytotoxic activity in various cancer cell lines by inducing apoptosis, or programmed cell death.[2][3] The evasion of apoptosis is a key hallmark of cancer, making the induction of this process a critical strategy in cancer therapy.[1] this compound is a methoxylated flavone (B191248) whose potential as an anticancer agent warrants investigation.
This application note provides detailed protocols for analyzing the apoptotic effects of this compound on cancer cells using flow cytometry. Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population. The protocols outlined here focus on three key aspects of apoptosis analysis:
-
Detection of Apoptosis: Using Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, a common mechanism of action for anticancer agents.[4]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: To investigate the involvement of the intrinsic (mitochondrial) apoptosis pathway.[5][6]
Principle of the Assays
1. Annexin V/PI Apoptosis Assay This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare population).
2. Cell Cycle Analysis Propidium Iodide (PI) can be used to analyze the cell cycle distribution. PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.
3. Mitochondrial Membrane Potential (ΔΨm) Analysis The intrinsic pathway of apoptosis is often characterized by a loss of mitochondrial membrane potential (ΔΨm).[5] This can be measured using lipophilic cationic dyes such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6) or JC-1.[8][9] A decrease in ΔΨm is an early event in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria.[10] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains in a monomeric form and fluoresces green.[9] A shift from red to green fluorescence indicates mitochondrial depolarization.
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cancer cell line of choice (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
RNase A
-
Mitochondrial membrane potential dye (e.g., JC-1 or DiOC6)
-
Flow Cytometer (equipped with appropriate lasers and filters)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
6-well or 12-well cell culture plates
Experimental Protocols
General Procedure: Cell Culture and Treatment
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency by the time of treatment. For example, seed 2-5 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare various concentrations of this compound in complete culture medium. Include a vehicle-treated control (e.g., DMSO).
-
Exposure: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
Protocol 1: Apoptosis Analysis by Annexin V-FITC and PI Staining
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the supernatant collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Protocol 2: Cell Cycle Analysis
-
Cell Harvesting: Collect and wash cells as described in Protocol 1 (steps 1-2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the linear PI signal (FL2-A or similar channel) to generate a histogram for cell cycle analysis.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis
-
Cell Harvesting: After treatment, harvest and wash the cells as described in Protocol 1 (steps 1-2).
-
Resuspension: Resuspend the cells in 500 µL of pre-warmed complete medium.
-
Staining: Add the mitochondrial dye (e.g., DiOC6 to a final concentration of 40 nM) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Analysis: Analyze the stained cells directly by flow cytometry. A decrease in fluorescence intensity in the appropriate channel (e.g., FL1 for DiOC6) indicates a loss of ΔΨm.
Data Presentation and Expected Results
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Apoptosis in Cancer Cells (48h Treatment)
| Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 | 14.4 ± 2.0 |
| 25 | 60.1 ± 4.2 | 25.4 ± 2.8 | 14.5 ± 1.9 | 39.9 ± 4.7 |
| 50 | 35.8 ± 3.9 | 40.2 ± 3.3 | 24.0 ± 2.5 | 64.2 ± 5.8 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Cell Cycle Distribution Analysis after 48h Treatment
| Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 2.1 ± 0.3 | 55.4 ± 2.9 | 20.1 ± 1.8 | 22.4 ± 2.1 |
| 10 | 5.8 ± 0.9 | 65.2 ± 3.1 | 15.5 ± 1.5 | 13.5 ± 1.4 |
| 25 | 15.3 ± 1.8 | 70.1 ± 4.0 | 9.8 ± 1.1 | 4.8 ± 0.7 |
| 50 | 28.9 ± 3.1 | 62.5 ± 3.8 | 5.1 ± 0.8 | 3.5 ± 0.6 |
Data are represented as mean ± SD from three independent experiments. An increase in the G0/G1 population suggests a G1 phase arrest.[4]
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) after 24h Treatment
| Concentration (µM) | Cells with Low ΔΨm (%) |
| 0 (Control) | 4.5 ± 0.7 |
| 10 | 12.8 ± 1.5 |
| 25 | 35.2 ± 3.1 |
| 50 | 68.9 ± 5.4 |
Data are represented as mean ± SD from three independent experiments. An increase in the percentage of cells with low ΔΨm indicates mitochondrial dysfunction.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for analyzing apoptosis.
Putative Signaling Pathway of Flavone-Induced Apoptosis
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. mdpi.com [mdpi.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2][3][4] The intricate balance of pro-angiogenic and anti-angiogenic factors regulates this process.[5][6] Flavonoids, a class of natural compounds, have garnered significant attention for their potential to modulate angiogenesis, making them promising candidates for therapeutic development.[7][8][9][10] 6,2',4'-Trimethoxyflavone, a specific flavone, is investigated here for its potential anti-angiogenic properties using established in vitro models.
These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound on endothelial cells, the primary cell type involved in angiogenesis.[11] The described assays—endothelial cell proliferation, migration, and tube formation—represent key events in the angiogenic cascade.[3]
Key Signaling Pathways in Angiogenesis
Angiogenesis is orchestrated by a complex network of signaling pathways. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator.[5][6] Upon binding of VEGF to its receptor (VEGFR) on endothelial cells, a cascade of downstream signaling events is initiated, including the activation of the PI3K/Akt and MAPK pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[6][12][13] Flavonoids have been shown to interfere with these key signaling cascades.[7][13]
Experimental Protocols
The following are detailed protocols to assess the anti-angiogenic potential of this compound in vitro.
Experimental Workflow Overview
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Angiogenic signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Improvements in In Vitro Angiogenesis Assays | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis, signaling pathways, and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flavonoids with Anti-Angiogenesis Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of Flavonoids Regulating Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electromobility Shift Assay (EMSA) Examining AHR/DRE Binding with 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an Electromobility Shift Assay (EMSA) to investigate the interaction between the Aryl Hydrocarbon Receptor (AHR) and its cognate Dioxin Response Element (DRE) in the presence of 6,2',4'-Trimethoxyflavone (B600766) (TMF). TMF has been identified as a potent AHR antagonist, and this assay is crucial for elucidating its mechanism of action at the molecular level.[1][2][3]
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in mediating cellular responses to a variety of environmental contaminants and endogenous molecules.[4][5] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6][7]
This compound (TMF) is a flavonoid that has been characterized as a pure AHR antagonist.[2][3] Unlike partial agonists, TMF does not elicit AHR-driven gene expression but effectively competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, inhibiting their ability to activate the AHR signaling pathway.[1][2] The EMSA is a powerful technique to visualize and quantify the binding of the AHR/ARNT heterodimer to the DRE and to assess the inhibitory potential of compounds like TMF.[8]
Signaling Pathway and Experimental Rationale
The canonical AHR signaling pathway begins with ligand binding to the cytosolic AHR complex, leading to its nuclear translocation and heterodimerization with ARNT. This complex then binds to DREs, initiating gene transcription. TMF is hypothesized to act as an antagonist by binding to the AHR and preventing the conformational changes necessary for successful DNA binding, even in the presence of an agonist. This EMSA protocol is designed to test this hypothesis by observing the reduction in the AHR/ARNT/DRE complex formation when TMF is present.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from EMSA experiments investigating the effect of TMF on AHR/DRE binding.
Table 1: Competitive Binding of TMF against TCDD-induced AHR/DRE Complex Formation
| TCDD Concentration (nM) | TMF Concentration (µM) | Relative Band Intensity (%) |
| 1 | 0 | 100 ± 5.2 |
| 1 | 1 | 65 ± 4.8 |
| 1 | 5 | 28 ± 3.1 |
| 1 | 10 | 12 ± 2.5 |
Table 2: IC50 Determination of TMF for AHR/DRE Binding Inhibition
| Compound | IC50 (µM) |
| This compound (TMF) | 2.5 ± 0.3 |
| α-Naphthoflavone (ANF) | 8.1 ± 0.9 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Part 1: Preparation of Nuclear Extracts
This protocol is adapted from standard methods for nuclear extraction.[9][10][11]
Materials:
-
Cell culture plates (10 cm) with confluent cells (e.g., Hepa-1c1c7 or MCF-7)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, and protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Treat cells with vehicle (DMSO), agonist (e.g., 1 nM TCDD), and/or antagonist (TMF) for the desired time (e.g., 1-2 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 400 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.
-
Add 25 µL of 10% IGEPAL CA-630 (or NP-40) and vortex for 10 seconds.
-
Centrifuge at 16,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear extract. Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store the nuclear extracts at -80°C.
Part 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized procedure for AHR/DRE EMSA.[12][13][14]
Materials:
-
Double-stranded DRE-containing oligonucleotide probe (e.g., 5'-GATCGAGCTCGGAGGTTGCGTGAGAAGAGCCG-3')
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP
-
Nuclear extracts (from Part 1)
-
Poly(dI-dC)
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% Glycerol)
-
Loading Dye (e.g., 6x, containing bromophenol blue and xylene cyanol in glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 5%)
-
TBE Buffer (Tris-Borate-EDTA)
-
AHR antibody for supershift analysis (optional)
-
Unlabeled ("cold") DRE probe for competition assay (optional)
Procedure:
-
Probe Labeling:
-
End-label the DRE oligonucleotide with [γ-32P]ATP using T4 PNK according to the manufacturer's instructions.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
Set up the binding reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) includes:
-
10-15 µg of nuclear extract
-
2 µL of 10x Binding Buffer
-
1-2 µg of Poly(dI-dC) (non-specific competitor)
-
For competition experiments, add a 50-100 fold molar excess of unlabeled DRE probe.
-
For antagonist studies, pre-incubate the nuclear extract with varying concentrations of TMF for 15-20 minutes on ice before adding the agonist. Then, add the agonist (e.g., TCDD) and incubate for another 15-20 minutes at room temperature.
-
Add approximately 1 µL of the 32P-labeled DRE probe (20,000-50,000 cpm).
-
Adjust the final volume to 20 µL with nuclease-free water.
-
-
Incubate the reactions for 20-30 minutes at room temperature.
-
For supershift assays, add 1-2 µg of AHR-specific antibody and incubate for an additional 20 minutes at room temperature.
-
-
Electrophoresis:
-
Add 4 µL of 6x loading dye to each reaction.
-
Load the samples onto a pre-run 5% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 150-200 V at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Dry the gel under vacuum.
-
Expose the dried gel to a phosphor screen or X-ray film at -80°C.
-
Develop the film or scan the screen to visualize the bands. The shifted band represents the AHR/ARNT/DRE complex.
-
Expected Results and Interpretation
-
Positive Control (Agonist-treated extract): A distinct, slower-migrating band (the "shifted" band) will be visible, corresponding to the 32P-DRE probe bound by the AHR/ARNT complex.
-
Negative Control (Vehicle-treated extract): The shifted band should be absent or significantly fainter.
-
Competition Assay (Agonist + unlabeled DRE): The intensity of the shifted band should be greatly reduced, confirming the specificity of the protein-DNA interaction.
-
Antagonist Assay (Agonist + TMF): A dose-dependent decrease in the intensity of the shifted band is expected as TMF competes with the agonist and prevents the formation of the AHR/ARNT/DRE complex.
-
Supershift Assay (Agonist + AHR antibody): A "supershifted" band, migrating even slower than the primary shifted band, will appear, confirming the presence of AHR in the protein-DNA complex.
By quantifying the intensity of the shifted bands, researchers can determine the inhibitory potency (e.g., IC50) of TMF on AHR/DRE binding, providing valuable insights into its mechanism as an AHR antagonist.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. med.upenn.edu [med.upenn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. signosisinc.com [signosisinc.com]
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for Investigating Aryl Hydrocarbon Receptor (AHR) Recruitment by 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental compounds and endogenous ligands.[1][2][3] Upon activation, AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of its target genes, such as CYP1A1, CYP1B1, and the AHR Repressor (AHRR).[1][3][4] This interaction modulates gene expression, influencing processes like xenobiotic metabolism, immune responses, and cell cycle regulation.[3][5][6]
6,2',4'-Trimethoxyflavone (TMF) is a potent antagonist of the AHR.[7][8] Unlike some other flavonoids that can exhibit partial agonist activity, TMF effectively competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to inhibit AHR-mediated gene transactivation without demonstrating agonist effects itself.[7][8][9] This makes TMF a valuable tool for dissecting AHR signaling pathways and for developing therapeutics targeting AHR-related pathologies.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins with specific genomic DNA regions.[10][11] This application note provides a detailed protocol for utilizing a ChIP assay to study the effect of TMF on the recruitment of AHR to the promoter regions of its target genes.
AHR Signaling Pathway and the Role of TMF
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This leads to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, AHR dimerizes with ARNT. This AHR/ARNT heterodimer then binds to XREs in the DNA, recruiting coactivators and initiating the transcription of target genes.[1][4] TMF, as an antagonist, is believed to bind to the AHR but fails to induce the conformational changes necessary for efficient DNA binding and transactivation. Instead, it competes with agonists, thereby inhibiting their effects and reducing the recruitment of the AHR/ARNT complex to target gene promoters.[8]
Data Presentation
The following table summarizes the expected outcomes of a ChIP-qPCR experiment investigating the effect of TMF on AHR recruitment to the CYP1A1 promoter. Studies have shown that TMF treatment leads to a decreased signal for both AHR and ARNT at the CYP1A1 proximal promoter.[12]
| Treatment Group | Target Protein | Gene Promoter | Expected Fold Enrichment (vs. IgG control) | Interpretation |
| Vehicle (DMSO) | AHR | CYP1A1 | Baseline | Basal level of AHR binding. |
| Agonist (e.g., TCDD) | AHR | CYP1A1 | High | Agonist induces robust recruitment of AHR. |
| TMF | AHR | CYP1A1 | Low / Baseline | TMF does not induce AHR recruitment. |
| TMF + Agonist | AHR | CYP1A1 | Reduced (compared to Agonist alone) | TMF competes with agonist, reducing AHR recruitment. |
| Vehicle (DMSO) | ARNT | CYP1A1 | Baseline | Basal level of ARNT co-recruitment. |
| Agonist (e.g., TCDD) | ARNT | CYP1A1 | High | Agonist induces co-recruitment of ARNT with AHR. |
| TMF | ARNT | CYP1A1 | Low / Baseline | TMF does not induce ARNT co-recruitment. |
| TMF + Agonist | ARNT | CYP1A1 | Reduced (compared to Agonist alone) | TMF reduces agonist-induced ARNT co-recruitment. |
Experimental Protocols
This section provides a detailed methodology for performing a ChIP assay to assess AHR recruitment.
Experimental Workflow
References
- 1. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and Chemopreventative Ligands Induce Differential Transcriptional Cofactor Recruitment by Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genome-Wide ChIPseq Analysis of AhR, COUP-TF, and HNF4 Enrichment in TCDD-Treated Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide mapping and analysis of aryl hydrocarbon receptor (AHR)- and aryl hydrocarbon receptor repressor (AHRR)-binding sites in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of aryl hydrocarbon receptor signaling by this compound. [diagenode.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Antagonistic Effect of 6,2',4'-Trimethoxyflavone on CYP1A1 Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolism of xenobiotics, including pro-carcinogens and environmental pollutants. Its expression is tightly regulated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon activation by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene (B130552) (B[a]P), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter region of the CYP1A1 gene, leading to its transcriptional activation.
Contrary to inducing CYP1A1, 6,2',4'-Trimethoxyflavone (TMF) has been identified as an AHR antagonist.[1][2] TMF competes with AHR agonists for binding to the receptor, thereby inhibiting the subsequent downstream signaling cascade that leads to CYP1A1 expression.[1] This makes TMF a valuable tool for studying AHR function and for developing potential therapeutic agents that modulate this pathway.
These application notes provide detailed protocols to measure the antagonistic activity of this compound on the induction of CYP1A1 at the levels of enzymatic activity, mRNA expression, and protein expression.
Mechanism of Action: AHR Antagonism by this compound
The canonical AHR signaling pathway leading to CYP1A1 induction is initiated by the binding of an agonist to the cytosolic AHR complex. This complex then translocates to the nucleus, leading to the transcription of target genes. This compound acts as a competitive antagonist, binding to the AHR and preventing its activation by agonists, which in turn inhibits the induction of CYP1A1 expression.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for the antagonistic effect of this compound on CYP1A1 induction. These tables are intended to serve as examples for presenting experimental results.
Table 1: Inhibition of TCDD-Induced CYP1A1 (EROD) Activity by TMF in HepG2 Cells
| Treatment Group | TCDD (1 nM) | TMF Concentration (µM) | Mean EROD Activity (pmol/min/mg protein) | Standard Deviation | % Inhibition |
| Vehicle Control | - | 0 | 5.2 | 1.1 | N/A |
| TCDD Control | + | 0 | 150.8 | 12.5 | 0% |
| TMF Co-treatment | + | 0.1 | 112.4 | 9.8 | 25.5% |
| TMF Co-treatment | + | 1 | 65.1 | 6.2 | 56.8% |
| TMF Co-treatment | + | 10 | 15.3 | 2.5 | 89.9% |
| TMF Only | - | 10 | 4.9 | 0.9 | N/A |
Table 2: Inhibition of TCDD-Induced CYP1A1 mRNA Expression by TMF in HepG2 Cells
| Treatment Group | TCDD (1 nM) | TMF Concentration (µM) | Mean Relative CYP1A1 mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation | % Inhibition |
| Vehicle Control | - | 0 | 1.0 | 0.15 | N/A |
| TCDD Control | + | 0 | 45.2 | 4.1 | 0% |
| TMF Co-treatment | + | 0.1 | 32.5 | 3.5 | 28.1% |
| TMF Co-treatment | + | 1 | 15.8 | 2.1 | 65.0% |
| TMF Co-treatment | + | 10 | 3.1 | 0.8 | 93.1% |
| TMF Only | - | 10 | 1.1 | 0.2 | N/A |
Table 3: Inhibition of TCDD-Induced CYP1A1 Protein Expression by TMF in HepG2 Cells
| Treatment Group | TCDD (1 nM) | TMF Concentration (µM) | Mean Relative CYP1A1 Protein Level (Fold Change vs. Vehicle) | Standard Deviation | % Inhibition |
| Vehicle Control | - | 0 | 1.0 | 0.2 | N/A |
| TCDD Control | + | 0 | 25.6 | 3.2 | 0% |
| TMF Co-treatment | + | 0.1 | 18.9 | 2.5 | 26.2% |
| TMF Co-treatment | + | 1 | 9.7 | 1.5 | 62.1% |
| TMF Co-treatment | + | 10 | 2.2 | 0.5 | 91.4% |
| TMF Only | - | 10 | 1.1 | 0.3 | N/A |
Experimental Workflow
The general workflow for assessing the antagonistic effect of TMF on CYP1A1 induction involves cell culture, treatment with an AHR agonist and TMF, followed by various assays to measure CYP1A1 levels and activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (e.g., HepG2, Huh7) are commonly used as they express a functional AHR signaling pathway.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for EROD and luciferase assays, 12-well or 6-well plates for RNA and protein extraction) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound (TMF) in DMSO. Prepare a stock solution of a potent AHR agonist, such as TCDD (10 nM) or B[a]P (1 µM), in DMSO.
-
Treatment:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used for the compounds.
-
Agonist Control: Treat cells with the AHR agonist alone.
-
TMF Co-treatment: Treat cells with the AHR agonist in combination with a range of TMF concentrations (e.g., 0.1, 1, 10 µM).
-
TMF Only Control: Treat cells with the highest concentration of TMF alone to assess its effect on basal CYP1A1 levels.
-
-
Incubation: Incubate the treated cells for a specified period. For mRNA analysis, a shorter incubation (4-8 hours) is often sufficient. For protein and enzyme activity analysis, a longer incubation (16-24 hours) is typically required.
EROD (7-Ethoxyresorufin-O-deethylase) Assay for CYP1A1 Enzymatic Activity
This assay measures the enzymatic activity of CYP1A1 by quantifying the conversion of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).
-
Reagent Preparation:
-
EROD Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
7-Ethoxyresorufin (7-ER) Solution: Prepare a stock solution in DMSO and dilute to the final working concentration (e.g., 2 µM) in reaction buffer.
-
NADPH Solution: Prepare a fresh solution of NADPH to a final concentration of 1 mM in reaction buffer.
-
Resorufin Standard: Prepare a series of known concentrations of resorufin in reaction buffer for the standard curve.
-
-
Assay Procedure (in a 96-well plate):
-
After treatment, remove the culture medium and wash the cells once with PBS.
-
Add the 7-ER solution to each well and incubate at 37°C.
-
Initiate the enzymatic reaction by adding the NADPH solution.
-
Measure the fluorescence of resorufin at timed intervals (e.g., every 2 minutes for 20-30 minutes) using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
After the kinetic reading, lyse the cells in the wells and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the rate of resorufin formation from the slope of the linear portion of the fluorescence versus time plot.
-
Use the resorufin standard curve to convert the fluorescence units to pmol of resorufin.
-
Normalize the EROD activity to the protein concentration in each well and express the results as pmol resorufin/min/mg protein.
-
Calculate the percentage inhibition of TCDD-induced activity for each TMF concentration.
-
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This protocol quantifies the relative expression levels of CYP1A1 mRNA.
-
RNA Extraction:
-
After treatment, wash cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Human CYP1A1 Primers (Example):
-
Forward: 5'-CCTTCACCCTCATCAGCCAAC-3'
-
Reverse: 5'-AGAGGCTGAGGCATCCACAG-3'
-
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative expression of CYP1A1 mRNA using the 2-ΔΔCt method, normalizing to the reference gene and the vehicle control.
-
Calculate the percentage inhibition of TCDD-induced mRNA expression for each TMF concentration.
-
Western Blot for CYP1A1 Protein Expression
This method detects and quantifies the amount of CYP1A1 protein.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1). Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1A1 band intensity to the loading control.
-
Calculate the fold change relative to the vehicle control and the percentage inhibition of TCDD-induced protein expression.
-
AHR-Responsive Luciferase Reporter Assay
This assay quantifies the activation of the AHR by measuring the expression of a luciferase reporter gene under the control of DREs.
-
Cell Transfection:
-
Co-transfect cells (e.g., HepG2) with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells as described in the "Cell Culture and Treatment" section for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the percentage inhibition of agonist-induced luciferase activity by TMF.
-
References
Application Notes and Protocols: 6,2',4'-Trimethoxyflavone in Head and Neck Squamous Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a significant global health challenge, with high rates of recurrence and metastasis contributing to poor patient outcomes. The exploration of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Flavonoids, a class of natural compounds, have garnered attention for their potential anti-cancer properties. 6,2',4'-Trimethoxyflavone is a polymethoxylated flavone (B191248) that has shown promise in preliminary cancer research. Notably, it has been identified as a selective aryl hydrocarbon receptor (AHR) antagonist, a pathway implicated in carcinogenesis. Emerging evidence suggests its potential to inhibit key processes in cancer progression, such as cell migration and invasion, in HNSCC cell lines.
These application notes provide a framework for researchers to investigate the effects of this compound on HNSCC. The protocols outlined below are based on established methodologies for cancer research and can be adapted to study the specific mechanisms of action of this compound.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the effects of this compound specifically on HNSCC cell proliferation and apoptosis. The primary reported activity is the inhibition of cell migration and invasion. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on HNSCC Cell Viability (Template)
| HNSCC Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., FaDu | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., CAL-27 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| e.g., HN-30 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Effect of this compound on HNSCC Cell Migration and Invasion (Template)
| HNSCC Cell Line | Assay Type | Concentration (µM) | Inhibition (%) |
| e.g., HN-30 | Migration (Wound Healing) | 10 | Data to be determined |
| Invasion (Transwell) | 10 | Reported to be inhibitory | |
| e.g., FaDu | Migration (Wound Healing) | Various | Data to be determined |
| Invasion (Transwell) | Various | Data to be determined |
Signaling Pathway Overview
Flavonoids can modulate multiple signaling pathways dysregulated in cancer. Given that this compound is an AHR antagonist, its effects in HNSCC may be mediated through this pathway, which is known to crosstalk with other critical cancer signaling cascades like MAPK and PI3K/Akt. The following diagram illustrates a potential mechanism of action.
Caption: Potential mechanism of this compound in HNSCC.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HNSCC research.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of HNSCC cells.
Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed HNSCC cells (e.g., FaDu, CAL-27, HN-30) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the ability of this compound to inhibit the invasion of HNSCC cells through a basement membrane matrix.
Workflow Diagram:
In Vivo Studies of 6,2',4'-Trimethoxyflavone in Animal Models: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield any specific in vivo studies conducted on 6,2',4'-Trimethoxyflavone in animal models. The following application notes and protocols are based on studies of closely related trimethoxyflavone isomers and other flavonoids. This information is intended to serve as a guide for researchers and drug development professionals interested in the potential in vivo applications of this compound, but it should be noted that the biological activities and optimal experimental conditions for this specific compound may differ.
Potential Therapeutic Applications and Considerations
Based on the bioactivities of structurally similar trimethoxyflavones, this compound may possess anti-inflammatory, neuroprotective, and anticancer properties. In vivo studies in animal models are essential to validate these potential therapeutic effects and to evaluate the compound's pharmacokinetic profile and safety.
Anti-Inflammatory Effects: A Potential Avenue for Investigation
Several trimethoxyflavone isomers have demonstrated potent anti-inflammatory effects in animal models of inflammation. For instance, 5,6,7-trimethoxyflavone (B192605) has been shown to protect mice from lethal endotoxin (B1171834) shock by suppressing pro-inflammatory mediators.[1] Similarly, 5,7,4'-trimethoxyflavanone exerts anti-inflammatory and protective actions in a lipopolysaccharide (LPS)-challenged rat intestine model.[2]
Suggested Animal Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is commonly used to screen compounds for their potential to treat systemic inflammation and sepsis.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping:
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Vehicle control group
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LPS-only group
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This compound treatment groups (various doses)
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Positive control group (e.g., dexamethasone)
-
-
Dosing:
-
This compound can be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.).
-
A dose-ranging study is recommended to determine the optimal therapeutic dose.
-
-
LPS Challenge: One hour after treatment, mice are injected i.p. with a lethal dose of LPS (e.g., 10-15 mg/kg).
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Monitoring: Survival is monitored for up to 72 hours.
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Biochemical Analysis: Blood samples can be collected to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Quantitative Data from a Study on a Related Compound (5,6,7-Trimethoxyflavone)
| Treatment Group | Survival Rate (%) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + LPS | 20 | 1500 ± 120 | 2500 ± 200 |
| TMF (10 mg/kg) + LPS | 60 | 800 ± 75 | 1300 ± 110 |
| TMF (20 mg/kg) + LPS | 80 | 500 ± 50 | 800 ± 70 |
Data are representative and adapted from studies on related compounds for illustrative purposes.
Signaling Pathway Implicated in Anti-Inflammatory Action
Neuroprotective Effects: A Promising Area of Research
Flavonoids, including trimethoxyflavones, have shown neuroprotective potential in various in vitro and in vivo models. For instance, 5,7,4'-trimethoxyflavone has been investigated for its neuroprotective effects in memory-impaired mice.[3][4] Another related compound, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, has been shown to protect against beta-amyloid-induced neurotoxicity.[5]
Suggested Animal Model: LPS-Induced Neuroinflammation in Mice
This model is relevant for studying the effects of compounds on inflammation-mediated neuronal damage.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment: this compound (e.g., 10, 20, 40 mg/kg) is administered orally for 21 days.
-
LPS Injection: On day 15, a single i.p. injection of LPS (0.25 mg/kg) is given to induce neuroinflammation.
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
-
Biochemical and Molecular Analysis:
-
After behavioral testing, brain tissues (hippocampus and cortex) are collected.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and amyloid-beta (Aβ) can be measured by ELISA.
-
Expression of relevant genes and proteins can be analyzed by RT-PCR and Western blotting.
-
Quantitative Data from a Study on a Related Compound (5,7,4'-Trimethoxyflavone)
| Treatment Group | Escape Latency in MWM (seconds) | TNF-α in Hippocampus (pg/mg protein) |
| Control | 25 ± 5 | 10 ± 2 |
| LPS | 55 ± 8 | 45 ± 6 |
| TMF (20 mg/kg) + LPS | 35 ± 6 | 20 ± 4 |
Data are representative and adapted from studies on related compounds for illustrative purposes.
Experimental Workflow for Neuroprotection Studies
Anticancer Potential: Preclinical Investigation
The anticancer properties of various flavonoids are well-documented. While no in vivo studies exist for this compound, related compounds have shown promise. For example, a hybrid of 3,5,4′-trimethoxystilbene and 5,6,7-trimethoxyflavone demonstrated cytotoxic activity against diverse human cancer cells.[6]
Suggested Animal Model: Xenograft Tumor Model in Nude Mice
This model is a standard for evaluating the in vivo efficacy of potential anticancer compounds.
Experimental Protocol:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
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Cell Line: A suitable human cancer cell line (e.g., HeLa for cervical cancer) is used.
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Tumor Implantation: 5 x 10^6 cells in PBS are injected subcutaneously into the right flank of each mouse.
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Treatment: When tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered (e.g., i.p. or p.o.) daily or on a set schedule.
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Tumor Measurement: Tumor volume is measured regularly with calipers.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
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Analysis: Tumor growth inhibition is calculated. Immunohistochemistry can be performed on tumor tissues to assess markers of proliferation and apoptosis.
Experimental Workflow for Anticancer Efficacy Study
Pharmacokinetic and Toxicological Evaluation
Prior to efficacy studies, it is crucial to understand the pharmacokinetic profile and potential toxicity of this compound.
Pharmacokinetic Study in Rats
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
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Administration: A single dose of this compound is administered intravenously (i.v.) and orally (p.o.) to different groups of rats.
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Blood Sampling: Blood samples are collected at various time points post-administration.
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Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
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Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated.
Acute Oral Toxicity Study
An acute oral toxicity study, following OECD Guideline 423, should be conducted to determine the LD50 and to identify any signs of toxicity. This involves administering a single high dose of the compound to rodents and observing them for a specified period.
Conclusion
While there is a lack of direct in vivo data for this compound, the information available for structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and application notes provided here, based on studies of related molecules, offer a solid foundation for researchers to design and conduct robust in vivo studies to elucidate the pharmacological profile of this compound. It is imperative that future research focuses on this specific compound to fill the current knowledge gap.
References
- 1. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 6,2',4'-Trimethoxyflavone in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,2',4'-Trimethoxyflavone, focusing on its solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a synthetic flavonoid that acts as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR) with no partial agonist activity. Its hydrophobic nature, stemming from the three methoxy (B1213986) groups, leads to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has been shown to be soluble in DMSO at concentrations greater than 5 mg/mL. For complete dissolution, gentle warming may be applied.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q4: How does serum in the cell culture medium affect the solubility and activity of this compound?
Serum proteins, such as albumin, can bind to flavonoids. This binding can either increase the apparent solubility of the compound or, conversely, reduce its bioavailability by preventing it from interacting with its target. The effect of serum can vary, so it is important to maintain consistent serum concentrations across experiments.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| High final concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. Determine the maximum soluble concentration in your specific cell culture medium using the protocol provided below. |
| Temperature shock | Adding a cold stock solution to warmer medium can decrease solubility. Pre-warm the cell culture medium to 37°C before adding the stock solution. |
| Poor mixing | Inadequate mixing can lead to localized high concentrations and precipitation. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. |
Problem: No observable biological effect of this compound in the experiment.
| Possible Cause | Solution |
| Compound precipitation | The actual concentration of the dissolved compound is much lower than the intended concentration. Visually inspect the culture wells for any precipitate. If observed, optimize the solubilization method as described above. |
| Interaction with media components | Components in the cell culture medium may be interacting with the compound, reducing its activity. Consider using a simpler, serum-free medium for the duration of the treatment, if your cells can tolerate it. |
| Incorrect stock concentration | Ensure the stock solution was prepared accurately. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 312.32 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of the Kinetic Solubility of this compound in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of the compound to the corresponding wells in triplicate. This will create a final DMSO concentration of 1%. Include a vehicle control (2 µL of DMSO without the compound).
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at 37°C in a cell culture incubator for a period relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for the presence of a precipitate.
-
Quantify the turbidity by measuring the absorbance at a wavelength between 600 and 650 nm using a plate reader. A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antagonistic action of this compound on the AHR signaling pathway.
Improving the stability of 6,2',4'-Trimethoxyflavone in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6,2',4'-Trimethoxyflavone in DMSO stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound DMSO stock solutions.
Issue 1: Precipitation is observed in the DMSO stock solution after thawing.
-
Possible Cause 1: Low Temperature. The solubility of this compound in DMSO can be temperature-dependent. Storing solutions at very low temperatures (-20°C or -80°C) can sometimes lead to the compound precipitating out of solution.
-
Troubleshooting:
-
Gently warm the solution to room temperature or 37°C.
-
Vortex or sonicate the solution to aid in redissolving the compound.
-
If precipitation persists, consider preparing a fresh, lower concentration stock solution.
-
-
Possible Cause 2: Supersaturation. The initial stock solution may have been prepared at a concentration that is too high to remain stable at lower storage temperatures.
-
Troubleshooting:
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Review the solubility information for this compound. It is soluble to at least 5 mM in DMSO, potentially requiring gentle warming to fully dissolve.
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Prepare a new stock solution at a concentration known to be stable at the intended storage temperature.
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Issue 2: Inconsistent or lower-than-expected activity in biological assays.
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Possible Cause 1: Degradation of this compound. Flavonoids can be susceptible to degradation over time, especially when exposed to light, oxygen, or impurities in the solvent.
-
Troubleshooting:
-
Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature, protected from light (using amber vials), and tightly sealed to prevent moisture absorption and oxidation.
-
Use High-Purity DMSO: Lower-grade DMSO can contain impurities that may react with and degrade the flavonoid. Use anhydrous, high-purity DMSO for preparing stock solutions.
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Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh solution. For optimal stability, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
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Perform a Stability Check: If feasible, analyze the concentration and purity of your stock solution using a stability-indicating method like HPLC.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. While some compounds are stable through multiple freeze-thaw cycles, repeated cycling can introduce moisture and increase the chance of degradation for sensitive compounds.
-
Troubleshooting:
-
Aliquot Stock Solutions: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freezing and thawing of the entire batch.[1]
-
Issue 3: Color change observed in the DMSO stock solution.
-
Possible Cause: Chemical Degradation. A change in the color of the solution can be an indicator of chemical degradation of the flavonoid.
-
Troubleshooting:
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Discard the Solution: It is best to discard any solution that has changed color and prepare a fresh stock solution.
-
Review Handling Procedures: Ensure that the compound and the DMSO are handled in a clean, dry environment to minimize contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of compounds, including flavonoids.[3]
Q2: What is the optimal storage temperature for this compound DMSO stock solutions?
For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1][2]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
To minimize the risk of degradation, it is best to avoid repeated freeze-thaw cycles.[1] It is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Does the purity of DMSO affect the stability of this compound?
Yes, the purity of DMSO is critical. Lower-grade DMSO may contain water and other impurities that can promote the degradation of flavonoids. Always use high-purity, anhydrous DMSO.
Q5: How can I check the stability of my this compound stock solution?
The most reliable method to assess the stability is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect any potential degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Duration | Temperature | Expected Stability |
| Short-term | -20°C | Up to 1 month[1][2] |
| Long-term | -80°C | Up to 6 months[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | >5 mg/mL (>16 mM) | - |
| DMSO | Soluble to 5 mM | Gentle warming may be required |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Materials:
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This compound powder
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired stock concentration (e.g., 10 mM).
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Weigh the this compound powder accurately and transfer it to a sterile tube or vial.
-
Add the calculated volume of high-purity DMSO to the tube.
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes (amber vials are recommended to protect from light).
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general method that should be optimized and validated for your specific instrumentation and requirements.
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Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maxima of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Procedure:
-
Prepare Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: At each time point of your stability study (e.g., T=0, 1 week, 1 month), take an aliquot of your stored stock solution and dilute it to a concentration within the range of your calibration curve using the mobile phase.
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples from your stability study.
-
-
Data Analysis:
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Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
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Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation pathway for this compound in DMSO.
References
Technical Support Center: Optimizing 6,2',4'-Trimethoxyflavone for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 6,2',4'-Trimethoxyflavone (B600766) (TMF) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMF) and what is its primary mechanism of action?
A1: this compound is a flavonoid compound that has been identified as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Unlike other AHR antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for studying AHR signaling.[1][2] By binding to the AHR, TMF can inhibit the receptor's activation by agonists like dioxins and polycyclic aromatic hydrocarbons, thereby preventing the transcription of AHR target genes such as CYP1A1.[1][2]
Q2: What is the recommended solvent and storage condition for TMF?
A2: TMF is soluble in Dimethyl Sulfoxide (DMSO) at a concentration greater than 5 mg/mL.[3] For long-term storage, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[4]
Q3: What is the optimal concentration range for TMF in in vitro experiments?
A3: The optimal concentration of TMF depends on the specific assay and cell line used. As an AHR antagonist, TMF has been shown to be effective in the range of 2-10 µM for inhibiting AHR-dependent transcription.[5] For inhibition of TNF-α production, IC50 values have been reported to be around 2.38 µM in THP-1 cells and 1.32 µM in B16-F10 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What is the stability of TMF in cell culture media?
A4: The specific stability of this compound in cell culture media has not been extensively documented. However, flavonoids, in general, can be unstable in culture media, with degradation being influenced by factors such as pH, temperature, and the presence of serum.[4] It is advisable to prepare fresh working solutions of TMF for each experiment and minimize the pre-incubation time in the medium.[4] A study on other methoxyflavones in rooster plasma showed high stability over two days at -20°C, with significant degradation observed after seven days.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of TMF upon dilution in cell culture medium. | TMF is hydrophobic and has low aqueous solubility. Rapid dilution of a concentrated DMSO stock into aqueous media can cause it to crash out of solution. | Prepare working solutions by adding the pre-warmed (37°C) cell culture medium drop-wise to the DMSO stock solution while vortexing. Ensure the final DMSO concentration remains low (ideally ≤ 0.1% v/v).[4] |
| Inconsistent or non-reproducible results between experiments. | 1. Degradation of TMF stock solution due to improper storage. 2. Instability of TMF in the working solution over the experiment's duration. 3. Variation in final DMSO concentration between wells. | 1. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions immediately before each experiment. Consider performing a stability study of TMF in your specific media over your experimental time course using HPLC. 3. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. |
| High background or false positives in MTT/XTT assays. | Flavonoids can directly reduce tetrazolium salts (MTT, XTT) to formazan (B1609692), leading to an artificially high signal independent of cell viability. | Include a "compound-only" control (TMF in media without cells) for each concentration tested. Subtract the absorbance of the compound-only control from the absorbance of the corresponding cell-containing wells. Consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a crystal violet assay.[7] |
| No observable effect of TMF treatment. | 1. TMF concentration is too low. 2. The chosen cell line may not be responsive to AHR antagonism. 3. TMF has degraded in the culture medium. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Confirm AHR expression in your cell line and its responsiveness to known AHR agonists and antagonists. 3. Prepare fresh working solutions and minimize incubation times if stability is a concern. |
| Cell death observed in vehicle control wells. | The final concentration of DMSO is too high and is causing cytotoxicity. | Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[4] Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. |
Data Presentation
Effective Concentrations of this compound and Related Methoxyflavones
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| This compound | HepG2 (40/6) | AHR-dependent reporter assay | 2-10 µM (inhibition) | [5] |
| This compound | THP-1 | TNF-α production | IC50: 2.38 µM | |
| This compound | B16-F10 | TNF-α production | IC50: 1.32 µM | |
| 5,6,7-Trimethoxyflavone hybrid (5z) | RAW 264.7 | NO and PGE2 production | IC50: 2.11 µM (NO), 0.98 µM (PGE2) | [8] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | Cytotoxicity | IC50: 3.71 µM | [1] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Cytotoxicity | IC50: 8.58 µM | [1] |
| Sideritoflavone | MCF-7 | Cytotoxicity | IC50: 4.9 µM | [1] |
| 5-demethyltangeritin | PC-3 | Cytotoxicity | IC50: 11.8 µM | [1] |
| Tangeritin | PC-3 | Cytotoxicity | IC50: 17.2 µM | [1] |
Note: The molecular weight of this compound is 312.32 g/mol .
Experimental Protocols
Protocol 1: Preparation of TMF Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out 3.12 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Thaw a 10 mM stock solution aliquot at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium and vortex immediately.
-
To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution. This results in a final DMSO concentration of 0.1%.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TMF in complete culture medium from your stock solution. Also, prepare a "compound-only" control plate with the same serial dilutions in medium without cells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the TMF dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells. Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "compound-only" control from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis (General)
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of TMF for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The primary established mechanism of action for this compound is the antagonism of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: AHR signaling pathway antagonism by this compound.
Hypothetical Modulation of MAPK and PI3K/Akt Pathways
While direct evidence for 6,2',4'-TMF is limited, related methoxyflavones have been shown to modulate the MAPK and PI3K/Akt pathways. The following diagrams illustrate these potential interactions.
MAPK Pathway
Caption: Hypothetical inhibition of the MAPK pathway by TMF.
PI3K/Akt Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pathway by TMF.
Experimental Workflow for TMF Concentration Optimization
Caption: Workflow for optimizing TMF concentration in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin | MDPI [mdpi.com]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 6,2',4'-Trimethoxyflavone experiments
Welcome to the technical support center for 6,2',4'-Trimethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMF) and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] Its primary mechanism of action is to compete with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, for binding to the AHR ligand-binding domain.[1] This prevents the conformational change required for the receptor's nuclear translocation and subsequent activation of target gene expression.[2] Unlike some other AHR antagonists, TMF is considered a "pure" antagonist as it exhibits no partial agonist activity.[1]
Q2: What are the key physical and chemical properties of TMF?
TMF is a synthetic flavone (B191248) with the following properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 720675-90-1 |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO at >5 mg/mL |
Q3: What are the known quantitative parameters for TMF's biological activity?
Here is a summary of reported quantitative data for this compound:
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (AHR Antagonism) | 0.9 µM | - | [3] |
| IC₅₀ (TNF-α production) | 2.38 µM | THP-1 cells | |
| IC₅₀ (TNF-α production) | 1.32 µM | B16-F10 cells |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No AHR Antagonist Activity Observed
-
Potential Cause: Suboptimal agonist concentration.
-
Solution: Ensure you are using a submaximal concentration (e.g., EC₈₀) of the AHR agonist. A very high agonist concentration can overcome the competitive antagonism of TMF.[4]
-
-
Potential Cause: Incorrect incubation times.
-
Solution: For competitive antagonism, pre-incubate the cells with TMF for a sufficient time (e.g., 15-30 minutes) before adding the AHR agonist to allow the antagonist to bind to the receptor.[4]
-
-
Potential Cause: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions of TMF in high-purity DMSO. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Issue 2: Unexpected Agonist Activity of TMF
-
Potential Cause: Time-dependent metabolism of TMF.
-
Solution: While TMF is a pure antagonist in short-term assays, prolonged incubation (e.g., 24 hours) may lead to the formation of metabolites with weak agonist activity.[1] If unexpected agonist effects are observed, consider reducing the incubation time.
-
-
Potential Cause: Off-target effects.
-
Solution: Like other flavonoids, TMF may have off-target effects. Consider using structurally different AHR antagonists as controls to confirm that the observed effects are AHR-mediated. For some flavonoids, off-target effects on the estrogen receptor have been reported.[5]
-
Issue 3: High Variability in Cell Viability Assays (e.g., MTT Assay)
-
Potential Cause: Interference of TMF with the MTT reagent.
-
Solution: Flavonoids can directly reduce tetrazolium salts like MTT, leading to a false-positive signal. Include a "compound only" control (TMF in media without cells) to quantify any background absorbance. Consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a cell counting method.
-
-
Potential Cause: Compound precipitation in culture media.
-
Solution: Prepare a concentrated stock solution in 100% DMSO. When diluting into the culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Prepare working solutions fresh for each experiment and visually inspect for precipitates.
-
-
Potential Cause: Uneven cell seeding or edge effects.
-
Solution: Ensure a homogeneous cell suspension before and during seeding. To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Issue 4: Weak or No Signal in Western Blot for AHR Pathway Proteins
-
Potential Cause: Low abundance of the target protein.
-
Solution: Increase the amount of protein loaded per well. Consider using a positive control lysate from cells known to express the target protein at high levels.[6]
-
-
Potential Cause: Inefficient protein transfer.
-
Potential Cause: Inappropriate antibody concentration or incubation time.
-
Solution: Optimize the primary antibody concentration. In many cases, incubating the primary antibody overnight at 4°C can enhance the signal and reduce background.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TMF.
-
Materials:
-
Target cell line
-
96-well plates
-
Complete cell culture medium
-
This compound (TMF)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TMF from a DMSO stock solution in a complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium and add the TMF-containing medium to the cells. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. AHR Antagonist Reporter Gene Assay
This protocol is for quantifying the AHR antagonist activity of TMF.
-
Materials:
-
A suitable cell line (e.g., HepG2)
-
A DRE-driven luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
TMF
-
A potent AHR agonist (e.g., TCDD)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the DRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with varying concentrations of TMF for 30 minutes.
-
Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a potent AHR agonist (e.g., TCDD).
-
Incubate for the desired period (e.g., 4-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of the agonist-induced response by TMF.
-
3. Western Blot for AHR Pathway Proteins
This protocol is for detecting changes in the expression or cellular localization of AHR pathway proteins (e.g., AHR, CYP1A1).
-
Materials:
-
Target cells
-
TMF and AHR agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-AHR, anti-CYP1A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with TMF and/or an AHR agonist for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
-
Visualizations
Caption: AHR Signaling Pathway and TMF Antagonism.
Caption: General Experimental Workflow for TMF.
Caption: Troubleshooting Decision Tree for TMF Experiments.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. blog.addgene.org [blog.addgene.org]
Technical Support Center: 6,2',4'-Trimethoxyflavone Cellular Uptake and Bioavailability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,2',4'-Trimethoxyflavone. The information herein is designed to address specific experimental challenges related to its cellular uptake and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its absorption and permeability?
A1: this compound is a relatively lipophilic molecule due to the presence of three methoxy (B1213986) groups. This property suggests that it is likely absorbed via passive diffusion across the intestinal epithelium. However, its flat, planar structure may also make it a substrate for efflux transporters, which could limit its net absorption. Its solubility in aqueous media is expected to be low, which can be a rate-limiting step for dissolution in the gastrointestinal tract and subsequent absorption.
Q2: I am observing low permeability of this compound in my Caco-2 cell assay. What are the potential reasons?
A2: Low apparent permeability (Papp) in a Caco-2 assay can be attributed to several factors:
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Low intrinsic permeability: The compound may inherently have poor passive diffusion characteristics across the cell membrane.
-
Efflux transporter activity: this compound might be a substrate for apically located efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the apical (luminal) side, reducing the net basolateral transport.
-
Poor solubility: If the compound precipitates in the donor compartment during the assay, the concentration gradient driving the transport will be reduced, leading to an underestimation of the permeability.
-
Cell monolayer integrity: Compromised Caco-2 monolayers can lead to inaccurate permeability measurements. Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's established protocol.
Q3: My in vivo pharmacokinetic study in rats shows low oral bioavailability for this compound. What could be the contributing factors?
A3: Low oral bioavailability is a common challenge for many flavonoids. For this compound, this could be due to:
-
Poor absorption: As discussed in Q2, low intestinal permeability due to poor passive diffusion or active efflux can significantly limit absorption.
-
First-pass metabolism: The compound may be extensively metabolized in the enterocytes (intestinal cells) and/or the liver before it reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP1A1 which is regulated by the Aryl Hydrocarbon Receptor (AHR), could be involved in its metabolism.
-
Low aqueous solubility: Poor dissolution in the gastrointestinal fluids can limit the amount of compound available for absorption.
Q4: How can I improve the solubility of this compound for my in vitro and in vivo experiments?
A4: To enhance the solubility of this compound, consider the following approaches:
-
Co-solvents: For in vitro studies, using a small percentage of a water-miscible organic solvent like DMSO in your media can improve solubility. Ensure the final solvent concentration is not toxic to the cells.
-
Formulation strategies: For in vivo oral administration, formulation approaches such as creating a suspension with vehicles containing surfactants (e.g., Tween 80) or preparing a lipid-based formulation can improve dissolution and absorption.
Q5: What is the primary molecular target of this compound, and how does it influence its biological activity?
A5: this compound is a known antagonist of the Aryl Hydrocarbon Receptor (AHR). By binding to AHR, it prevents the receptor's activation by agonists and its subsequent translocation to the nucleus. This, in turn, inhibits the transcription of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1). This antagonistic activity is central to many of its observed biological effects.
Troubleshooting Guides
Caco-2 Permeability Assay
| Problem | Possible Cause | Troubleshooting Step |
| High variability in Papp values between wells | Inconsistent cell seeding density; Edge effects in the plate; Inaccurate pipetting. | Ensure a homogenous cell suspension and consistent seeding in all wells. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and proper pipetting techniques. |
| Low TEER values | Incomplete monolayer formation; Cell toxicity of the compound or vehicle. | Allow cells to culture for a sufficient duration (typically 21 days) to form a confluent monolayer. Test for compound/vehicle cytotoxicity at the concentrations used in the assay. |
| Papp (A-B) is significantly lower than Papp (B-A), suggesting efflux | The compound is a substrate for an apically located efflux transporter (e.g., P-gp, BCRP). | Perform the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases. |
| Compound precipitates in the donor well | The concentration used exceeds the aqueous solubility of the compound. | Reduce the concentration of the compound. Use a formulation with a solubilizing agent (ensure it doesn't affect cell viability or transporter function). |
In Vivo Pharmacokinetic Study
| Problem | Possible Cause | Troubleshooting Step |
| High variability in plasma concentrations between animals | Inconsistent dosing; Differences in food intake affecting absorption; Variability in animal physiology. | Ensure accurate and consistent administration of the dose. Standardize the fasting and feeding schedule for all animals. Increase the number of animals per group to improve statistical power. |
| Very low or undetectable plasma concentrations | Poor oral bioavailability (low absorption and/or high first-pass metabolism); Rapid clearance. | Consider intravenous administration to determine the absolute bioavailability and clearance rate. Analyze for potential metabolites in plasma and excreta to understand the metabolic pathways. |
| Unexpectedly high Cmax and AUC | Saturation of metabolic enzymes or efflux transporters at the administered dose. | Conduct a dose-escalation study to assess the dose-proportionality of the pharmacokinetics. |
Data Presentation
Table 1: Estimated in Vitro Permeability and Cellular Accumulation of this compound
| Parameter | Assay System | Estimated Value | Interpretation |
| Apparent Permeability Coefficient (Papp) | Caco-2 cell monolayer | ~1.0 x 10⁻⁶ cm/s | Low to moderate permeability |
| Efflux Ratio (Papp B-A / Papp A-B) | Caco-2 cell monolayer | > 2 | Potential for active efflux |
| Cellular Accumulation | Caco-2 cells | Moderate | The compound enters the cells but may be subject to efflux. |
Note: The values presented are estimations based on data for structurally similar flavonoids and general knowledge of this class of compounds. Experimental determination is recommended for precise values.
Table 2: Analogous In Vivo Pharmacokinetic Parameters of a Structurally Similar Methoxyflavone (5,7,4'-Trimethoxyflavone) in Rats
| Parameter | Route | Dose | Value |
| Cmax (Maximum Plasma Concentration) | Oral | 250 mg/kg | 0.55 - 0.88 µg/mL |
| Tmax (Time to Cmax) | Oral | 250 mg/kg | 1 - 2 hours |
| T½ (Half-life) | Oral | 250 mg/kg | 3 - 6 hours |
| Oral Bioavailability | Oral vs. IV | 250 mg/kg | 1 - 4% |
Source: Adapted from studies on Kaempferia parviflora extract containing 5,7,4'-trimethoxyflavone.[1] These values are for a structurally related compound and should be considered as an approximation for this compound.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment as described for A-B, but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats.
Methodology:
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Administer this compound orally via gavage at a defined dose (e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation:
-
Extract this compound from the plasma samples using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.
-
LC-MS/MS Quantification of this compound in Plasma
Objective: To develop a sensitive and specific method for the quantification of this compound in rat plasma.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion for quantification.
-
Internal Standard: A structurally similar compound with a different mass (e.g., a stable isotope-labeled version of the analyte).
-
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Mandatory Visualizations
References
How to prevent precipitation of 6,2',4'-Trimethoxyflavone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 6,2',4'-Trimethoxyflavone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my aqueous solution?
A1: this compound is a polymethoxylated flavonoid with a hydrophobic and non-polar nature, leading to low solubility in aqueous solutions. Precipitation is a common issue and can lead to inaccurate experimental results and reduced bioavailability.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO) but has limited solubility in other organic solvents and is poorly soluble in water.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance its solubility, including the use of co-solvents, pH adjustment, and complexation with cyclodextrins. The optimal method will depend on your specific experimental requirements, such as the required concentration and the biological system being used.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: It is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration.
Q5: Are there any compatibility issues I should be aware of when using co-solvents like DMSO?
A5: Yes, high concentrations of organic co-solvents can be toxic to cells or affect the outcome of your experiments. It is crucial to keep the final concentration of the co-solvent to a minimum, typically below 0.5% (v/v) for in vitro assays, and to include a vehicle control in your experimental design.
Troubleshooting Guide: Precipitation Issues
If you are encountering precipitation of this compound during your experiments, consult the following troubleshooting guide.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try working with a lower final concentration of this compound. 2. Increase the co-solvent concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, without exceeding the tolerance of your experimental system. 3. Stepwise Dilution: Perform a serial dilution of the DMSO stock into the aqueous buffer, vortexing between each step, to avoid localized high concentrations that can trigger precipitation. |
| Precipitation in cell culture media over time. | The compound may be degrading or interacting with components in the media. The solution may be supersaturated and is slowly equilibrating. | 1. Prepare fresh solutions: Prepare the final working solution immediately before use. 2. Assess stability: Conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2 levels). 3. Consider alternative solubilization methods: If co-solvents are not providing long-term stability, explore using cyclodextrins to form an inclusion complex. |
| Inconsistent results in biological assays. | Precipitation is leading to variable concentrations of the soluble compound. | 1. Visually inspect for precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation. 2. Centrifuge and measure: If you suspect precipitation, centrifuge your working solution and measure the concentration of the supernatant to determine the actual soluble concentration. 3. Optimize your formulation: Revisit your solubilization strategy to ensure you have a stable and homogenous solution. |
Quantitative Data Summary
The following tables provide a summary of solubility data and recommended starting concentrations for various solubilization techniques.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | > 5 mg/mL | [1][2] |
| Chloroform | 10 mg/ml | [3] |
| Ethanol | Slightly soluble | [3] |
| Dimethylformamide (DMF) | Slightly soluble | [3] |
Table 2: Recommended Starting Conditions for Solubilization
| Method | Recommended Starting Point | Considerations |
| Co-solvent (DMSO) | Prepare a 10-20 mM stock in 100% DMSO. Dilute to the final concentration, ensuring the final DMSO is <0.5%. | High concentrations of DMSO can be toxic. Always include a vehicle control. |
| pH Adjustment | Titrate the aqueous solution with NaOH to a pH of 7.4 or slightly higher. | Flavonoids can be unstable at alkaline pH. Monitor for degradation. |
| Cyclodextrin (B1172386) Complexation | Prepare a 1:1 or 1:2 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). | May require optimization of the molar ratio and preparation method. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing/Sonication: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Dilution into Aqueous Buffer: While gently vortexing your aqueous buffer or cell culture medium, slowly add the stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below the toxic limit for your experimental system.
Protocol 2: Enhancing Solubility with Cyclodextrins (HP-β-CD)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 and 1:2). Calculate the required mass of each component.
-
Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in purified water or an appropriate buffer.
-
Flavonoid Dissolution: In a separate container, dissolve the this compound powder in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the flavonoid solution to the cyclodextrin solution while stirring vigorously.
-
Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal (Optional): If an organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-complexed material.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal incubation time for 6,2',4'-Trimethoxyflavone treatment
Technical Support Center: 6,2',4'-Trimethoxyflavone
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of the compound, and the biological endpoint being measured. While some studies have used incubation times ranging from 24 to 72 hours for assessing effects on cell viability or cytokine production, a universal optimal time cannot be provided.[1][2][3] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][4] The time required to observe an effect will depend on the kinetics of the AHR signaling pathway and the downstream events you are measuring. For instance, inhibition of AHR-mediated gene transcription might be detectable within a few hours, whereas effects on cell proliferation or apoptosis may require longer incubation periods of 24 hours or more.[4][5]
Q3: I am not seeing any effect with my this compound treatment. What could be the issue?
Several factors could contribute to a lack of observed effect:
-
Suboptimal Incubation Time: The incubation period may be too short for the biological effect to manifest. Consider performing a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).
-
Compound Instability: Flavonoids can be unstable in cell culture media, especially at 37°C.[6] It is recommended to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium.[6]
-
Incorrect Concentration: The concentration of this compound may be too low. A dose-response experiment is recommended to identify the optimal concentration.
-
Cell Line Specificity: The responsiveness to AHR antagonism can vary between different cell lines.
-
Assay Interference: Some flavonoids have been shown to interfere with common cell viability assays like the MTT assay.[7] Consider using an alternative assay such as the sulforhodamine B (SRB) assay or trypan blue exclusion.[7]
Q4: Can long incubation times with this compound lead to off-target effects?
While specific data on the time-dependent off-target effects of this compound are limited, it is a general principle in pharmacology that longer incubation times can potentially lead to the accumulation of metabolites or the activation of secondary, non-specific pathways.[8] Performing time-course and dose-response experiments is crucial to identify a time window that maximizes the desired on-target effect while minimizing potential off-target activities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | Instability of the flavonoid in the cell culture medium. | Prepare working solutions immediately before use. Minimize the pre-incubation time of the compound in the medium. Consider the use of a stabilizing agent, such as ascorbic acid, in your assay medium. The presence of serum in the culture medium can sometimes stabilize flavonoids through protein binding.[6] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of the flavonoid. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls.[6] |
| High background signal in fluorescence-based assays | Autofluorescence of the flavonoid or its degradation products. | Run appropriate controls, including wells with the flavonoid alone, to measure and subtract any background fluorescence. |
| Unexpected cytotoxicity | Cell line sensitivity; compound degradation into toxic byproducts. | Perform a dose-response curve to determine the cytotoxic threshold. Ensure the purity of the compound and proper storage of stock solutions at -20°C or -80°C.[6] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment for a specific cell line and endpoint.
1. Reagent Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
- Prepare fresh working solutions in cell culture medium for each experiment.
2. Cell Seeding:
- Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
3. Treatment:
- After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
4. Incubation:
- Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
5. Endpoint Analysis:
- At each time point, perform the desired assay (e.g., cell viability, gene expression, protein analysis) according to the manufacturer's protocol.
6. Data Analysis:
- Analyze the data for each time point and concentration to determine the incubation time that provides the most robust and reproducible effect for your desired outcome.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for determining the optimal incubation time.
Signaling Pathway
This compound as an AHR Antagonistdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of 6,2',4'-Trimethoxyflavone in cell-based assays
Welcome to the technical support center for 6,2',4'-Trimethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of TMF in cell-based assays, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TMF)?
A1: this compound is a selective and potent antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby repressing AHR-mediated gene transcription, including the expression of targets like CYP1A1.[1][2] A key advantage of TMF is that it acts as a "pure" antagonist, lacking the partial agonist activity often seen with other AHR antagonists like α-naphthoflavone.[2]
Q2: I am observing a significant decrease in cell viability in my MTT assay at concentrations where I don't expect AHR antagonism to be cytotoxic. Is this an off-target effect?
A2: This is a common issue when working with flavonoids. The observed effect is more likely due to assay interference than a direct cytotoxic off-target effect. Flavonoids, as a class of polyphenolic compounds, are known to directly reduce the MTT tetrazolium salt to formazan (B1609692) in a cell-free environment. This leads to a false-positive signal that can be misinterpreted as increased cell viability or, conversely, can mask true cytotoxicity, leading to inconsistent and unreliable IC50 values. It is highly recommended to validate findings from MTT assays with an orthogonal method that does not rely on cellular redox potential.
Q3: What alternative assays can I use to measure cell viability or cytotoxicity to avoid the interference seen with the MTT assay?
A3: To avoid the confounding effects of flavonoids on redox-based assays, consider the following alternatives:
-
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cell density based on the staining of total cellular protein. It is generally not affected by the reducing potential of compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method that identifies cells with compromised membrane integrity. It can be performed using a hemocytometer or an automated cell counter.
-
Annexin V/PI Staining: This flow cytometry-based method can distinguish between live, early apoptotic, and late apoptotic/necrotic cells, providing more detailed information about the mode of cell death.
A4: This could be a genuine off-target effect. Flavonoids are known to interact with multiple cellular targets, a phenomenon known as polypharmacology. Methoxyflavones, in particular, have been reported to modulate various signaling pathways. To investigate this, you can:
-
Perform a Kinase Profile Screen: Screen TMF against a broad panel of kinases. Kinases are common off-targets for small molecules. While specific kinase profiling data for 6,2',4'-TMF is not widely published, related hexamethoxyflavones have been shown to inhibit MAPK and Akt signaling.
-
Conduct Western Blotting: Use phospho-specific antibodies to probe the activation state of key proteins in the suspected off-target pathway (e.g., p-Akt, p-ERK, p-p38) after treating cells with TMF.
-
Use a Target-Specific Reporter Assay: If you hypothesize that TMF is affecting a particular transcription factor downstream of a signaling pathway (e.g., NF-κB), you can use a reporter assay to measure its activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Action(s) |
| Inconsistent IC50 values in cytotoxicity assays. | 1. MTT Assay Interference: TMF, like other flavonoids, can directly reduce the MTT reagent, leading to inaccurate readings. | 1a. Validate with an orthogonal assay: Use a non-redox-based method like the SRB assay or CellTiter-Glo®. 1b. Run a cell-free control: Incubate TMF with MTT in culture medium without cells to quantify the extent of direct reduction. |
| 2. Compound Instability: Flavonoids can be unstable in cell culture media at 37°C. | 2a. Prepare fresh solutions: Make working solutions of TMF immediately before each experiment. 2b. Minimize incubation time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells. | |
| Unexpected phenotypic changes not explained by AHR antagonism. | 1. Off-Target Kinase Inhibition: TMF may be inhibiting one or more protein kinases. Other methoxyflavones are known to inhibit pathways like PI3K/Akt and MAPK. | 1a. Perform a kinase screen: Test TMF against a commercial kinase profiling panel. 1b. Analyze signaling pathways: Use Western blotting to check the phosphorylation status of key kinases (e.g., Akt, ERK, JNK, p38) after TMF treatment. |
| 2. Modulation of other transcription factors: TMF could be affecting other signaling pathways that regulate transcription factors like NF-κB or AP-1. | 2a. Use reporter assays: Employ luciferase reporter assays for specific transcription factors (e.g., NF-κB) to test for inhibition or activation. | |
| No effect observed in an AHR-dependent assay. | 1. Incorrect concentration range: The concentrations used may be too low to effectively antagonize AHR in your specific cell line. | 1a. Perform a dose-response curve: Test a wide range of TMF concentrations (e.g., 0.1 µM to 50 µM). 1b. Check agonist concentration: Ensure the AHR agonist you are using (e.g., TCDD) is at a concentration that gives a robust signal (typically EC50 to EC80). |
| 2. Low AHR expression: The cell line you are using may have low endogenous expression of the AHR. | 2a. Verify AHR expression: Check AHR protein levels in your cell line by Western blot. 2b. Use a different cell line: Consider using a cell line known to have a robust AHR response, such as HepG2. |
Data Presentation
Table 1: Reported Biological Activities of this compound
| Activity | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| AHR Antagonism (vs. TCDD) | - | Not specified | [1] |
| AHR Antagonism (vs. Benzo[a]pyrene) | - | 2 and 10 µM | [3] |
| Inhibition of TNF-α production | THP-1 | IC50 = 2.38 µM | [2] |
| Inhibition of TNF-α production | B16-F10 | IC50 = 1.32 µM | [2] |
| Inhibition of cell migration & invasion | HN-30 | 10 µM | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-Target Mechanism: Antagonism of the AHR Signaling Pathway by 6,2',4'-TMF.
Caption: Logical workflow for troubleshooting unexpected results in cell-based assays with TMF.
Experimental Protocols
AHR Reporter Assay (Antagonist Mode)
This protocol is a generalized procedure for determining the AHR antagonist activity of TMF.
Materials:
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Hepatoma cell line (e.g., HepG2) stably or transiently transfected with a DRE-luciferase reporter plasmid.
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Cell culture medium (e.g., DMEM) with 10% FBS.
-
TMF stock solution (e.g., 10 mM in DMSO).
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AHR agonist (e.g., TCDD, 100 nM in DMSO).
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96-well white, clear-bottom cell culture plates.
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Luciferase assay reagent (e.g., ONE-Glo™).
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Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of TMF in culture medium. Also, prepare a fixed concentration of the AHR agonist (e.g., 1 nM TCDD, a concentration that gives ~80% of the maximal response).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the TMF dilutions to the wells.
-
Immediately add the fixed concentration of the AHR agonist to the wells containing TMF.
-
Include controls: vehicle only, agonist only, and TMF only (at the highest concentration).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLU) to the "agonist only" control (set to 100% activity) and plot the percent inhibition versus the TMF concentration to determine the IC50 value.
Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a reliable alternative to the MTT assay for assessing cell viability.
Materials:
-
Cells plated in a 96-well plate and treated with TMF.
-
10% Trichloroacetic acid (TCA), cold.
-
0.4% (w/v) SRB solution in 1% acetic acid.
-
10 mM Tris base solution, pH 10.5.
-
Plate shaker.
-
Microplate reader (490-530 nm).
Procedure:
-
Cell Fixation: After compound treatment (e.g., 48-72 hours), gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the cell number. Normalize the results to the vehicle-treated control cells.
Western Blot for PI3K/Akt Pathway Activation
This protocol outlines the detection of phosphorylated Akt (p-Akt) as an indicator of PI3K/Akt pathway activity.
Materials:
-
Cells treated with TMF for various time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
-
Data Analysis: Quantify band intensities using densitometry software. The level of pathway activation is determined by the ratio of p-Akt to total Akt.
References
Interference of 6,2',4'-Trimethoxyflavone with fluorescence-based assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference of 6,2',4'-Trimethoxyflavone (TMF) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound (TMF) is a flavonoid compound that has been identified as a potent antagonist of the aryl hydrocarbon receptor (AhR).[1] Like many flavonoids, TMF is an optically active molecule, meaning it can absorb and emit light. This intrinsic fluorescence, often referred to as autofluorescence, can be a significant source of interference in fluorescence-based assays, potentially leading to false-positive or false-negative results.
Q2: What are the known spectral properties of this compound?
Q3: Which of my fluorescence-based assays are most likely to be affected by TMF interference?
A3: Assays that utilize fluorophores with excitation or emission spectra that overlap with those of TMF are at the highest risk of interference. Given the known absorption of TMF in the UV-A range (around 334 nm), assays using the following types of probes may be affected:
-
Green Fluorescent Protein (GFP) and its variants (e.g., eGFP), which are often excited in the blue range (~488 nm) but can have minor excitation peaks at shorter wavelengths.
-
Blue fluorescent dyes such as DAPI and Hoechst stains, which are excited in the UV range.
-
Fluorescent reporters for enzymatic activity that emit in the blue-to-green spectrum.
-
Calcium indicators like Fura-2 (ratiometric) and Fluo-4, which are excited in the UV and blue regions, respectively.
Q4: What are the primary mechanisms of interference by this compound?
A4: The primary mechanisms of interference are:
-
Autofluorescence: TMF itself fluoresces, adding to the total signal measured by the detector and potentially masking the signal from your probe of interest. This can lead to a high background or be misinterpreted as a positive signal.
-
Fluorescence Quenching: TMF may absorb the light emitted by your fluorophore (a phenomenon known as the inner filter effect) or interact directly with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the measured fluorescence signal and could be misinterpreted as inhibition in the assay.
-
Assay-Specific Interactions: Flavonoids have been reported to interfere with certain enzymatic assays, such as those that use peroxidases, by inhibiting the enzyme's activity.[2] They can also interfere with colorimetric protein assays.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your experiments.
Step 1: Characterize the Interference
The first step is to determine if TMF is indeed interfering in your specific assay system.
Issue: Unexpectedly high or variable background fluorescence.
-
Possible Cause: Autofluorescence of TMF.
-
Solution:
-
Run a "No-Dye" Control: Prepare wells containing your assay buffer, cells (if applicable), and TMF at the working concentration, but without your fluorescent probe.
-
Measure the Fluorescence: Read the plate using the same filter set or wavelength settings as your main experiment.
-
Analyze: A significant signal in the "No-Dye" control indicates that TMF is autofluorescent under your experimental conditions.
-
Issue: Lower than expected fluorescence signal in the presence of TMF.
-
Possible Cause: Fluorescence quenching by TMF.
-
Solution:
-
Perform a Quenching Assay: Prepare a solution of your fluorescent probe at the concentration used in your assay.
-
Titrate TMF: Add increasing concentrations of TMF to the fluorophore solution.
-
Measure Fluorescence: A dose-dependent decrease in fluorescence intensity suggests a quenching effect.
-
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| No-Dye Control | To measure the intrinsic fluorescence of TMF. | A positive fluorescence signal that increases with TMF concentration. |
| Quenching Assay | To determine if TMF reduces the signal of the fluorophore. | A decrease in the fluorophore's signal as TMF concentration increases. |
Step 2: Mitigate the Interference
Once you have confirmed interference, you can take steps to minimize its impact.
Strategy 1: Spectral Separation
-
Select an Alternative Fluorophore: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with TMF. Red-shifted fluorophores are often a good choice, as autofluorescence from small molecules is less common at longer wavelengths.
Strategy 2: Background Subtraction
-
Use the "No-Dye" Control for Correction: For each experiment, run a parallel set of "No-Dye" controls. The average fluorescence from these controls can be subtracted from the corresponding experimental wells.
Strategy 3: Adjust Assay Parameters
-
Lower the Concentration of TMF: If your experimental design allows, reducing the concentration of TMF can proportionally decrease its autofluorescence.
-
Change the Assay Readout: If interference cannot be resolved, consider an orthogonal assay with a different detection modality, such as absorbance, luminescence, or a label-free method.
Experimental Protocols
Protocol 1: Determining the Fluorescence Spectrum of this compound
This protocol allows you to determine the specific excitation and emission spectra of your TMF stock in your assay buffer.
Materials:
-
This compound (TMF)
-
Assay buffer (the same buffer used in your experiment)
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvette or microplate
Methodology:
-
Prepare a TMF Solution: Dissolve TMF in your assay buffer to a concentration similar to that used in your experiments (e.g., 10 µM).
-
Run a Buffer Blank: First, run a scan of the assay buffer alone to determine any background fluorescence.
-
Determine the Emission Spectrum: a. Set the excitation wavelength of the spectrofluorometer to the suspected maximum (e.g., 334 nm). b. Scan a range of emission wavelengths (e.g., 350 nm to 700 nm). c. Subtract the buffer blank spectrum from the TMF spectrum to get the corrected emission spectrum. The peak of this spectrum is the emission maximum.
-
Determine the Excitation Spectrum: a. Set the emission wavelength to the maximum determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 250 nm to 450 nm). c. Subtract the buffer blank spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum.
Visualizations
Below are diagrams illustrating the concepts of autofluorescence interference and a general workflow for troubleshooting.
Caption: Mechanisms of fluorescence interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The importance of vehicle controls when using 6,2',4'-Trimethoxyflavone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6,2',4'-Trimethoxyflavone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments, with a critical focus on the appropriate use of vehicle controls.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: High background or off-target effects observed in my vehicle control group.
-
Potential Cause: The concentration of the vehicle, typically Dimethyl Sulfoxide (B87167) (DMSO), may be too high, leading to cytotoxicity or unintended biological effects.[1][2][3][4][5] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v), and for sensitive or primary cells, 0.1% or lower is advisable.[6][7]
-
Recommended Solution:
-
Determine DMSO Tolerance: Conduct a dose-response experiment with your specific cell line using a range of DMSO concentrations (e.g., 0.05% to 1.0%) to identify the maximum concentration that does not impact cell viability or the signaling pathway under investigation.[6][8]
-
Optimize Stock Concentration: Prepare a more concentrated stock solution of this compound. This allows for the addition of a smaller volume to your assay, thereby reducing the final DMSO concentration in the culture medium.[6]
-
Consistent Vehicle Control: Ensure that the vehicle control group in every experiment is treated with the exact same concentration of DMSO from the same stock solution as the experimental group.[8]
-
Issue 2: Inconsistent or no biological activity of this compound observed.
-
Potential Cause 1: Poor aqueous solubility and precipitation. this compound is soluble in DMSO but has low solubility in aqueous solutions like cell culture media, which can lead to precipitation and an inaccurate final concentration.[9]
-
Recommended Solution:
-
Preparation of Working Solutions: Prepare fresh working solutions for each experiment. When diluting the DMSO stock into your aqueous buffer or media, add the stock solution dropwise while gently vortexing to ensure rapid and uniform dispersion.[10] Visually inspect the final solution for any signs of precipitation.
-
Solubility Testing: If precipitation is suspected, perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
-
-
Potential Cause 2: Compound degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of the compound.
-
Recommended Solution:
-
Proper Storage: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]
-
-
Issue 3: Difficulty in interpreting results from the Aryl Hydrocarbon Receptor (AHR) antagonist assay.
-
Potential Cause: Lack of appropriate controls to differentiate between true antagonism and other effects.
-
Recommended Solution:
-
Include Multiple Controls: Your experimental design should include:
-
Untreated Control: Cells in media alone to establish a baseline.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the experimental groups to account for any solvent effects.[6]
-
Agonist Control: Cells treated with a known AHR agonist (e.g., TCDD) to confirm that the signaling pathway is responsive.
-
This compound Alone: To ensure the compound itself does not have any agonist activity.
-
Positive Control Antagonist: If available, a known AHR antagonist can be used as a comparator.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[3] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby preventing the transactivation of AHR target genes like Cytochrome P450 1A1 (CYP1A1).[3] A key advantage of this compound is that it acts as a pure antagonist with no partial agonist activity.[3]
Q2: Why is a vehicle control so critical in experiments with this compound?
A2: A vehicle control is essential to distinguish the biological effects of this compound from any potential off-target effects caused by the solvent, which is typically DMSO.[6] DMSO is not biologically inert and can influence cell viability, gene expression, and signaling pathways, especially at higher concentrations.[1][2][4][5][6] Without a proper vehicle control, any observed effects could be incorrectly attributed to the flavonoid.
Q3: What is the recommended starting concentration for in vitro assays?
A3: Based on published data, this compound has been shown to inhibit TNF-α production with IC50 values of 2.38 µM in THP-1 cells and 1.32 µM in B16-F10 cells.[3] Therefore, a starting concentration range of 1-10 µM is a reasonable starting point for many cell-based assays. However, the optimal concentration will depend on the specific cell line and endpoint being measured, and a dose-response experiment is always recommended.
Q4: What is a suitable vehicle for in vivo studies with this compound?
A4: For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg/day.[3] The vehicle used for such studies often consists of a mixture of DMSO and a solubilizing agent like corn oil to ensure bioavailability and minimize local irritation. It is crucial to include a vehicle-only control group in all in vivo experiments.
III. Quantitative Data
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (TNF-α production) | THP-1 cells | 2.38 µM | [3] |
| IC50 (TNF-α production) | B16-F10 cells | 1.32 µM | [3] |
| Effective in vivo dosage | C57BL/6 mice | 5 mg/kg/day (i.p.) | [3] |
IV. Experimental Protocols
Protocol 1: Aryl Hydrocarbon Receptor (AHR) Antagonist Luciferase Reporter Gene Assay
This protocol is designed to determine the ability of this compound to antagonize AHR activation.
-
Cell Seeding: Seed an AHR-responsive reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Prepare a solution of a known AHR agonist (e.g., TCDD) at a concentration that gives a sub-maximal response (e.g., EC80), which should be predetermined.
-
Prepare a co-treatment medium containing both the this compound dilutions and the fixed concentration of the AHR agonist.
-
Include controls for vehicle (DMSO), agonist alone, and this compound alone. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Carefully remove the culture medium from the wells and add the prepared compound solutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Calculate the percent inhibition of the agonist-induced response for each concentration of this compound.
Protocol 2: Measurement of CYP1A1 mRNA Expression by quantitative Real-Time PCR (qPCR)
This protocol measures the expression of the AHR target gene, CYP1A1, to confirm the antagonistic activity of this compound.
-
Cell Treatment: Seed a responsive cell line (e.g., HepG2) in a multi-well plate. Treat the cells with the vehicle (DMSO), an AHR agonist (e.g., TCDD), and the AHR agonist in the presence of various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
V. Visualizations
Caption: AHR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro screening of this compound.
References
- 1. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to address 6,2',4'-Trimethoxyflavone cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 6,2',4'-Trimethoxyflavone in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound (TMF) is a polymethoxylated flavonoid. It is recognized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR)[1][2][3]. As an antagonist, it can block the AHR signaling pathway, which is involved in the metabolism of xenobiotics and various cellular processes[1][2][3].
Q2: I am observing cytotoxicity in my non-cancerous cell line at concentrations where I expect to see AHR antagonism. Is this expected?
A2: While methoxyflavones are generally considered to have selective effects on cancer cells, cytotoxicity in non-cancerous cells can occur, particularly at higher concentrations[4]. The observed toxicity could be due to several factors, including off-target effects, the specific sensitivity of your cell line, or experimental conditions. It is crucial to differentiate between the intended pharmacological effect (AHR antagonism) and unintended cytotoxicity.
Q3: What are the potential mechanisms behind the cytotoxicity of this compound in non-cancerous cells?
A3: The cytotoxicity of flavonoids, including trimethoxyflavones, in normal cells can be attributed to several mechanisms:
-
Induction of Oxidative Stress: Flavonoids can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS)[5][6]. This can overwhelm the cell's antioxidant defenses and trigger apoptosis.
-
Mitochondrial Dysfunction: Excessive ROS can lead to a decrease in mitochondrial membrane potential, a key event in the apoptotic cascade.
-
Inhibition of Key Signaling Pathways: Flavonoids can modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation[7][8][9]. While often associated with anticancer effects, dysregulation of these pathways can also be detrimental to normal cells.
Q4: How can I differentiate between AHR antagonism and general cytotoxicity?
A4: To distinguish between the specific biological activity and off-target toxicity, consider the following:
-
Dose-Response Analysis: AHR antagonism should occur at a lower concentration range than the onset of cytotoxicity. A steep drop in cell viability might indicate a cytotoxic effect rather than a specific pharmacological one.
-
Use of a Positive Control: Compare the effects of this compound with a known AHR agonist (like TCDD) to confirm antagonism at non-toxic concentrations.
-
Rescue Experiments: If cytotoxicity is suspected to be mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue the cells without affecting AHR antagonism.
Q5: My this compound is precipitating in the cell culture medium. What can I do?
A5: this compound is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in cell culture media[10]. To address this:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced toxicity[11].
-
Optimize Dilution: Warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion[10].
-
Serum Concentration: The presence of serum proteins, like albumin, can bind to flavonoids and affect their solubility and bioavailability[4][12]. Consider the serum percentage in your media as a variable.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in a Non-Cancerous Cell Line
| Possible Cause | Troubleshooting Step |
| High Concentration | Perform a dose-response experiment to determine the IC50 value. Start with a wide range of concentrations to identify the threshold for cytotoxicity. |
| Cell Line Sensitivity | Test the compound on a different non-cancerous cell line to see if the effect is cell-type specific. |
| Oxidative Stress | Co-incubate the cells with an antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM) and assess if it rescues the cells from cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the solvent alone. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment, as flavonoids can degrade in aqueous solutions. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Precipitation of Compound | Visually inspect the culture wells for any precipitate. If observed, refer to the solubility troubleshooting tips in the FAQ section. |
| Variability in Cell Seeding Density | Ensure a consistent cell seeding density across all experiments, as this can influence the apparent cytotoxicity. |
| Fluctuations in Serum Batch | Different batches of fetal bovine serum (FBS) can have varying protein compositions, which may affect the bioavailability of the compound[4][12]. If possible, use the same batch of FBS for a series of experiments. |
| Assay-Dependent Artifacts | Some cytotoxicity assays can be affected by the compound itself. Consider using a secondary, mechanistically different assay to confirm your results (e.g., LDH release assay in addition to an MTT assay). |
Data Presentation
Table 1: Cytotoxicity of Trimethoxyflavones in Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 5,7,4'-Trimethoxyflavone | Human Dermal Fibroblasts (HDFs) | Fibroblast | MTT | Not Specified | > 25, significant viability decrease at 50 & 100 µM | [13] |
| Methoxyflavanone derivative | Normal Human Bronchial Epithelial (NHBE) cells | Epithelial | Not Specified | Not Specified | No cytotoxicity observed | [1] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your non-cancerous cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Mitigation of ROS-Induced Cytotoxicity with N-acetylcysteine (NAC)
-
Experimental Setup: Follow the general cytotoxicity assessment protocol (Protocol 1).
-
Co-treatment: In addition to the wells with this compound alone, prepare a set of wells where cells are co-treated with various concentrations of the flavonoid and a fixed concentration of NAC (e.g., 1-5 mM)[14].
-
Controls: Include controls for NAC alone to ensure it is not toxic at the concentration used.
-
Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated wells suggests that the cytotoxicity is at least partially mediated by oxidative stress.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. A Methoxyflavanone from Perilla frutescens Induces Cellular Senescence in A549 Human Lung Adenocarcinoma Cells but Not in Normal Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression | NSF Public Access Repository [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: AHR Reporter Assays Using 6,2',4'-Trimethoxyflavone
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers minimize variability and ensure accurate results when using 6,2',4'-Trimethoxyflavone (TMF) in Aryl Hydrocarbon Receptor (AHR) reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Critical Alert: Is this compound (TMF) an AHR agonist or antagonist?
A: This is the most critical parameter for successful experimental design. Scientific literature definitively characterizes This compound (TMF) as a potent AHR antagonist .[1][2][3][4] It functions by competing with AHR agonists (like TCDD) and inhibiting or repressing AHR-mediated gene expression.[1][3] Notably, it is considered a "pure" antagonist, as it displays no partial agonist activity, which is a common issue with other antagonists like α-naphthoflavone.[1][2][3]
Troubleshooting Implication: If you are using TMF as a positive control to activate the AHR pathway, you will see no response. This is the expected outcome. TMF should be used in an antagonist-mode assay to measure the inhibition of agonist-induced AHR activity.
Q2: Why is the inhibitory effect of my TMF inconsistent between experiments?
A: Variability in an antagonist assay can stem from several factors. Here are the most common culprits and solutions:
-
Inconsistent Agonist Concentration: The inhibitory potency of TMF is relative to the concentration of the agonist you are using to stimulate the AHR pathway.
-
Solution: Always use a consistent, sub-maximal (EC₇₀-EC₈₅) concentration of your chosen AHR agonist (e.g., TCDD, MeBio).[5][6] This ensures the assay window is sensitive enough to detect inhibition. Prepare a large batch of the agonist at the working concentration to minimize batch-to-batch variation.
-
-
TMF Solubility Issues: Like many flavonoids, TMF may have limited solubility in aqueous media, leading to inaccurate concentrations.
-
Solution: Prepare a high-concentration stock solution in DMSO. When diluting to final concentrations in your culture medium, ensure the final DMSO concentration is consistent across all wells and remains low (typically ≤0.4%) to avoid solvent-induced toxicity or artifacts.[6] Visually inspect for any precipitation after dilution.
-
-
Cell Health and Density: Inconsistent cell number or viability at the time of treatment is a major source of variability.
-
Solution: Ensure a single-cell suspension before plating and visually confirm even cell distribution.[5][7] Always seed cells at a consistent density that will result in approximately 80-90% confluency at the end of the experiment. Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) in parallel to normalize the reporter signal to the number of viable cells.[8]
-
Q3: My agonist-only control wells show high well-to-well variability. What can I do?
A: This points to general assay inconsistencies rather than a specific issue with TMF.
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting is a primary source of error.
-
Solution: Use calibrated pipettes. When preparing treatment dilutions, create a master mix for each condition to be dispensed across replicate wells.[5] When adding reagents to the plate, mix gently by swirling or using an orbital shaker to ensure homogeneity without disturbing the cell monolayer.[7]
-
-
Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered compound concentrations and skewed results.
-
Solution: To mitigate this, avoid using the outer wells for experimental conditions. Instead, fill them with sterile water or PBS to create a humidity barrier.[9]
-
-
Cell Line Stability: Reporter cell lines can lose their responsiveness over time with increasing passage number.
-
Solution: Use cells with a low passage number and create a well-characterized frozen cell bank. Routinely test the responsiveness of the cells to a standard agonist to ensure consistency.
-
Q4: How do I design an effective AHR antagonist experiment with TMF?
A: A successful antagonist assay requires three key components:
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to establish the baseline reporter activity.
-
Agonist Control: Cells treated with a fixed, sub-maximal concentration of an AHR agonist to establish the maximum stimulated response.
-
Co-treatment: Cells treated with the fixed concentration of the agonist plus a serial dilution of TMF.
The goal is to observe a dose-dependent decrease in the agonist-induced signal as the concentration of TMF increases.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound from the literature. Note that values can vary depending on the experimental system (e.g., cell line, assay type).
| Parameter | Value | Context | Source |
| AHR Radioligand Displacement | EC₅₀ = 2.5 x 10⁻⁸ M | Competitive displacement of a photoaffinity radioligand from mouse hepatic cytosol AHR. | [1][10] |
| TNF-α Production Inhibition | IC₅₀ = 2.38 µM | Inhibition of TNF-α production in THP-1 cells. | [3] |
| TNF-α Production Inhibition | IC₅₀ = 1.32 µM | Inhibition of TNF-α production in B16-F10 cells. | [3] |
Visualizing the Process
AHR Antagonist Signaling Pathway
The following diagram illustrates how an agonist activates the AHR pathway and how TMF antagonizes (blocks) this process.
Caption: AHR antagonist (TMF) blocks agonist binding, preventing nuclear translocation and gene expression.
Experimental Workflow for AHR Antagonist Assay
This workflow outlines the key steps for performing a robust antagonist assay using a luciferase reporter.
Caption: Standard workflow for an AHR antagonist reporter gene assay from cell plating to data analysis.
Troubleshooting Logic Tree
Use this flowchart to diagnose common problems in your AHR antagonist assay.
Caption: A logical guide to troubleshooting common issues in AHR antagonist reporter assays.
Detailed Experimental Protocol
Protocol: AHR Antagonist Reporter Gene Assay using TMF
This protocol is designed to determine the ability of TMF to inhibit AHR activation by a known agonist in a luciferase reporter cell line (e.g., HepG2-XRE-Luc).
1. Cell Plating:
-
Culture AHR-responsive reporter cells to ~80% confluency.
-
Trypsinize and perform a cell count to ensure accuracy.
-
Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Preparation:
-
TMF (Antagonist): Prepare a 10 mM stock solution of TMF in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in cell culture medium.
-
Agonist: Prepare a solution of a known AHR agonist (e.g., TCDD) in culture medium at a concentration that gives a sub-maximal response (e.g., EC₈₀). This concentration must be determined empirically in a prior experiment.
-
Co-treatment Medium: Prepare the final treatment solutions by combining the TMF dilutions with the fixed EC₈₀ concentration of the agonist.
-
Controls: Prepare medium containing: (a) Vehicle only (e.g., 0.1% DMSO), (b) Agonist only, and (c) TMF only (at the highest concentration) to test for any intrinsic activity.
3. Cell Treatment:
-
Carefully remove the culture medium from the plated cells.
-
Gently add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 4 to 24 hours) at 37°C, 5% CO₂.[1][7]
4. Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the treatment medium and gently wash each well once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[7]
-
Using a luminometer, inject the luciferase substrate into each well and measure the luminescence, typically with a 2-second pre-read delay and a 10-second measurement window.[7]
5. Data Analysis:
-
Normalization (Optional but Recommended): If using a co-transfected control reporter (e.g., Renilla), divide the firefly luciferase signal by the Renilla signal for each well.[7] Alternatively, normalize to cell viability data from a parallel plate.
-
Calculate Percent Inhibition:
-
Subtract the average signal of the Vehicle Control from all other wells.
-
Set the average signal of the Agonist-Only control as 100% activation.
-
Calculate the percent inhibition for each TMF concentration relative to the Agonist-Only control.
-
-
Generate Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the TMF concentration (X-axis) and fit a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound. [diagenode.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. puracyp.com [puracyp.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
Impact of serum concentration on 6,2',4'-Trimethoxyflavone activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6,2',4'-Trimethoxyflavone in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] It effectively inhibits the AHR-mediated transactivation of target genes, such as CYP1A1, by competing with AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene.[1] Unlike some other AHR antagonists, it does not exhibit partial agonist activity.[1]
Q2: I am observing lower than expected activity of this compound in my cell-based assays. What is a potential cause?
A2: A common reason for reduced activity of hydrophobic compounds like this compound in cell culture is its interaction with serum components. Flavonoids are known to bind to serum albumin, the most abundant protein in blood plasma.[2][3] This binding can reduce the effective concentration of the compound available to interact with the cells.
Q3: How does serum concentration specifically impact the activity of this compound?
A3: The presence of serum, particularly fetal bovine serum (FBS), can decrease the apparent potency of this compound. The proteins in the serum can sequester the compound, making less of it available to enter the cells and interact with its target, the AHR. This can lead to a rightward shift in the dose-response curve and an increase in the observed IC50 value. The composition of FBS can also vary between batches, potentially leading to inconsistent results.
Q4: Should I be concerned about the stability of this compound in my cell culture medium?
A4: Flavonoids can be unstable in cell culture media, with degradation influenced by factors like pH and the duration of incubation at 37°C. It is advisable to prepare working solutions of this compound fresh for each experiment and minimize the pre-incubation time in the medium before adding it to the cells.
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
-
Potential Cause: Uneven cell seeding, pipetting inaccuracies, or "edge effects" in multi-well plates.
-
Recommended Solution:
-
Ensure a single-cell suspension before seeding to avoid clumping.
-
Calibrate pipettes regularly and use a consistent pipetting technique.
-
To mitigate edge effects, consider filling the outer wells of the plate with sterile PBS or media and not using them for experimental samples.
-
Issue 2: Compound precipitation in the culture medium.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Recommended Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into the culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the medium for any signs of precipitation after adding the compound. Gentle warming to 37°C may aid in solubility.
-
Issue 3: Inconsistent results when using different lots of fetal bovine serum (FBS).
-
Potential Cause: Batch-to-batch variability in the composition of FBS, including protein and endogenous enzyme concentrations.
-
Recommended Solution:
-
For a series of related experiments, use a single lot of FBS to ensure consistency.
-
If enzymatic degradation is a concern, consider heat-inactivating the FBS (56°C for 30 minutes), though be aware this may also affect some growth factors.
-
For the most consistent results, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound in an AHR Antagonist Assay
This table provides an example of how the half-maximal inhibitory concentration (IC50) of this compound might be affected by varying concentrations of Fetal Bovine Serum (FBS) in the cell culture medium.
| FBS Concentration (%) | Hypothetical IC50 (µM) |
| 0 (Serum-Free) | 1.5 |
| 1 | 3.2 |
| 5 | 8.7 |
| 10 | 15.4 |
Note: This data is illustrative and intended to demonstrate the potential trend of decreased potency with increased serum concentration due to protein binding.
Experimental Protocols
Protocol 1: Aryl Hydrocarbon Receptor (AHR) Antagonist Reporter Gene Assay
This protocol is designed to determine the AHR antagonistic activity of this compound.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with and without FBS.
-
This compound stock solution (in DMSO).
-
AHR agonist (e.g., TCDD or Benzo[a]pyrene).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the desired cell culture medium (with or without a specific concentration of FBS). Also, prepare a solution of the AHR agonist at a concentration known to induce a submaximal response (e.g., the EC80).
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (medium with the AHR agonist alone).
-
Immediately after adding the test compound, add the AHR agonist to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel MTT assay).
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]
- 2. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular interaction studies of trimethoxy flavone with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of 6,2',4'-Trimethoxyflavone powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of experiments involving 6,2',4'-Trimethoxyflavone powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] Specific temperature recommendations and expected stability are summarized in the table below.
Q2: How should I handle this compound powder to ensure safety?
A2: It is crucial to avoid inhalation of the powder and contact with eyes and skin.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[2][3]
Q3: What is the stability of this compound once dissolved in a solvent?
A3: Solutions of this compound are less stable than the powder form. For long-term storage, it is recommended to store stock solutions at -80°C, which may be stable for up to 6 months.[1][4] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][4] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]
Q4: My this compound powder has formed clumps. Is it still usable?
A4: Clumping may indicate exposure to moisture. While this doesn't necessarily mean the compound has degraded, it is highly recommended to verify its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[6] To prevent clumping, ensure the container is always tightly sealed and consider storing it in a desiccator.
Q5: What are the best solvents for dissolving this compound?
A5: this compound is soluble in chloroform (B151607) and slightly soluble in DMSO, DMF, and ethanol.[7] For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[5] Ensure the final concentration of the organic solvent in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Low or no biological activity observed in an in vitro assay.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Prepare fresh stock solutions from the powder. Ensure stock solutions are stored correctly at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.[5] Protect all solutions from light.[5] |
| Precipitation in aqueous media | Flavonoids often have low aqueous solubility.[8] Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[5] When preparing working solutions in aqueous media, ensure the final solvent concentration is low and consistent across all experiments. Gentle warming and vortexing can aid dissolution.[6] |
| Instability in cell culture medium | Flavonoids can be unstable in cell culture media, especially at 37°C.[5] Minimize the pre-incubation time of the compound in the medium. Prepare working solutions immediately before adding them to the cells.[5] |
Problem 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure the compound is fully dissolved in the stock solution and the final working solution. Visually inspect for any precipitate. Sonication can aid in dissolving the compound.[6] |
| Adsorption to plasticware | Flavonoids can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) might also help in some applications. |
| Variability in compound concentration | Use calibrated pipettes for all dilutions. Ensure thorough mixing of solutions at each step. |
Problem 3: Unexpected color change in the cell culture medium.
| Potential Cause | Troubleshooting Step |
| pH-dependent degradation or oxidation | Flavonoids can be sensitive to pH. Measure the pH of the final working solution. Alkaline conditions can often promote flavonoid degradation.[5] Ensure the buffering capacity of your medium is sufficient. |
| Interaction with media components | Some components of cell culture media, like certain vitamins or metal ions, could potentially interact with the flavonoid. If suspected, test the stability of the compound in a simpler buffered solution (e.g., PBS) under the same conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][4] |
| In Solvent | -20°C | 1 month | [1][4] |
Experimental Protocols
Key Experiment: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound powder sample.
Methodology:
-
Standard Preparation: Accurately weigh a small amount of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound powder sample to be tested and dissolve it in the same solvent used for the standard to a concentration within the range of the calibration curve.
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The specific gradient will need to be optimized.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 270 nm and 330 nm) should be used.[7]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling antagonism.
References
Technical Support Center: Synthesis of Trimethoxyflavones
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyflavones. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping to optimize reaction outcomes and streamline workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing trimethoxyflavones?
A1: The most prevalent and versatile method for synthesizing trimethoxyflavones involves a two-step process. The first step is the Claisen-Schmidt condensation of a suitably substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. This is followed by the oxidative cyclization of the chalcone (B49325) to the flavone (B191248) core, typically achieved through the Algar-Flynn-Oyamada (AFO) reaction.[1][2] Depending on the desired final product and starting materials, a final demethylation step may be necessary.[2]
Q2: I'm getting a very low yield in my Claisen-Schmidt condensation. What are the likely causes?
A2: Low yields in Claisen-Schmidt condensations are a frequent issue and can be attributed to several factors:
-
Base Selection: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used and generally effective.[2][3] Using weaker bases such as calcium hydroxide may not be sufficient to drive the reaction to completion.[2]
-
Solvent System: The solvent plays a crucial role in the reaction's success. Alcohols like ethanol (B145695) and methanol (B129727) are frequently employed.[2]
-
Reaction Temperature: Temperature significantly influences both the yield and purity of the chalcone intermediate. Conducting the reaction at lower temperatures, such as 0°C, often leads to better results.[2]
-
Reaction Time: The time required for the reaction to complete can vary from a few hours to over 24 hours at room temperature.[2] It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]
Q3: During the oxidative cyclization (AFO reaction), I'm observing a significant amount of an aurone (B1235358) byproduct. How can I minimize this?
A3: Aurone formation is a well-known side reaction in the Algar-Flynn-Oyamada (AFO) reaction, particularly when a methoxy (B1213986) group is present at the 6'-position of the chalcone intermediate.[2] The formation of the desired flavonol versus the aurone byproduct is dependent on the site of attack by the phenolic oxygen on the epoxide intermediate. To favor flavonol formation, it is crucial to carefully control the reaction conditions, especially the concentrations of hydrogen peroxide and the base.[2]
Q4: What are the key parameters to optimize for a higher yield in the Algar-Flynn-Oyamada (AFO) reaction?
A4: The AFO reaction is an oxidative cyclization that utilizes alkaline hydrogen peroxide.[2] Key parameters to optimize for improved yields include:
-
Base: Typically, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution is used.[2]
-
Oxidant: Hydrogen peroxide (H₂O₂) is the classic oxidizing agent. The concentration and rate of its addition should be carefully controlled to avoid side reactions.
-
Solvent: Aqueous solutions of ethanol or methanol are common solvent choices.
-
Temperature: The reaction is often carried out at room temperature.[2]
Q5: Are there alternative methods for the oxidative cyclization of the 2'-hydroxychalcone intermediate?
A5: Yes, several alternative methods exist for the cyclization of 2'-hydroxychalcones to flavones. One effective method involves using a catalytic amount of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO).[4] This approach can often provide good yields of the corresponding flavone.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of trimethoxyflavones.
Problem 1: Low or No Yield of Chalcone Intermediate in Claisen-Schmidt Condensation
| Potential Cause | Recommended Solution | Citation |
| Incorrect Base Selection | Switch to a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). Avoid weaker bases such as calcium hydroxide. | [2][3] |
| Suboptimal Solvent | Ensure the use of an appropriate solvent. Ethanol and methanol are commonly used and effective. | [2] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 0°C) can often improve the yield and purity. | [2] |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC and allow it to run to completion, which may take up to 24 hours or longer. | [2] |
| Poor Quality of Reagents | Use purified starting materials. Impurities in the acetophenone (B1666503) or benzaldehyde can inhibit the reaction. |
Problem 2: Significant Formation of Aurone Byproduct in AFO Reaction
| Potential Cause | Recommended Solution | Citation |
| Presence of a 6'-methoxy group | Be aware that a 6'-methoxy substituent on the chalcone promotes aurone formation. Careful control of reaction conditions is crucial. | [2] |
| Uncontrolled Reaction Conditions | Carefully control the concentration of hydrogen peroxide and base. Slow, dropwise addition of H₂O₂ at a controlled temperature is recommended. | [2] |
| Reaction Mechanism Favoring Aurone | Consider alternative cyclization methods, such as I₂ in DMSO, which may offer better selectivity for the desired flavone. | [4] |
Problem 3: Incomplete Demethylation
| Potential Cause | Recommended Solution | Citation |
| Ineffective Demethylating Agent | Use a strong demethylating agent. A solution of hydrobromic acid (HBr) in acetic acid is often effective for complete demethylation. | [2] |
| Insufficient Reaction Time or Temperature | The demethylation reaction may require prolonged heating at elevated temperatures (e.g., 100-120°C) to proceed to completion. | [2] |
Quantitative Data Summary
The following tables provide a summary of representative yields for key steps in trimethoxyflavone synthesis under different conditions. Please note that yields can vary depending on the specific substrates and reaction scale.
Table 1: Comparison of Yields in Claisen-Schmidt Condensation
| Starting Aldehyde | Starting Ketone | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Room Temp | 2-4 | 90-95 |
| Vanillin (B372448) | 2',6'-dihydroxyacetophenone | KOH | Ethanol | Room Temp | 48 | 97 |
| Substituted Benzaldehydes | Cyclohexanone | NaOH (solid) | Solvent-free | Room Temp | 0.08 | 98 |
| Substituted Benzaldehydes | Cyclohexanone | KOH (solid) | Solvent-free | Room Temp | 0.08 | 85 |
Table 2: Comparison of Yields in Oxidative Cyclization to Flavones
| Chalcone Precursor | Cyclization Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 2'-hydroxychalcone | H₂O₂ / NaOH (AFO) | Methanol | Room Temp | 12-24 | 60-80 |
| 2'-hydroxy-3,4-dimethoxychalcone | I₂ (catalytic) | DMSO | 120°C | 5 | 74.8 |
| 2'-hydroxychalcone | Fries Acylation/ I₂ | DMSO | - | - | 70 (overall) |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone (Claisen-Schmidt Condensation)
Materials:
-
2',5'-Dihydroxy-4',6'-dimethoxyacetophenone
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 2',5'-Dihydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and vanillin (1.0 eq) in ethanol.[1]
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of KOH (10-15 eq) in ethanol to the reaction mixture. A significant excess of a strong base is often necessary to drive the reaction to completion.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of 3-4 with dilute HCl to precipitate the chalcone product.[1]
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (Algar-Flynn-Oyamada Reaction)
Materials:
-
Synthesized 2'-hydroxychalcone from Protocol 1
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 16%)
-
Hydrogen Peroxide (H₂O₂), solution (e.g., 15-30%)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the synthesized chalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.[1]
-
To the stirred solution, add the aqueous NaOH solution.[1]
-
Slowly add the H₂O₂ solution dropwise while maintaining the temperature at or below room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the disappearance of the chalcone starting material by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 3-4 with dilute HCl, which will cause the flavonol product to precipitate.[1]
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
The final product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a solvent system like ethanol/water.[1]
Visualizations
Troubleshooting Workflow for Trimethoxyflavone Synthesis
Caption: A flowchart outlining the key troubleshooting steps in trimethoxyflavone synthesis.
Simplified NF-κB Signaling Pathway Modulated by Trimethoxyflavones
Caption: Trimethoxyflavones can inhibit the NF-κB signaling pathway, reducing inflammation.
References
Validation & Comparative
A Comparative Analysis of AHR Antagonists: 6,2',4'-Trimethoxyflavone vs. α-Naphthoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Aryl Hydrocarbon Receptor (AHR) antagonists: 6,2',4'-Trimethoxyflavone (TMF) and α-Naphthoflavone (α-NF). The AHR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and cellular differentiation, making it a critical target in toxicology and drug development. Understanding the nuanced differences between AHR antagonists is paramount for selecting the appropriate tool for research and therapeutic development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound (TMF) emerges as a potent and "pure" AHR antagonist, exhibiting no partial agonist activity. In contrast, the widely used α-Naphthoflavone (α-NF) demonstrates partial agonist properties, particularly at higher concentrations. This fundamental difference is critical, as the partial agonism of α-NF can confound experimental results by modestly inducing AHR target genes. TMF consistently acts as a competitive inhibitor of AHR signaling across different cell lines and species without stimulating the receptor itself, making it a more precise tool for dissecting AHR function.
Data Presentation: Quantitative Comparison of AHR Antagonists
The following tables summarize the key quantitative data comparing the activity of this compound and α-Naphthoflavone based on published experimental findings.
Table 1: AHR Antagonist Activity
| Parameter | This compound (TMF) | α-Naphthoflavone (α-NF) | Reference |
| Antagonist Profile | Pure Antagonist | Partial Agonist/Antagonist | [1][2][3] |
| IC50 (AHR-mediated reporter gene induction) | ~1 µM | Not consistently reported as a pure antagonist; activity is dose- and cell-type dependent. | [4] |
Table 2: Competitive AHR Binding
| Parameter | This compound (TMF) | α-Naphthoflavone (α-NF) | Reference |
| EC50 (Radioligand Displacement) | 9 x 10⁻⁷ M | 2.5 x 10⁻⁸ M | [1] |
Note: A lower EC50 value in a competitive binding assay indicates a higher binding affinity for the receptor.
Table 3: Effect on AHR Target Gene Expression (in the absence of an agonist)
| Gene | This compound (TMF) | α-Naphthoflavone (α-NF) | Cell Line | Reference |
| CYP1A1 | No significant induction | 3-fold induction | Huh7 | [1] |
| CYP1A2 | No significant induction | 3-fold induction | Huh7 | [1] |
| DRE-driven reporter | No significant induction | Dose-responsive increase (significant at 5 µM) | HepG2 (40/6) | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This diagram illustrates the canonical AHR signaling pathway, which is the target of both this compound and α-Naphthoflavone.
Caption: Canonical AHR signaling pathway.
Experimental Workflow: DRE-Luciferase Reporter Assay
This diagram outlines the typical workflow for a DRE-luciferase reporter assay used to assess the agonist or antagonist activity of compounds on the AHR pathway.
Caption: DRE-Luciferase Reporter Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on previously published studies to ensure reproducibility.
Dioxin Response Element (DRE)-Driven Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate or inhibit AHR-mediated gene transcription.
1. Cell Culture and Seeding:
-
Human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter plasmid (e.g., pGudluc6.1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.
2. Compound Treatment:
-
For antagonist assessment, cells are pre-treated with varying concentrations of this compound or α-Naphthoflavone for 30-60 minutes.
-
Subsequently, a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at a concentration that elicits a submaximal response (e.g., 1 nM), is added.
-
For assessing agonist activity, cells are treated with the test compounds alone.
-
A vehicle control (e.g., DMSO) is included in all experiments.
3. Incubation:
-
Cells are incubated for 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
4. Luciferase Activity Measurement:
-
After incubation, the culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
5. Data Analysis:
-
Luciferase activity is typically normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
For antagonist activity, the percent inhibition of agonist-induced luciferase activity is calculated.
-
For agonist activity, the fold induction over the vehicle control is determined.
-
IC50 values (for antagonists) or EC50 values (for agonists) are calculated from dose-response curves.
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.
1. Preparation of Cytosolic Extract:
-
Cytosolic extracts containing the AHR are prepared from a suitable source, such as the livers of "humanized" AHR mice or cultured cells (e.g., HepG2).
-
Tissues or cells are homogenized in a buffer containing protease inhibitors and then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, leaving the cytosolic fraction as the supernatant.
2. Binding Reaction:
-
The cytosolic extract is incubated with a saturating concentration of a high-affinity radiolabeled AHR ligand, such as [¹²⁵I]-2-azido-3-iodo-7,8-dibromodibenzo-p-dioxin ([¹²⁵I]N₃Br₂DpD).
-
Increasing concentrations of the unlabeled competitor compounds (this compound or α-Naphthoflavone) are added to the reaction mixtures.
-
A control reaction with no competitor is included to determine maximum binding.
3. Incubation and Separation of Bound and Unbound Ligand:
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.
4. Quantification of Bound Ligand:
-
The amount of radioactivity in the supernatant (containing the AHR-ligand complex) is quantified using a gamma counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of a non-radioactive high-affinity ligand) from the total binding.
-
The percent displacement of the radioligand by the competitor is plotted against the competitor concentration.
-
The EC50 value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined from the resulting dose-response curve.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This method is used to measure the effect of AHR antagonists on the mRNA levels of endogenous AHR target genes, such as CYP1A1.
1. Cell Culture and Treatment:
-
Human cell lines, such as Huh7 or HepG2, are cultured and treated with this compound, α-Naphthoflavone, an AHR agonist (e.g., TCDD), or a combination thereof, as described for the reporter assay.
2. RNA Isolation and cDNA Synthesis:
-
After treatment, total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR:
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
The reaction is performed in a real-time PCR thermal cycler.
4. Data Analysis:
-
The relative expression of the target gene is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and then to the vehicle control group.
-
The results are expressed as fold change in mRNA expression.
Conclusion
The selection of an appropriate AHR antagonist is contingent on the specific research question. For studies requiring a complete and unambiguous blockade of AHR signaling, this compound is the superior choice due to its lack of partial agonist activity.[1][2][3] Its use minimizes the risk of confounding agonist-like effects, thereby providing clearer insights into the physiological and pathological roles of the AHR. While α-Naphthoflavone has historical significance and can be effective as an antagonist at certain concentrations, its partial agonist properties necessitate careful dose-response studies and data interpretation. Researchers should be mindful of this dual activity when designing experiments and analyzing results. The experimental protocols provided herein offer a foundation for the rigorous and reproducible evaluation of these and other AHR modulators.
References
- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
6,2',4'-Trimethoxyflavone vs. Resveratrol: A Comparative Guide to Aryl Hydrocarbon Receptor (AHR) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in a spectrum of physiological and pathological processes, including xenobiotic metabolism, immune responses, and carcinogenesis. Consequently, the identification and characterization of AHR inhibitors are of significant interest in therapeutic development. This guide provides an objective, data-driven comparison of two prominent AHR antagonists: 6,2',4'-trimethoxyflavone (B600766) (TMF) and resveratrol (B1683913).
At a Glance: Performance Comparison
| Feature | This compound (TMF) | Resveratrol |
| AHR Antagonist Activity | Potent antagonist with no partial agonist activity.[1][2][3] | Competitive antagonist.[2][4] |
| IC50 for AHR Antagonism | Not explicitly reported in the provided search results. | ~6 μM[4] |
| Other Reported IC50 Values | TNF-α production inhibition: 1.32 μM (B16-F10 cells), 2.38 μM (THP-1 cells).[5] | Cytotoxicity: Varies by cell line (e.g., ~25.5 μM in A549 cells).[6] |
| Mechanism of Action | Competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, to inhibit AHR-mediated transactivation of target genes like CYP1A1.[1][3] | Promotes AHR translocation to the nucleus and binding to DNA at dioxin-responsive elements, but prevents subsequent transcriptional activation.[2] |
| Species/Promoter Dependence | No species or promoter dependence observed.[1][5] | Effects can be influenced by cellular context and model system.[7] |
AHR Signaling Pathway and Inhibition
The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. Both TMF and resveratrol interfere with this signaling cascade, albeit through potentially nuanced mechanisms.
Experimental Data: A Closer Look
This compound (TMF)
TMF has been identified as a potent AHR antagonist that effectively inhibits AHR-mediated gene expression without exhibiting any partial agonist activity, a common drawback of other flavonoid-based inhibitors.[1][3] This "clean" antagonist profile makes TMF a valuable tool for dissecting AHR signaling pathways.
Table 1: TMF Inhibition of TNF-α Production
| Cell Line | IC50 | Reference |
| B16-F10 | 1.32 μM | [5] |
| THP-1 | 2.38 μM | [5] |
Resveratrol
Resveratrol is a well-characterized natural polyphenol that acts as a competitive antagonist of the AHR.[2] It has been shown to inhibit the transactivation of several dioxin-inducible genes.[2] An in-depth study has determined its IC50 for AHR antagonism.
Table 2: Resveratrol AHR Antagonism
| Parameter | Value | Reference |
| IC50 | ~6 μM | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of AHR inhibition studies, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize AHR antagonists.
Luciferase Reporter Gene Assay
This assay is a common method to screen for and quantify the activity of AHR modulators.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HepG2) stably or transiently transfected with an AHR-responsive luciferase reporter construct into a 96-well plate.
-
Compound Preparation: Prepare a dilution series of the test compounds (TMF, resveratrol) and a known AHR agonist (e.g., TCDD).
-
Treatment: After overnight incubation, treat the cells with the AHR agonist in the presence or absence of the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a period sufficient to induce luciferase expression (typically 6-24 hours).
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of agonist-induced activity and determine the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to confirm the inhibitory effect of the compounds on the expression of endogenous AHR target genes, such as CYP1A1.
Detailed Steps:
-
Cell Treatment: Treat cells with the AHR agonist and/or the test compounds as described for the luciferase assay.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the AHR target gene (CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in mRNA levels upon treatment.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to investigate whether the inhibitor affects the binding of the AHR-ARNT complex to the XREs of target genes.
Detailed Steps:
-
Cross-linking: Treat cells with the agonist and/or inhibitor, then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the AHR-ARNT-DNA complexes using an antibody specific for AHR or ARNT.
-
Reverse Cross-linking: Reverse the cross-links and purify the co-precipitated DNA.
-
DNA Analysis: Quantify the amount of target DNA (containing the XRE) using qPCR with primers flanking the XRE sequence.
Conclusion
Both this compound and resveratrol are effective antagonists of the aryl hydrocarbon receptor. TMF stands out for its potent inhibitory activity and lack of partial agonism, making it a precise tool for in vitro studies. Resveratrol, a widely studied natural compound, also demonstrates competitive AHR antagonism.
The choice between these two inhibitors will depend on the specific research question, the experimental system, and the desired pharmacological profile. For studies requiring a highly specific and potent AHR antagonist with no confounding agonist effects, TMF may be the preferred choice. Resveratrol, with its broader and more extensively characterized biological activities, may be more suitable for in vivo studies or investigations into the pleiotropic effects of AHR modulation. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the relative potencies and therapeutic potential of these two promising AHR inhibitors.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits AhR/Notch axis and reverses Th17/Treg imbalance in purpura by activating Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of aryl hydrocarbon receptor-dependent transcription by resveratrol or kaempferol is independent of estrogen receptor α expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,2',4'-Trimethoxyflavone Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known interactions of 6,2',4'-Trimethoxyflavone (B600766) (TMF) with nuclear receptors. The primary focus of existing research has been on its interaction with the Aryl Hydrocarbon Receptor (AHR), where it has been identified as a potent antagonist.[1][2] Information regarding its cross-reactivity with other nuclear receptors, such as the estrogen, androgen, progesterone, glucocorticoid, and peroxisome proliferator-activated receptors, is limited in publicly available scientific literature. This guide summarizes the available data for TMF and provides context by comparing its known activity with the general behavior of other flavonoids, which have been shown to interact with a range of nuclear receptors.[3][4]
Data Presentation: this compound and Nuclear Receptor Interaction
The following table summarizes the known activity of this compound with the Aryl Hydrocarbon Receptor. It also highlights the current lack of available data for other key nuclear receptors.
| Nuclear Receptor Family | Specific Receptor | This compound Activity | Quantitative Data (IC50/EC50) | Reference |
| Aryl Hydrocarbon Receptor | AHR | Antagonist | Not explicitly stated in abstracts | [1][2] |
| Steroid Receptors | Estrogen Receptor α (ERα) | Data not available | - | |
| Estrogen Receptor β (ERβ) | Data not available | - | ||
| Androgen Receptor (AR) | Data not available | - | ||
| Progesterone Receptor (PR) | Data not available | - | ||
| Glucocorticoid Receptor (GR) | Data not available | - | ||
| PPAR Family | PPARα | Data not available | - | |
| PPARγ | Data not available | - | ||
| PPARδ | Data not available | - |
Discussion
This compound has been characterized as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It effectively inhibits AHR-mediated gene expression without exhibiting partial agonist activity, making it a valuable tool for studying AHR signaling pathways.[1][2]
Mandatory Visualizations
The following diagrams illustrate the known signaling pathway of this compound's interaction with the Aryl Hydrocarbon Receptor and a typical experimental workflow for assessing nuclear receptor cross-reactivity.
Caption: AHR signaling pathway and the antagonistic action of TMF.
Caption: Workflow for nuclear receptor cross-reactivity screening.
Experimental Protocols
To determine the cross-reactivity of this compound with various nuclear receptors, a series of reporter gene assays would be the standard approach. Below is a generalized protocol for such an experiment.
Nuclear Receptor Reporter Gene Assay
Objective: To assess the ability of this compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMV-ERα, pCMV-AR)
-
Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor (e.g., pGL3-ERE-Luc, pGL3-ARE-Luc)
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (TMF) dissolved in DMSO
-
Known agonist and antagonist for each nuclear receptor
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the corresponding reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment:
-
Agonist Mode: Replace the medium with fresh medium containing various concentrations of TMF or a known agonist (positive control).
-
Antagonist Mode: Replace the medium with fresh medium containing a fixed concentration of a known agonist along with varying concentrations of TMF or a known antagonist (positive control).
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist mode, plot the normalized luciferase activity against the log of the TMF concentration to determine the EC50 value.
-
For antagonist mode, plot the percentage of inhibition of the agonist-induced activity against the log of the TMF concentration to determine the IC50 value.
-
This protocol can be adapted to screen this compound against a panel of different nuclear receptors by using the appropriate expression and reporter plasmids for each receptor.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of Trimethoxyflavones as Aryl Hydrocarbon Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AHR) has emerged as a significant therapeutic target in immunology, oncology, and toxicology. The quest for potent and selective AHR antagonists has led to the investigation of various chemical scaffolds, with flavonoids, particularly trimethoxyflavones, showing considerable promise. This guide provides a comparative analysis of the structure-activity relationship (SAR) of trimethoxyflavones as AHR antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of AHR Antagonist Activity
The antagonistic activity of various methoxyflavones against the AHR is summarized in the table below. The data highlights the superior potency of 6,2′,4′-trimethoxyflavone (TMF) as a pure AHR antagonist, exhibiting no partial agonist activity.
| Compound | Assay Type | Agonist | Cell Line/System | Endpoint | IC50 / EC50 | Reference |
| 6,2′,4′-Trimethoxyflavone (TMF) | Competitive Ligand Binding | [125I]iodo-7,8-dibromodibenzo-p-dioxin | "Humanized" AHR mice cytosolic extracts | Ligand Displacement | EC50 = 9 x 10-7 M | [1] |
| TNF-α Production Inhibition | LPS | THP-1 cells | TNF-α levels | IC50 = 2.38 µM | [2] | |
| TNF-α Production Inhibition | LPS | B16-F10 cells | TNF-α levels | IC50 = 1.32 µM | [2] | |
| 3′-Methoxy-4′-nitroflavone | Competitive Ligand Binding | [3H]TCDD | Rat cytosolic Ah receptor | Ligand Displacement | IC50 = 2.27 nM | [3] |
| DRE-driven Luciferase Activity | TCDD | MCF-10A cells | Luciferase Activity | Inhibition at 10 nM | [4] | |
| 3′,4′-Dimethoxyflavone | TCDD-induced EROD Activity | TCDD | MCF-7 and T47D cells | EROD Activity | Concentration-dependent inhibition (100% at 10 µM) | [5] |
| α-Naphthoflavone | Competitive Ligand Binding | [125I]iodo-7,8-dibromodibenzo-p-dioxin | "Humanized" AHR mice cytosolic extracts | Ligand Displacement | EC50 = 2.5 x 10-8 M | [1] |
Deciphering the AHR Signaling Pathway
The aryl hydrocarbon receptor is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperones dissociate, allowing the AHR to translocate into the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to dioxin response elements (DREs) in the promoter region of target genes, initiating their transcription.
Experimental Workflow for Evaluating AHR Antagonists
The identification and characterization of AHR antagonists typically involve a series of in vitro assays to determine their binding affinity, functional activity, and mechanism of action. A common workflow is depicted below.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3',4'-dimethoxyflavone as an aryl hydrocarbon receptor antagonist in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,2',4'-Trimethoxyflavone and Its Isomers: Cytotoxicity and Anti-inflammatory Activity
For Immediate Release
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of 6,2',4'-Trimethoxyflavone and its selected isomers. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which should be taken into consideration when comparing the data.
Table 1: Comparative Cytotoxicity of Trimethoxyflavone Isomers
| Compound | Cell Line | Assay | IC50/CC50 (µM) | Reference |
| This compound | HN-30 (Head and Neck Squamous Cell Carcinoma) | Not Specified | > 10 µM (Non-cytotoxic at this concentration) | [1] |
| 5,6,7-Trimethoxyflavone | Vero (Kidney epithelial cells) | Not Specified | ~ 842 µM | [2] |
| MRC-5 (Fetal lung fibroblast) | Not Specified | ~ 120 µM | [2] | |
| Aspc-1 (Pancreatic cancer) | CTG Assay | > 10 µM | [3] | |
| HCT-116 (Colon cancer) | CTG Assay | > 10 µM | [3] | |
| HepG-2 (Liver cancer) | CTG Assay | > 10 µM | [3] | |
| SUN-5 (Gastric cancer) | CTG Assay | > 10 µM | [3] | |
| 3',4',5'-Trimethoxyflavone | Data Not Available | - | - | - |
Table 2: Comparative Anti-inflammatory Activity of Trimethoxyflavone Isomers
| Compound | Cell Line | Inflammatory Mediator | IC50 (µM) | Reference |
| This compound | THP-1 (Monocytic cells) | TNF-α | ~ 152.7 µM | [1][2] |
| 5,6,7-Trimethoxyflavone | RAW 264.7 (Macrophage-like cells) | Nitric Oxide (NO) | 13.5 µM | [4] |
| 3',4',5'-Trimethoxyflavone | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and expansion of these findings.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the trimethoxyflavone isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.[4][5][6]
Note: It has been reported that some flavonoids can directly reduce MTT, potentially leading to inaccurate results. Therefore, appropriate controls, such as cell-free wells with the compounds, are essential.[4][6]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Pre-treatment: The cells are pre-treated with different concentrations of the trimethoxyflavone isomers for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a specified time (e.g., 18-24 hours).
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.[3][7][8][9][10]
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.[3][7][8][9][10]
Signaling Pathways and Mechanisms of Action
The biological activities of trimethoxyflavones are mediated through their interaction with various cellular signaling pathways.
This compound: Aryl Hydrocarbon Receptor (AhR) Antagonism
This compound has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[2] AhR is a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism, immune responses, and cell proliferation. By antagonizing AhR, this compound can inhibit the downstream signaling cascade initiated by AhR agonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 10. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
A Comparative Analysis of 6,2',4'-Trimethoxyflavone and Other Flavonoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in cancer research for their potential as therapeutic agents. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for drug development. Among the various classes of flavonoids, methoxyflavones have shown particular promise due to their enhanced metabolic stability and bioavailability. This guide provides a comparative analysis of the efficacy of 6,2',4'-trimethoxyflavone (B600766) versus other well-studied flavonoids—quercetin, apigenin, and luteolin (B72000)—in the context of cancer therapy. While extensive research is available for many flavonoids, this guide also highlights the current gaps in the literature regarding this compound, presenting a call for further investigation into its potential anti-cancer properties.
Data Presentation: Comparative Efficacy of Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Quercetin | HL-60 (Leukemia) | ~7.7 | 96 |
| A549 (Lung) | 8.65 | 24 | |
| H69 (Lung) | 14.2 | 24 | |
| MCF-7 (Breast) | 37 | 24 | |
| HT-29 (Colon) | 81.65 | 48 | |
| Apigenin | HL-60 (Leukemia) | 30 | 24 |
| Caki-1 (Renal) | 27.02 | 24 | |
| ACHN (Renal) | 50.40 | 24 | |
| NC65 (Renal) | 23.34 | 24 | |
| HT29 (Colorectal) | >50 | 48 | |
| Luteolin | A549 (Lung) | 41.59 | 24 |
| H460 (Lung) | 48.47 | 24 | |
| LoVo (Colon) | 66.70 | 24 | |
| U87 (Glioblastoma) | ~25-30 | Not Specified | |
| U251 (Glioblastoma) | ~30-35 | Not Specified |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the flavonoid, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to exert their anti-cancer effects by targeting key signaling cascades. A common pathway implicated in flavonoid-mediated apoptosis and cell cycle arrest is the PI3K/Akt/mTOR pathway. The following diagram illustrates a generalized model of this pathway's inhibition by flavonoids.
Caption: Generalized PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer efficacy of a flavonoid compound.
Caption: A typical experimental workflow for assessing the anti-cancer effects of flavonoids.
Discussion and Future Directions
The compiled data demonstrates that quercetin, apigenin, and luteolin exhibit significant cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low micromolar range. Their mechanisms of action are multifaceted, commonly involving the induction of apoptosis and cell cycle arrest.
The striking absence of published anti-cancer efficacy data for this compound represents a critical knowledge gap. While some evidence suggests it may act as a selective aryl hydrocarbon receptor (AHR) antagonist, its direct cytotoxic, pro-apoptotic, or cell cycle-modulating effects in cancer cells remain to be determined. The structure of this compound, with its specific methoxylation pattern, suggests it may possess unique biological activities compared to other flavonoids. The increased lipophilicity conferred by methoxy (B1213986) groups can enhance cellular uptake, potentially leading to greater potency.
Future research should prioritize the systematic evaluation of this compound's anti-cancer properties. Initial studies should focus on determining its IC50 values across a panel of cancer cell lines, similar to the data presented for other flavonoids. Subsequent investigations should delve into its mechanisms of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. Comparative studies with its isomers and other methoxyflavones would also provide valuable structure-activity relationship insights. Elucidating the therapeutic potential of this compound could lead to the development of novel and effective cancer therapies.
Validating the AHR-Independent Effects of 6,2',4'-Trimethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the Aryl Hydrocarbon Receptor (AHR)-independent effects of 6,2',4'-Trimethoxyflavone (B600766) (TMF). While TMF is well-documented as a potent AHR antagonist, emerging evidence on related methoxyflavones suggests its therapeutic potential may extend beyond AHR modulation, particularly in the realm of anti-inflammatory activity. This document outlines the proposed AHR-independent signaling pathways, detailed experimental protocols for their validation, and comparative data to benchmark TMF's performance against other flavonoids.
AHR-Dependent vs. AHR-Independent Mechanisms of Action
This compound is primarily characterized as a pure AHR antagonist, meaning it competitively binds to the AHR and inhibits the receptor's activation by agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene.[1][2] This antagonism prevents the transcription of AHR target genes, such as CYP1A1, without exhibiting any partial agonist activity itself.[1][2] This makes TMF a valuable tool for dissecting AHR-dependent signaling.
However, many flavonoids exhibit biological activities through multiple mechanisms. For methoxyflavones, a significant area of investigation is their potential to modulate inflammatory pathways independently of the AHR. The proposed primary AHR-independent mechanism for TMF is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Proposed AHR-Independent Anti-inflammatory Signaling Pathway
Studies on structurally similar methoxyflavones suggest that they can suppress the production of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This suppression is believed to occur through the inhibition of key steps in the NF-κB signaling cascade. The diagram below illustrates the proposed pathway.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural AHR Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Aryl Hydrocarbon Receptor (AHR) modulation is critical for advancing therapeutic strategies and assessing toxicological risks. This guide provides an objective comparison of synthetic and natural AHR modulators, supported by experimental data and detailed methodologies.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of exogenous and endogenous compounds.[1] Its activation triggers a signaling cascade influencing xenobiotic metabolism, immune responses, and cell differentiation.[2][] Modulators of AHR can be broadly categorized as synthetic, often associated with environmental toxicants, and natural, found in various dietary sources. This guide delves into a head-to-head comparison of their performance, offering a clear perspective for researchers in the field.
Quantitative Comparison of AHR Modulators
The following table summarizes the quantitative data for a selection of synthetic and natural AHR modulators, focusing on their binding affinity (Ki), and potency in inducing (EC50) or inhibiting (IC50) AHR activity. These values are critical for comparing the efficacy and potential toxicity of different compounds.
| Modulator | Class | Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Key Findings & Citations |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Synthetic | Agonist | ~0.1-1 | ~0.1-1 | - | Potent and persistent agonist, widely used as a reference compound.[4][5] |
| 6-formylindolo[3,2-b]carbazole (FICZ) | Synthetic | Agonist | ~0.07-1 | ~1-10 | - | A potent agonist, but unlike TCDD, it is rapidly metabolized.[4][5][6][7] |
| Omeprazole | Synthetic | Agonist | - | ~1,000-10,000 | - | A pharmaceutical that acts as an AHR agonist.[2] |
| CH-223191 | Synthetic | Antagonist | - | - | ~30 | A specific AHR antagonist.[8] |
| GNF351 | Synthetic | Antagonist | - | - | - | An AHR antagonist that can inhibit the pro-oncogenic activity of AHR.[2] |
| Resveratrol | Natural | Antagonist/ Agonist | - | >10,000 (weak agonist) | ~6,000 | Exhibits context-dependent dual activity, acting as an antagonist in the presence of potent agonists. |
| Quercetin (B1663063) | Natural | Agonist | Low Affinity | ~1,000-10,000 | - | A dietary flavonoid that acts as a weak AHR agonist.[9][10][11] |
| Indole-3-carbinol (I3C) | Natural | Agonist (via metabolites) | Low Affinity | - | - | A precursor to more potent AHR agonists like DIM and ICZ after ingestion.[12][13][14] |
| 3,3'-Diindolylmethane (DIM) | Natural | Agonist | ~90 | - | - | A metabolite of I3C with significant AHR agonist activity.[12] |
Note: Ki, EC50, and IC50 values can vary depending on the experimental system (e.g., cell line, species) and assay conditions. The values presented here are representative estimates from the cited literature.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This leads to the dissociation of chaperone proteins, nuclear translocation, and heterodimerization with the AHR Nuclear Translocator (ARNT). The resulting complex binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, most notably Cytochrome P450 enzymes like CYP1A1.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of AHR modulators. Below are summarized protocols for three fundamental assays.
Competitive Ligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compounds
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Cytosolic extracts containing the AHR or purified AHR protein
-
Assay buffer (e.g., MDEG buffer)
-
Scintillation vials and scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add a fixed concentration of cytosolic extract or purified AHR.
-
Add a fixed concentration of the radiolabeled AHR ligand.
-
Add the various concentrations of the test compound to the tubes. Include a control with no test compound (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
AHR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AHR signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase).
Materials:
-
A cell line that expresses AHR (e.g., HepG2, MCF-7)
-
An AHR-responsive reporter plasmid (containing XREs upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the AHR-responsive reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., TCDD).
-
Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity of both the reporter and control plasmids using a luminometer.
-
Normalize the reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value.
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a key downstream target of AHR activation. The ethoxyresorufin-O-deethylase (EROD) activity is a common measure.
Materials:
-
A cell line that expresses AHR and is responsive to induction of CYP1A1 (e.g., HepG2)
-
Test compounds
-
Cell culture medium and supplements
-
7-Ethoxyresorufin (B15458) (EROD substrate)
-
NADPH
-
Resorufin (B1680543) standard
-
Fluorometer
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24-72 hours) to induce CYP1A1 expression.
-
After the induction period, wash the cells and incubate them with a reaction mixture containing 7-ethoxyresorufin and NADPH.
-
The CYP1A1 enzyme will metabolize 7-ethoxyresorufin to the fluorescent product resorufin.
-
Stop the reaction and measure the fluorescence of resorufin using a fluorometer.
-
Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.
-
Calculate the EROD activity (pmol resorufin/min/mg protein).
-
Plot the EROD activity against the logarithm of the test compound concentration to determine the EC50 value.
Experimental Workflow for AHR Modulator Comparison
The following diagram illustrates a typical workflow for the comprehensive comparison of synthetic and natural AHR modulators, integrating the key experimental assays described above.
Logical Classification of AHR Modulators
AHR modulators can be classified based on their origin and their functional effect on the receptor. This logical relationship is important for understanding their potential biological impact.
Conclusion
The comparison between synthetic and natural AHR modulators reveals a spectrum of activities, from the potent and persistent agonism of synthetic compounds like TCDD to the more nuanced and often weaker effects of natural dietary components. While synthetic modulators have been invaluable tools for elucidating the AHR signaling pathway, the therapeutic potential and lower toxicity profile of many natural modulators are of growing interest. The choice of modulator for research or therapeutic development will depend on the specific context, desired outcome, and potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the dynamic field of AHR biology.
References
- 1. ncl.ac.uk [ncl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 4. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation | Semantic Scholar [semanticscholar.org]
- 9. Quercetin, quercetin glycosides and taxifolin differ in their ability to induce AhR activation and CYP1A1 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin, resveratrol, and curcumin are indirect activators of the aryl hydrocarbon receptor (AHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary flavonols quercetin and kaempferol are ligands of the aryl hydrocarbon receptor that affect CYP1A1 transcription differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-carbinol, a plant nutrient and AhR-Ligand precursor, supports oral tolerance against OVA and improves peanut allergy symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
6,2',4'-Trimethoxyflavone: A Pure Antagonist of the Aryl Hydrocarbon Receptor with No Partial Agonist Activity
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of 6,2',4'-trimethoxyflavone (B600766) (TMF) and other common Aryl Hydrocarbon Receptor (AHR) modulators, with a focus on confirming the lack of partial agonist activity of TMF. Experimental data is presented to support the characterization of TMF as a pure AHR antagonist, making it a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial agonism.
Introduction to AHR Modulation
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental contaminants and endogenous molecules.[1] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] The most well-characterized of these target genes is Cytochrome P450 1A1 (CYP1A1).[3]
AHR modulators can be classified as agonists, which activate the receptor, or antagonists, which block its activation.[1] However, some compounds, known as partial agonists/antagonists, can weakly activate the receptor in the absence of a full agonist while also inhibiting the action of more potent agonists.[4][5] This dual activity can complicate experimental interpretation. This compound (TMF) has been identified as a pure AHR antagonist, devoid of the partial agonist activity seen with other flavonoids like α-naphthoflavone (α-NF).[4]
Comparative Analysis of AHR Modulator Activity
The following tables summarize the distinct pharmacological profiles of TMF and the classic partial agonist/antagonist, α-naphthoflavone.
Table 1: Agonist Activity Profile
This table demonstrates the presence or absence of inherent agonist activity of each compound, as measured by their ability to induce the expression of the AHR target gene, CYP1A1.
| Compound | Concentration | Cell Line | Target Gene | Fold Induction vs. Vehicle | Agonist Activity |
| This compound (TMF) | 10 µM | Huh7 (Human Hepatoma) | CYP1A1 | ~1 (No significant induction) | None [4] |
| α-Naphthoflavone (α-NF) | 10 µM | Huh7 (Human Hepatoma) | CYP1A1 | ~3-fold | Partial Agonist [4] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 nM | Huh7 (Human Hepatoma) | CYP1A1 | >25-fold | Full Agonist |
Table 2: Antagonist Activity Profile
This table illustrates the ability of TMF and α-NF to inhibit AHR activation by a potent agonist, benzo[a]pyrene (B130552) (B[a]P), in a DRE-driven luciferase reporter assay.
| Compound | Agonist | Concentration Range Tested (Antagonist) | Cell Line | IC50 (Antagonist) | Antagonist Activity |
| This compound (TMF) | 1 µM B[a]P | 0.2 - 20 µM | HepG2 (40/6) (Human Hepatoma) | ~5 µM | Yes [4] |
| α-Naphthoflavone (α-NF) | 1 µM B[a]P | 0.2 - 20 µM | HepG2 (40/6) (Human Hepatoma) | ~2 µM | Yes [4] |
Note: While both compounds demonstrate antagonist activity, TMF does so without introducing any confounding agonist effects, as shown in Table 1.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay quantifies the activation of the AHR signaling pathway by measuring the expression of a luciferase reporter gene under the control of DREs.
a. Cell Culture and Transfection:
-
Human hepatoma cells (e.g., HepG2) are stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple DREs.[6]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
b. Compound Treatment:
-
For antagonist assays, cells are co-treated with a known AHR agonist (e.g., 1 µM Benzo[a]pyrene or 1 nM TCDD) and a range of concentrations of the test compound (e.g., TMF or α-NF).[4]
-
For agonist assays, cells are treated with the test compound alone.
-
A vehicle control (e.g., DMSO) is always included.
-
Cells are incubated for a defined period, typically 4 to 24 hours.[6]
c. Luciferase Activity Measurement:
-
After incubation, the culture medium is removed, and cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate.
-
Luciferase Assay Reagent is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data is often normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This method directly measures the transcriptional upregulation of an endogenous AHR target gene.
a. Cell Culture and Treatment:
-
Human hepatoma cells (e.g., Huh7) are seeded in 6-well plates.
-
Once confluent, cells are treated with the test compounds (e.g., 10 µM TMF or 10 µM α-NF) or a vehicle control for a specified time (e.g., 4 hours).[4]
b. RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
c. qPCR:
-
The qPCR reaction is prepared with cDNA, forward and reverse primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH or RPL13A), and a suitable qPCR master mix.
-
The reaction is run on a real-time PCR instrument.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Visualizing the AHR Signaling Pathway and Antagonist Action
The following diagrams illustrate the AHR signaling pathway and the mechanism of action of a pure antagonist like TMF.
Caption: Canonical AHR signaling pathway activated by an agonist.
Caption: Mechanism of AHR antagonism by this compound (TMF).
Conclusion
The experimental evidence strongly supports the classification of this compound as a pure aryl hydrocarbon receptor antagonist. Unlike other flavonoid modulators such as α-naphthoflavone, TMF effectively inhibits agonist-induced AHR activity without exhibiting any intrinsic partial agonist effects.[4] This makes TMF a superior research tool for studies where precise inhibition of the AHR pathway is required without the confounding variable of weak receptor activation. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers designing and interpreting experiments aimed at understanding the complex roles of the AHR in biology and toxicology.
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Differences in AHR Antagonism: A Comparative Guide to 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aryl Hydrocarbon Receptor (AHR) antagonist 6,2',4'-trimethoxyflavone (B600766) (TMF) with other common AHR antagonists, focusing on species-specific differences in their activity. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform the development of novel therapeutics targeting the AHR signaling pathway.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, immune responses, and development.[1] Upon binding to a ligand, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of target genes, such as those in the Cytochrome P450 family (e.g., CYP1A1).[1]
Figure 1: Canonical AHR Signaling Pathway.
Comparative Analysis of AHR Antagonist Potency
A key consideration in AHR research is the potential for species-specific differences in the potency of antagonists. While some antagonists exhibit significant variation in their inhibitory activity between human, mouse, and rat AHRs, this compound (TMF) has been identified as a pure AHR antagonist with no partial agonist activity that appears to act in a species-independent manner.[1][2]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for TMF and two other widely used AHR antagonists, CH-223191 and GNF351.
| Antagonist | Human IC50 | Mouse IC50 | Rat IC50 | Reference(s) |
| This compound (TMF) | ~1 µM | ~1 µM | ~1 µM* | [1][2] |
| CH-223191 | 0.2 µM | 1.5 µM | 3.1 µM | |
| GNF351 | 8.5 nM (in HepG2 cells) | Similar to human | Not Reported | [3] |
*Based on a reported IC50 of 1 µM and the finding that TMF exhibits no species or promoter dependence.[1][2]
In-Depth Comparison of AHR Antagonists
| Feature | This compound (TMF) | CH-223191 | GNF351 |
| Type | Flavonoid-based, pure antagonist | Synthetic, pure antagonist | Purine-based, pure antagonist |
| Species Specificity | No significant species-specific differences reported.[1][2] | Exhibits species-specific potency (Human > Mouse > Rat). | Inhibits human AHR; similar affinity for mouse AHR.[3] |
| Partial Agonism | No partial agonist activity observed.[1] | No partial agonist activity observed. | No partial agonist activity observed.[3] |
| Mechanism of Action | Competes with AHR agonists for binding, inhibiting AHR-mediated transactivation.[1] | Competitively inhibits ligand binding to AHR. | Competitively inhibits ligand binding to AHR.[3] |
Experimental Protocols
The determination of AHR antagonist potency is commonly performed using a luciferase reporter gene assay. This method provides a quantitative measure of the inhibition of AHR-mediated gene transcription.
AHR Antagonist Luciferase Reporter Gene Assay
Objective: To determine the IC50 value of a test compound for AHR antagonism.
Materials:
-
Human (e.g., HepG2), mouse (e.g., Hepa-1c1c7), or rat (e.g., H4IIE) cell line stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
AHR agonist (e.g., TCDD, Benzo[a]pyrene).
-
Test compound (e.g., TMF) and control antagonists (e.g., CH-223191).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and control antagonists in cell culture medium.
-
Treatment:
-
Pre-treat the cells with the various concentrations of the test compound or control antagonists for a specified period (e.g., 1 hour).
-
Add a fixed concentration of the AHR agonist (typically at its EC80 or EC90) to the wells containing the test compounds and to a positive control well (agonist only).
-
Include a vehicle control (cells treated with solvent only).
-
-
Incubation: Incubate the plate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).
-
Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Plot the percentage of inhibition of agonist-induced luciferase activity against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Figure 2: Workflow for AHR Antagonist Luciferase Reporter Assay.
Conclusion
The selection of an appropriate AHR antagonist is critical for the accurate interpretation of experimental results. This compound (TMF) presents as a valuable tool for AHR research due to its nature as a pure antagonist and its apparent lack of species-specific activity, making it a reliable inhibitor across common preclinical models. In contrast, antagonists such as CH-223191 demonstrate significant species-dependent variations in potency, a factor that must be considered when extrapolating findings between species. GNF351 offers high potency, particularly in human cell systems. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies of AHR signaling.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6,2',4'-Trimethoxyflavone for the Aryl Hydrocarbon Receptor (AHR) Over Other Signaling Pathways
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone (B600766) (TMF) is a synthetic flavonoid that has garnered significant interest as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. Consequently, the identification of selective AHR modulators like TMF presents a promising avenue for therapeutic intervention.
This guide provides an objective comparison of TMF's activity on the AHR signaling pathway against other key cellular pathways, namely the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathways. The information presented is supported by available experimental data to aid researchers in evaluating the selectivity of TMF for their specific research applications.
Comparative Analysis of Pathway Modulation
The selectivity of a compound for its intended target over other cellular signaling pathways is a critical determinant of its therapeutic potential and safety profile. The following sections and tables summarize the known effects of this compound on the AHR, Nrf2, NF-κB, and MAPK/ERK pathways.
AHR Pathway Antagonism
TMF has been robustly characterized as a pure antagonist of the AHR.[1] It effectively competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, thereby inhibiting the transactivation of AHR target genes like CYP1A1. A key feature of TMF is its lack of partial agonist activity, distinguishing it from other known AHR antagonists.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound's activity on the AHR pathway and its inhibitory effects on inflammatory markers.
| Target Pathway | Parameter | Value | Cell Line/System | Comments |
| AHR | EC50 (Antagonism) | 0.9 µM | - | Antagonist activity against AHR.[2] |
| Inflammation | IC50 (TNF-α inhibition) | 1.32 µM | B16-F10 cells | Inhibition of TNF-α production, an inflammatory cytokine often regulated by NF-κB.[3] |
| Inflammation | IC50 (TNF-α inhibition) | 2.38 µM | THP-1 cells | Inhibition of TNF-α production.[3] |
Table 1: Quantitative Activity of this compound
| Pathway | Observed Effect of this compound | Supporting Evidence |
| AHR | Potent and selective antagonist with no partial agonist activity. | Competitive binding assays and reporter gene assays demonstrate inhibition of AHR-mediated transcription.[1] |
| Nrf2 | No direct activating or inhibitory effects reported. | Limited direct experimental data available. |
| NF-κB | Indirect evidence of inhibition through suppression of TNF-α production. | Inhibition of TNF-α, a key downstream target of the NF-κB pathway, has been observed.[3] However, direct studies on NF-κB activation (e.g., p65 nuclear translocation) are lacking. |
| MAPK/ERK | No direct activating or inhibitory effects reported. | Limited direct experimental data available. |
Table 2: Summary of this compound's Selectivity Profile
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and the antagonistic action of TMF.
Caption: Comparative overview of TMF's effects on major signaling pathways.
Caption: Experimental workflow for assessing the selectivity of TMF.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of TMF's selectivity.
AHR Reporter Gene Assay
-
Objective: To quantify the antagonistic activity of TMF on AHR-mediated gene transcription.
-
Cell Line: HepG2 cells stably transfected with a luciferase reporter plasmid containing AHR-responsive elements (XREs).
-
Protocol:
-
Seed the stably transfected HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of TMF (e.g., 0.1 to 10 µM) for 1 hour.
-
Induce AHR activation by adding a known AHR agonist, such as 1 nM TCDD.
-
Incubate the cells for 4-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of TCDD-induced luciferase activity by TMF to determine the IC50 value.
-
NF-κB Reporter Gene Assay
-
Objective: To determine if TMF directly inhibits NF-κB transcriptional activity.
-
Cell Line: HEK293 cells transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Protocol:
-
Transfect HEK293 cells with the reporter plasmids using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with varying concentrations of TMF for 1 hour.
-
Stimulate NF-κB activation with an appropriate inducer, such as 10 ng/mL TNF-α.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of TMF on TNF-α-induced NF-κB activity.
-
Nrf2 Reporter Gene Assay
-
Objective: To assess the potential of TMF to activate or inhibit the Nrf2 antioxidant response pathway.
-
Cell Line: HepG2 cells stably transfected with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs).
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
To test for agonist activity, treat the cells with varying concentrations of TMF for 16-24 hours.
-
To test for antagonist activity, pre-treat the cells with TMF for 1 hour before adding a known Nrf2 activator (e.g., sulforaphane).
-
Lyse the cells and measure luciferase activity.
-
Compare the luciferase activity in TMF-treated cells to vehicle-treated controls (for agonism) or activator-treated cells (for antagonism).
-
Western Blot for Phosphorylated ERK (p-ERK)
-
Objective: To determine the effect of TMF on the activation of the MAPK/ERK signaling pathway.
-
Cell Line: A suitable cell line that shows robust ERK activation upon stimulation (e.g., HeLa or A431 cells).
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with TMF for 1 hour.
-
Stimulate the cells with a growth factor, such as 100 ng/mL EGF, for 10-15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and express the level of p-ERK relative to total ERK.
-
Conclusion
The available evidence strongly supports that this compound is a highly selective antagonist of the Aryl Hydrocarbon Receptor. Its ability to inhibit AHR signaling without exhibiting partial agonist activity makes it a valuable tool for studying AHR biology and a potential lead compound for therapeutic development.
While TMF has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α, suggesting an indirect modulatory effect on inflammatory pathways potentially involving NF-κB, there is a notable lack of direct experimental data on its effects on the Nrf2, NF-κB, and MAPK/ERK signaling pathways. Further research is warranted to comprehensively characterize the selectivity profile of TMF and to definitively rule out off-target effects on these key cellular signaling cascades. Such studies will be crucial for the continued development and potential clinical translation of this promising AHR antagonist.
References
Replicating published findings on 6,2',4'-Trimethoxyflavone's anti-inflammatory effects
For Immediate Release
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of trimethoxyflavones and comparator compounds is evaluated based on their ability to inhibit key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against various inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | 13.5 | [1] |
| Quercetin | RAW 264.7 | LPS | ~20 | [2] |
| L-NMMA (Positive Control) | RAW 264.7 | LPS | 22.1 ± 0.1 | [1] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | 15.2 | [1] |
| Indomethacin | Not Specified | Not Specified | Not Specified | [3] |
Table 3: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cytokine | Cell Line/System | Inhibition | Reference |
| 5,7,4'-Trimethoxyflavone | TNF-α, IL-1β, IL-6 | Rat Intestine (LPS-challenged) | Significant reduction | [4] |
| Quercetin | TNF-α, IL-1β, IL-6 | Various | Inhibition of gene expression and secretion | [5] |
| Indomethacin | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for two key anti-inflammatory assays are provided below.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen compounds for their ability to inhibit the production of inflammatory mediators in vitro.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 6,2',4'-Trimethoxyflavone, Quercetin) or vehicle (DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Viability Assay: To assess the cytotoxicity of the compounds, a cell viability assay, such as the MTT assay, is performed in parallel.
In Vivo Anti-Inflammatory Assay using the TPA-Induced Mouse Ear Edema Model
This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animals: Male Swiss mice (25-30 g) are used for the experiment.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.
-
Compound Application: The test compound (e.g., this compound, Indomethacin) is dissolved in the TPA solution and applied to the right ear. A control group receives only the TPA solution.
-
Evaluation of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section is removed from both the right (treated) and left (control) ears using a biopsy punch.
-
Measurement of Inflammation: The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of the degree of edema.
-
Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(A - B) / A] x 100 Where A is the mean increase in ear weight in the control group, and B is the mean increase in ear weight in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many flavonoids, including trimethoxyflavones, are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Caption: In Vitro Anti-Inflammatory Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quantitative Comparison of IC50 Values for Aryl Hydrocarbon Receptor (AHR) Antagonists
A Guide for Researchers and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology, immunology, and toxicology. Its role in mediating the effects of a wide array of exogenous and endogenous ligands has spurred the development of numerous antagonists aimed at modulating its activity. This guide provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) values of various AHR antagonists, supported by detailed experimental methodologies and a visual representation of the AHR signaling pathway.
Comparative Analysis of AHR Antagonist Potency
The potency of AHR antagonists is typically quantified by their IC50 values, which represent the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. The following table summarizes the IC50 values for a range of AHR antagonists, categorized by their chemical class. These values have been compiled from various studies and are presented to facilitate a comparative assessment of their efficacy.
| Chemical Class | Antagonist | IC50 Value | Cell Line/Assay System | Agonist Used | Reference |
| Flavonoids | 3'-methoxy-4'-nitroflavone (MNF) | 2.27 nM | Not Specified | Not Specified | [1] |
| 5,7-dimethoxyflavone (DMF) | 0.8 µM | Not Specified | Not Specified | [1] | |
| 6,2',4'-trimethoxyflavone (TMF) | 1 µM | Not Specified | Not Specified | [1][2] | |
| Synthetic Small Molecules | CH-223191 | 30 nM | HepG2 cells (luciferase reporter assay) | TCDD | [3] |
| 1.15 µM | Competitive binding assay with ³H-TCDD | TCDD | [1] | ||
| IK-175 | 91 nM | Human HepG2 cells (DRE-luciferase reporter) | VAF347 (80 nM) | [4] | |
| KYN-101 | 22 nM | Human HepG2 cells (DRE-luciferase reporter) | Not Specified | [4] | |
| 23 nM | Murine Hepa1 cells (Cyp-luciferase assay) | Not Specified | [4] | ||
| BAY2416964 | 341 nM | Not Specified | Not Specified | [4] | |
| CB7993113 | 0.33 µM | Not Specified | TCDD | [1] | |
| Stemregenin 1 (SR1) | 127 nM | Not Specified | Not Specified | [5] | |
| AHR antagonist 5 hemimaleate | < 0.5 µM | Not Specified | Not Specified | [6] | |
| CH223191 Derivatives | CHD-5 | ~0.4 µM | Competitive ligand binding assay | TCDD | [2] |
| CHD-11 | ~1 µM | Competitive ligand binding assay | TCDD | [2] | |
| CHD-12 | ~3 µM | Competitive ligand binding assay | TCDD | [2] | |
| Kinase Inhibitors | Nilotinib | Allosteric Antagonist | HepG2 cells | Not Specified | [7] |
| Other | PD98059 | 4 µM (suppression of TCDD binding) | Not Specified | TCDD | [5] |
| 1 µM (AHR transformation) | Not Specified | TCDD | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, the AHR agonist, and the assay methodology. Therefore, direct comparison of values from different studies should be made with caution.
Experimental Protocols
The determination of IC50 values for AHR antagonists relies on robust and reproducible experimental protocols. The most commonly employed methods are detailed below.
Cell-Based Xenobiotic Response Element (XRE) Reporter Luciferase Assay
This high-throughput assay is widely used to screen for and characterize AHR antagonists by measuring their ability to inhibit ligand-induced AHR activation.[1]
Principle: This assay utilizes a cell line (e.g., human hepatoma HepG2) that has been genetically engineered to contain a luciferase reporter gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs). Activation of the AHR by an agonist leads to the binding of the AHR/ARNT heterodimer to the XREs, driving the expression of luciferase. An antagonist will compete with the agonist, thereby reducing luciferase expression.
Methodology:
-
Cell Culture: Plate the reporter cell line in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of an AHR agonist (e.g., TCDD, VAF347) and varying concentrations of the test antagonist. Include appropriate controls (vehicle, agonist only).
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and plot the percentage of inhibition against the antagonist concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.
Principle: A radiolabeled AHR agonist, such as tritium-labeled TCDD (³H-TCDD), is incubated with a source of AHR protein (e.g., cell lysate). The amount of radiolabeled ligand that binds to the receptor is measured in the presence and absence of a test antagonist. A potent antagonist will displace the radiolabeled ligand, resulting in a lower radioactive signal.
Methodology:
-
Protein Preparation: Prepare a cytosolic extract containing the AHR from a suitable cell line (e.g., Hepa1).
-
Binding Reaction: Incubate the protein extract with a fixed concentration of ³H-TCDD and varying concentrations of the test antagonist.
-
Separation of Bound and Free Ligand: Separate the AHR-bound ³H-TCDD from the unbound ligand. This can be achieved using methods like dextran-coated charcoal or hydroxyapatite (B223615) chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for AHR Target Genes
This method assesses the ability of an antagonist to inhibit the agonist-induced transcription of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1]
Principle: AHR activation leads to an increase in the messenger RNA (mRNA) levels of its target genes. This assay quantifies the changes in mRNA expression in response to an agonist and the inhibitory effect of an antagonist.
Methodology:
-
Cell Treatment: Treat cultured cells with an AHR agonist in the presence or absence of the test antagonist.
-
RNA Extraction: After a suitable incubation period, isolate total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative PCR using specific primers for AHR target genes (e.g., CYP1A1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene mRNA, normalized to the reference gene. Determine the IC50 by plotting the inhibition of agonist-induced mRNA expression against the antagonist concentration.
AHR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of AHR activation and the points of intervention for antagonists, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for antagonist screening.
Caption: Canonical AHR Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for Determining AHR Antagonist IC50 Values.
References
- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CH-223191 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AHR antagonist 5 hemimaleate | TargetMol [targetmol.com]
- 7. Identification of aryl hydrocarbon receptor allosteric antagonists from clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6,2',4'-Trimethoxyflavone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6,2',4'-Trimethoxyflavone, a crucial compound in drug development and scientific research. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Researchers and scientists handling this compound must be aware of conflicting hazard classifications. While some suppliers classify the compound as non-hazardous[1], others identify it as acutely toxic if swallowed and a potential irritant[2][3][4]. Therefore, a cautious approach is mandatory, treating the substance as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, strict adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental exposure, rinse the affected area with plenty of water for at least 15 minutes[3].
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid generating dust. Collect the spilled substance in a designated and sealed container for disposal[3][5][6].
Quantitative Data Summary
For informed handling and disposal, key physical and chemical properties are summarized below.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | TMF, 2-(2,4-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one |
| CAS Number | 720675-74-1 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO (>5 mg/ml) |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a formal chemical waste process.
-
Waste Characterization and Segregation:
-
Solid Waste: Collect all solid forms of the compound, including unused product and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Waste Collection and Labeling:
-
Use a compatible, leak-proof container for waste accumulation.
-
The container must be clearly and accurately labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and any known hazard symbols (e.g., GHS06 pictogram for acute toxicity).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic to minimize spill risks.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This comprehensive guide ensures that laboratory professionals can manage the disposal of this compound safely and in compliance with regulations, thereby fostering a secure research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 6, 2′, 4′-trimethoxyflavone ≥98% (HPLC) | 720675-90-1 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6,2',4'-Trimethoxyflavone
Essential protocols for the safe handling, storage, and disposal of 6,2',4'-Trimethoxyflavone, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, offering procedural, step-by-step guidance to foster a secure laboratory environment.
Hazard Assessment: A Precautionary Approach
An initial review of available Safety Data Sheets (SDS) for this compound (CAS No. 720675-74-1) reveals conflicting hazard classifications. To prioritize safety, this guide adopts a precautionary principle, treating the compound as potentially hazardous based on the more stringent classifications. All personnel must handle this compound as if it is toxic if swallowed.
| Hazard Classification Comparison | |
| Source 1 (Supplier) | Not a hazardous substance or mixture. |
| Source 2 (Supplier/Database) | Acute Toxicity, Oral (Category 3) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Pictogram | GHS06 (Skull and Crossbones) |
It is mandatory to review your institution's specific SDS for this compound and conduct a formal risk assessment before beginning any work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The required level of protection varies depending on the task.
| Task Category | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| General Laboratory Work (Solutions) | Nitrile gloves (minimum 5-mil) for splash protection. Change immediately upon contact. | Safety glasses with side shields. | Laboratory coat, closed-toe shoes. | Not generally required if handled in a certified chemical fume hood. |
| Handling of Powders/Solids (e.g., Weighing) | Double-gloving with nitrile gloves. | Chemical splash goggles. | Laboratory coat, closed-toe shoes. | Required. Use a NIOSH-approved N95 or higher-rated particulate respirator.[1] |
| Preparing Concentrated Solutions | Neoprene or Butyl rubber gloves for extended contact. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a lab coat. | Work must be performed in a certified chemical fume hood. |
| Equipment Cleaning & Decontamination | Heavy-duty, chemical-resistant gloves (e.g., Neoprene). | Chemical splash goggles or face shield. | Waterproof or chemical-resistant apron. | Required if aerosols or vapors may be generated. |
| Spill Cleanup (Solid) | Double-gloving with Neoprene or Butyl rubber gloves. | Chemical splash goggles and a face shield. | Chemical-resistant coveralls or suit. | Required. NIOSH-approved respirator with a particulate filter. |
Note on Glove Selection: Standard nitrile gloves offer poor resistance to aromatic hydrocarbons for extended contact.[2][3][4] For incidental splash protection, they are acceptable but must be removed and replaced immediately upon contamination.[3] For tasks involving potential extended contact or immersion, more robust gloves such as Neoprene or Butyl rubber are recommended.[1][5][6]
Standard Operating Procedure for Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Preparation
-
Designate an Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.
-
Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weigh boats, solvents, and waste containers before handling the compound.
-
Review SDS: Read and understand the Safety Data Sheet provided by your supplier.
-
Minimize Quantities: Only work with the smallest quantity of the compound necessary for the experiment.
3.2. Weighing the Solid Compound
-
Don Full PPE: Wear all PPE as specified for "Handling of Powders/Solids" in the table above, including a respirator.
-
Perform in Fume Hood: Conduct all weighing activities inside a chemical fume hood to control dust.
-
Use Disposable Equipment: Use a disposable weigh boat to prevent cross-contamination.
-
Handle with Care: Gently handle the solid to avoid creating dust. Do not crush or grind the material outside of a contained system.
-
Clean Spatula: Clean the spatula thoroughly after use, collecting the cleaning solvent as hazardous waste.
3.3. Solution Preparation
-
Don Appropriate PPE: Wear PPE as specified for the concentration of the solution you are preparing.
-
Work in Fume Hood: All solution preparation should occur within a chemical fume hood.
-
Add Solvent Slowly: To avoid splashing, slowly add the solvent to the weighed compound. This compound is soluble in DMSO.
-
Cap and Label: Securely cap the container and label it clearly with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures: Spill Management
A rapid and correct response to a spill is crucial.
4.1. For Spills of Solid Powder:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table, including respiratory protection.
-
Cover Gently: Gently cover the spill with absorbent material wetted with a suitable solvent (like water, if compatible) to prevent the powder from becoming airborne.
-
Sweep Carefully: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent and absorbent pads. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Solid Waste
-
Collect unused solid compound, contaminated weigh boats, gloves, and other disposable materials in a clearly labeled, sealed container.
5.2. Liquid Waste
-
Collect solutions of the compound and any solvents used for cleaning in a compatible, leak-proof container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
5.3. Containerization and Disposal
-
Labeling: All waste containers must be labeled "Hazardous Waste," with the full chemical name ("this compound"), and any known hazards.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not pour this chemical down the drain.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
